3-Methyl-4-decanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyldecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-4-6-7-8-9-11(12)10(3)5-2/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFCRFCWMMVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971218 | |
| Record name | 3-Methyldecan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55816-17-6 | |
| Record name | 3-Methyl-4-decanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055816176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyldecan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-4-decanol chemical and physical properties
An In-depth Technical Guide to 3-Methyl-4-decanol
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 55816-17-6), a secondary alcohol with potential applications in various chemical fields. The guide is structured to deliver in-depth information for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's fundamental chemical and physical properties, spectroscopic signatures, safety protocols, and potential synthetic pathways. The information is grounded in authoritative data sources to ensure scientific integrity and trustworthiness, presenting a cohesive narrative that explains the causality behind experimental and analytical choices.
Introduction
This compound is a branched-chain aliphatic alcohol. As a secondary alcohol, its chemical reactivity and physical properties are dictated by the hydroxyl (-OH) group located on the fourth carbon of a ten-carbon chain, with a methyl branch at the third position. Understanding the specific attributes of this molecule is crucial for its potential application in fields such as flavor and fragrance synthesis, specialty chemicals, and as a chiral building block in organic synthesis. This guide synthesizes available data to provide a detailed profile of the compound.
Chemical Identity and Structure
The unique arrangement of atoms in this compound defines its interactions and properties. Its formal nomenclature and structural representation are foundational to its scientific profile.
The molecule contains two stereocenters at positions C3 and C4, meaning it can exist as a mixture of diastereomers (erythro and threo). The specific stereochemistry would significantly influence its biological activity and sensory properties, a critical consideration in drug development and flavor science.
Caption: Integrated workflow for structural elucidation.
Potential Synthesis and Reactivity
Proposed Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Formation: React 1-bromohexane with magnesium turnings in anhydrous diethyl ether to form hexylmagnesium bromide. This is a standard organometallic reaction requiring strict exclusion of water and atmospheric moisture.
-
Aldehyde Preparation: The required aldehyde is 2-methylbutanal.
-
Coupling Reaction: Add the 2-methylbutanal dropwise to the ethereal solution of hexylmagnesium bromide at a controlled temperature (e.g., 0 °C). The nucleophilic hexyl group will attack the electrophilic carbonyl carbon of the aldehyde.
-
Workup: Quench the reaction with a weak acid (e.g., saturated ammonium chloride solution). This protonates the resulting alkoxide to yield the final this compound product.
-
Purification: The crude product would then be purified using standard techniques such as liquid-liquid extraction followed by distillation or column chromatography to isolate the final product.
This synthetic route is logical because it reliably forms the carbon-carbon bond at the desired location and establishes the secondary alcohol functionality. The choice of Grignard chemistry is based on its high yield and versatility in forming C-C bonds.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is classified as a substance that may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). Precautionary Statements & Handling:
-
Prevention: Users should wash hands and any exposed skin thoroughly after handling. It is advised to avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In particular, compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is recommended.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, remove the person to fresh air. If skin irritation occurs, wash off immediately with plenty of water. * Storage: Store in a well-ventilated place. Keep the container tightly closed and protect from moisture.
-
Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. The toxicological properties have not been fully investigated, and therefore, the compound should be handled with care, assuming it may have other unknown hazards.
Potential Applications
While specific applications for this compound are not extensively documented, its structure is similar to other decanol isomers that have established uses. For instance, 3-decanol is used as a flavoring agent. [3]Given its aliphatic alcohol structure, this compound could potentially be explored for similar applications in the flavor and fragrance industry. Its branched nature might impart unique sensory characteristics. Furthermore, as a chiral molecule, it could serve as a valuable starting material or intermediate in the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products.
Conclusion
This compound is a well-defined chemical entity with a clear structural and physicochemical profile. Its properties, derived from authoritative databases, indicate a nonpolar secondary alcohol. Spectroscopic data provides a robust basis for its identification and quality control. While detailed application and synthesis literature is sparse, logical synthetic routes can be proposed based on fundamental organic chemistry principles. The available safety data mandates careful handling in a controlled laboratory environment. This guide provides the foundational knowledge necessary for researchers to safely handle, analyze, and explore the potential of this compound in future scientific endeavors.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 55816-17-6). Retrieved from Chemeo.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143312, this compound. Retrieved from PubChem. [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from National Institute of Standards and Technology. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15054997, 3-Methyl-1-decanol. Retrieved from PubChem. [Link]
-
Advanced Biotech. (2025, January 24). Safety Data Sheet: Decanol Natural. Retrieved from Advanced Biotech. [Link]
-
NIST. (n.d.). Mass spectrum of this compound. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44135627, 4-Methyl-4-decanol. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519158, 3-Decanol. Retrieved from PubChem. [Link]
-
The Good Scents Company. (n.d.). 3-decanol. Retrieved from The Good Scents Company Information System. [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from Organic Chemistry at CU Boulder. [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 3-Decanol (HMDB0031408). Retrieved from HMDB.ca. [Link]
- Google Patents. (n.d.). CN113582821A - A kind of preparation method of 8-methyldecanal.
Sources
Topic: 3-Methyl-4-decanol: A Comprehensive Guide to Structural Elucidation and Isomeric Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-decanol, a chiral secondary alcohol with the molecular formula C₁₁H₂₄O, serves as an exemplary model for exploring the intricate challenges of structural elucidation and stereoisomerism in modern organic analysis.[1][2] Its structure contains two adjacent chiral centers, giving rise to four distinct stereoisomers. A definitive characterization of such molecules requires not only the correct assignment of atomic connectivity but also the unambiguous determination of their three-dimensional arrangement. This guide provides a comprehensive framework for the complete structural elucidation of this compound, integrating foundational spectroscopic techniques with advanced chiral separation methodologies. We will detail the causality behind the selection of analytical techniques, present self-validating experimental protocols, and offer insights grounded in established scientific principles.
Introduction: The Molecular Profile of this compound
This compound is a saturated fatty alcohol with a molecular weight of 172.31 g/mol .[1] The core structure consists of a ten-carbon chain (decane) with a hydroxyl (-OH) group at the fourth position and a methyl (-CH₃) group at the third position. The presence of two stereocenters at carbons C3 and C4 dictates the existence of two pairs of enantiomers and four diastereomers in total, often supplied as a mixture of erythro and threo forms.[1] A thorough understanding of its structure is the first critical step in any application, from synthetic chemistry to pharmacology, where stereochemistry can profoundly influence biological activity.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | PubChem[1], NIST[2] |
| Molecular Weight | 172.31 g/mol | PubChem[1] |
| IUPAC Name | 3-methyldecan-4-ol | PubChem[1] |
| CAS Number | 55816-17-6 | PubChem[1], NIST[2] |
| Canonical SMILES | CCCCCCC(C(C)CC)O | PubChem[1] |
| Chiral Centers | 2 (at C3 and C4) | Guidechem[3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
A Multi-faceted Approach to Structural Elucidation
The unambiguous determination of a molecule's constitution requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating workflow. The causality for this multi-pronged approach lies in the orthogonal nature of the data generated: mass spectrometry provides the molecular formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.
Caption: Stereoisomeric relationships of this compound.
Constitutional Isomers vs. Stereoisomers
It is important to distinguish between constitutional isomers and stereoisomers. Constitutional isomers have the same molecular formula but different connectivity. For C₁₁H₂₄O, examples include 3-Methyl-1-decanol or 4-Methyl-4-decanol. [4][5]Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. The four stereoisomers of this compound are:
-
(3R, 4R)-3-Methyl-4-decanol
-
(3S, 4S)-3-Methyl-4-decanol
-
(3R, 4S)-3-Methyl-4-decanol
-
(3S, 4R)-3-Methyl-4-decanol
Chiral Separation: Resolving the Stereoisomers
Expertise & Experience: Enantiomers cannot be separated by standard chromatographic techniques because they have identical physical properties in an achiral environment. The logical and field-proven solution is chiral chromatography, which introduces a chiral environment—the chiral stationary phase (CSP)—that interacts differently with each enantiomer. [6]For volatile alcohols, Gas Chromatography (GC) with a derivatized cyclodextrin-based CSP is a highly effective choice. [6]Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations. [7][8] Trustworthiness: The separation of a racemic mixture into two distinct peaks on a certified chiral column is a self-validating protocol for confirming enantiomeric composition. The relative area of the peaks provides the enantiomeric excess (% ee). Separating a mixture of all four stereoisomers is more complex but achievable, often yielding four distinct peaks under optimized conditions. [9]
Caption: Workflow for the chiral separation and analysis of this compound isomers.
Experimental Protocol: Chiral GC Analysis of this compound Stereoisomers
-
Derivatization (Optional but Recommended): Acylation improves peak shape and can enhance chiral recognition. [10] * To 1 mg of the alcohol mixture in a vial, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen and redissolve the resulting acetate esters in 1 mL of hexane.
-
-
Column Selection: Choose a suitable chiral stationary phase. A good starting point is a beta-cyclodextrin-based column, such as a Chirasil-DEX CB.
-
GC Method:
-
Inlet: 220°C, Split mode (e.g., 50:1).
-
Carrier Gas: Hydrogen or Helium.
-
Oven Program: A slow temperature ramp is crucial for resolving isomers. Start at 80°C, hold for 2 minutes, then ramp at 2°C/min to 160°C.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Data Analysis:
-
Integrate the peak areas for the resolved stereoisomers.
-
Calculate the enantiomeric excess for each pair: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Calculate the diastereomeric ratio by comparing the sum of peak areas for one diastereomeric pair to the other.
-
Conclusion
The complete characterization of this compound is a microcosm of the challenges faced in modern analytical chemistry. Its structural elucidation is not a single experiment but a logical, multi-step workflow that combines mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR techniques to build a definitive picture of its atomic connectivity. Furthermore, its inherent chirality necessitates the use of specialized techniques, primarily chiral chromatography, to resolve and quantify its four distinct stereoisomers. The protocols and causal reasoning outlined in this guide provide a robust framework for researchers and drug development professionals to confidently approach the analysis of this and other complex chiral molecules, ensuring both scientific integrity and technical accuracy.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 55816-17-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143312, this compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound in NIST WebBook, SRD 69. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of chiral alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519158, 3-Decanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15054997, 3-Methyl-1-decanol. Retrieved from [Link]
-
Stenutz. (n.d.). 3,3-dimethyl-4-decanol. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44135627, 4-Methyl-4-decanol. Retrieved from [Link]
- Corley, C., & Gonzalez-Rodriguez, J. (2015). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2015, 858941.
- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1337-1351.
- Al-Ghanayem, A. A., & El-Azazy, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
Matencio, A. (2017). Novel methods of chiral separation. Mapping Ignorance. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3-Decanol (HMDB0031408). Retrieved from [Link]
- Google Patents. (n.d.). CN113582821A - A kind of preparation method of 8-methyldecanal.
-
mediaTUM. (2023). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Retrieved from [Link]
- National Center for Biotechnology Information. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Heliyon, 9(6), e16987.
-
Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32898, Isodecanol. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of 4 methyl 4 (cis 3 hexenyl) 4 butyrolactone.
- Google Patents. (n.d.). CN102391114A - Method for synthesizing n-decanal ester.
- PubMed. (2023). Synthesis, identification, chiral separation and crystal structure of (3 R,4 R,7 S,8 S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Heliyon, 9(6), e16987.
Sources
- 1. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. 3-Methyl-1-decanol | C11H24O | CID 15054997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-4-decanol | C11H24O | CID 44135627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, identification, chiral separation and crystal structure of (3 R,4 R,7 S,8 S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel methods of chiral separation - Mapping Ignorance [mappingignorance.org]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Olfactory Cue: A Technical Guide to the Potential Natural Occurrence of 3-Methyl-4-decanol in Insects
For the attention of: Researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.
This technical guide delves into the intriguing, yet currently unconfirmed, role of 3-Methyl-4-decanol as a semiochemical in the insect world. While direct evidence of its natural occurrence in insects remains to be documented in peer-reviewed literature, its structural characteristics, shared with a multitude of known insect pheromones, position it as a compound of significant interest. This guide will, therefore, provide a comprehensive framework for its potential discovery and characterization, drawing parallels with closely related and well-studied methyl-branched alcohols that serve as vital communication signals for various insect species. We will explore the hypothetical biosynthesis, advanced analytical methodologies for detection and identification, the critical importance of stereochemistry, and the potential ecological significance of this elusive molecule.
Introduction: The Scent of Specificity - Methyl-Branched Alcohols in Insect Communication
Insects have evolved a sophisticated and highly specific chemical language, relying on a vast vocabulary of semiochemicals to navigate their environment, locate mates, find food, and avoid predators. Among these chemical signals, methyl-branched alcohols represent a significant class of pheromones, particularly in the Coleoptera (beetles) and other orders. The position and stereochemistry of the methyl group and the hydroxyl group, along with the carbon chain length, contribute to the high degree of specificity in these signaling molecules. This specificity is crucial for avoiding interspecies "crosstalk" and ensuring reproductive isolation. While compounds like 4-methyl-3-heptanol and 3-methyl-4-octanol are well-documented aggregation and trail pheromones, the natural occurrence of this compound remains an open question, presenting a compelling avenue for future research.
Hypothetical Biosynthesis of this compound: A Modified Fatty Acid Pathway
The biosynthesis of methyl-branched alcohols in insects is typically a modification of the fatty acid synthesis pathway.[1][2] It is plausible that this compound would be synthesized through a similar route, incorporating propionate units in place of acetate at specific points in the carbon chain elongation.
The proposed biosynthetic pathway would likely involve the following key steps:
-
Chain Initiation: The synthesis would likely initiate with a standard acetyl-CoA primer.
-
Elongation and Methyl Branching: A key step would be the incorporation of a propionyl-CoA unit, derived from the metabolism of amino acids such as valine or isoleucine, by the fatty acid synthase (FAS) complex. This would introduce the methyl group at an early stage of the growing acyl chain.
-
Further Elongation: Subsequent elongation steps would involve the addition of acetate units (from malonyl-CoA) to build the decanoyl backbone.
-
Reduction to Alcohol: The final step would involve the reduction of the resulting methyl-branched fatty acyl-CoA or fatty acid to the corresponding alcohol. This is typically carried out by fatty acyl-CoA reductases (FARs), a diverse family of enzymes found in insects.[2]
The precise stereochemistry of the final product would be determined by the stereospecificity of the enzymes involved in the reduction steps.
Caption: Hypothetical biosynthetic pathway of this compound in insects.
Methodologies for Detection and Identification
The identification of novel, naturally occurring semiochemicals like this compound requires a multi-step analytical approach, combining extraction, separation, and spectroscopic identification.
Extraction of Volatiles and Cuticular Compounds
The initial step involves the careful extraction of potential semiochemicals from the insect. The choice of method depends on the volatility of the target compound and its location on or in the insect's body.
| Extraction Method | Description | Advantages | Disadvantages |
| Solvent Extraction | Whole bodies or specific glands are immersed in a non-polar solvent like hexane or dichloromethane. | Simple, effective for a wide range of compounds. | Co-extracts large amounts of non-volatile lipids, requiring further cleanup. |
| Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the headspace above the insect or directly to the cuticle. | Non-destructive, solvent-free, concentrates volatiles. | Fiber selection is critical; may not be suitable for less volatile compounds. |
| Aeration (Volatile Collection) | Air is passed over living insects in a sealed chamber, and the entrained volatiles are trapped on an adsorbent material. | Collects only emitted volatiles, mimics natural release. | Requires specialized equipment; yields may be low. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone technique for the separation and identification of volatile and semi-volatile compounds from insect extracts.
Experimental Protocol: GC-MS Analysis of Insect Extract
-
Sample Preparation: The crude extract is filtered and may be concentrated under a gentle stream of nitrogen. A derivatization step (e.g., with trifluoroacetic anhydride) can be employed to improve the chromatographic properties of alcohols.
-
Injection: 1-2 µL of the prepared sample is injected into the GC inlet, typically in splitless mode for trace analysis.
-
Gas Chromatography: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to elute compounds with a wide range of boiling points.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and fragmented. The mass spectrometer scans a range of mass-to-charge ratios (m/z), producing a mass spectrum for each compound.
-
Identification: The resulting mass spectrum is compared to spectral libraries (e.g., NIST, Wiley) for tentative identification. Confirmation is achieved by comparing the retention time and mass spectrum with those of an authentic synthetic standard of this compound.
Caption: Experimental workflow for the identification of this compound from insect samples.
The Crucial Role of Stereochemistry: Chiral Analysis
For most pheromones, only one specific stereoisomer is biologically active, while others can be inactive or even inhibitory. Therefore, determining the stereochemistry of naturally produced this compound would be paramount.
Experimental Protocol: Chiral Gas Chromatography
-
Derivatization: The alcohol is derivatized with a chiral reagent, such as Mosher's acid chloride (MTPA-Cl), to form diastereomeric esters.
-
Chiral GC Separation: The diastereomeric derivatives are then separated on a standard achiral GC column. Alternatively, the underivatized alcohol can be directly separated on a chiral GC column (e.g., coated with a cyclodextrin derivative).
-
Identification of Enantiomers: The elution order of the enantiomers is determined by injecting synthetic standards of known absolute configuration.
Potential Ecological Significance and Future Directions
The discovery of this compound in an insect species would open up several avenues of research:
-
Behavioral Assays: Electroantennography (EAG) and single-sensillum recording (SSR) would be employed to determine if the insect's antennae are responsive to the compound. Wind tunnel and field trapping experiments would then be necessary to elucidate its behavioral function (e.g., attractant, repellent, aggregation pheromone).
-
Species Specificity: Comparative studies across related species would reveal the specificity of the signal.
-
Biosynthetic Pathway Elucidation: Isotopic labeling studies could confirm the proposed biosynthetic pathway and identify the key enzymes involved. This knowledge could have biotechnological applications for the sustainable production of this semiochemical.
-
Pest Management Applications: If found in a pest species, synthetic this compound could be incorporated into integrated pest management (IPM) strategies for monitoring, mass trapping, or mating disruption.
Conclusion
While the natural occurrence of this compound in insects is yet to be established, its chemical structure strongly suggests its potential as a semiochemical. The methodologies and frameworks outlined in this guide provide a robust roadmap for researchers to investigate this possibility. The identification of a new insect pheromone is a significant scientific discovery with potential applications in agriculture and public health. The search for this compound in the vast and chemically diverse world of insects is a worthy endeavor that could unveil a new chapter in our understanding of chemical communication.
References
- Blomquist, G. J., & Ginzel, M. D. (2021). Chemical ecology and biosynthesis of insect hydrocarbons. Annual Review of Entomology, 66, 45-62.
-
El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]
- Millar, J. G., & Haynes, K. F. (Eds.). (2012). Methods in chemical ecology: chemical methods (Vol. 1). Springer Science & Business Media.
- Witzgall, P., Kirsch, P., & Cork, A. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100.
- Wyatt, T. D. (2014).
- Borges, R., & Bergmann, J. (2018). Biosynthesis of insect pheromones: a review of the metabolic pathways. Natural Product Reports, 35(10), 1030-1063.
- Tupec, M., et al. (2019). Fatty acyl-CoA reductases from bumblebees: cloning, functional characterization and use in the biosynthesis of bumblebee pheromone components. Insect Biochemistry and Molecular Biology, 108, 15-25.
- Mori, K. (2016). Stereochemistry of insect pheromones. In The chemistry of pheromones and other semiochemicals II (pp. 1-125). Springer, Berlin, Heidelberg.
- Hansson, B. S., & Stensmyr, M. C. (2011). Evolution of insect olfaction. Neuron, 72(5), 698-711.
- Tittiger, C., & Blomquist, G. J. (2017). Pheromone biosynthesis in bark beetles. Current opinion in insect science, 24, 26-32.
- Čepulytė-Rakauskienė, R., & Būda, V. (2017). Biosynthesis of moth sex pheromones: a review. Chemija, 28(1).
Sources
The Scent of a Sugarcane Pest: A Technical Guide to the Discovery and History of Eldanolide, the Pheromone of Eldana saccharina
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical ecology of eldanolide, the primary pheromone component of the African sugarcane borer, Eldana saccharina. Initially misidentified in the broader context of pheromone research, the active compound was later characterized as (3S,4R)-3,7-dimethyl-6-octen-4-olide. This guide details the pivotal studies that led to its identification, the intricate stereochemistry crucial for its biological activity, and the experimental methodologies employed in its extraction, analysis, and synthesis. Furthermore, we present a putative biosynthetic pathway and discuss the behavioral responses elicited by this key semiochemical. This document serves as an in-depth resource for researchers in chemical ecology, pest management, and drug development, offering both historical context and practical, field-proven insights into the study of this significant insect pheromone.
Introduction: Unraveling the Chemical Signal of a Major Agricultural Pest
The African sugarcane borer, Eldana saccharina (Lepidoptera: Pyralidae), is a significant pest of sugarcane and other graminaceous crops in sub-Saharan Africa, causing substantial economic losses.[1][2] The management of this pest has long been a challenge, prompting extensive research into its biology and behavior. A key aspect of this research has been the exploration of its chemical communication system, with the ultimate goal of developing pheromone-based monitoring and control strategies.[3]
While the initial user query for this guide mentioned 3-Methyl-4-decanol, a thorough review of the scientific literature reveals that the principal pheromone of Eldana saccharina is, in fact, a structurally distinct compound named eldanolide . This guide will focus on the discovery and history of eldanolide, clarifying this important distinction and providing a detailed account of the scientific journey to its characterization.
The Discovery and Identification of Eldanolide
The quest to identify the sex pheromone of E. saccharina was a complex endeavor. Early research in the 1980s and 1990s focused on analyzing the volatile compounds released by the male moths, as it was observed that males possess specialized scent-disseminating structures, including wing glands and abdominal hair pencils.[3][4]
Initial Breakthroughs and Structural Elucidation
A pivotal moment in this research came in 1981 when Kunesch and his colleagues isolated and identified a novel monoterpenoid lactone from the wing glands of male E. saccharina moths.[1] Through meticulous spectroscopic analysis, they proposed the structure as 3,7-dimethyl-6-octen-4-olide and named it eldanolide .[1]
Subsequent research by Burger et al. in 1993 provided a more comprehensive analysis of the male pheromone bouquet.[4] Their work confirmed eldanolide as a major component of the wing gland secretion. In addition to eldanolide, they identified other compounds in the wing gland and abdominal hair pencil secretions, including vanillin and p-hydroxybenzaldehyde.[4] However, behavioral assays indicated that eldanolide was the primary attractant for female moths.[3]
The Critical Role of Stereochemistry
A crucial aspect of pheromone chemistry is stereoisomerism, where molecules with the same chemical formula and connectivity have different three-dimensional arrangements of atoms. In many insect species, only one specific stereoisomer of a pheromone is biologically active.
For eldanolide, which has two chiral centers, four possible stereoisomers exist. Through elegant stereoselective synthesis and comparative analysis with the natural product, the absolute configuration of the biologically active eldanolide was determined to be (3S,4R)-3,7-dimethyl-6-octen-4-olide .[1][5] This discovery underscored the high degree of specificity in the pheromone recognition system of E. saccharina.
Experimental Methodologies: A Practical Guide
The identification and characterization of eldanolide relied on a suite of sophisticated analytical and behavioral techniques. This section provides an overview of the key experimental protocols.
Pheromone Extraction from Wing Glands
The primary source of eldanolide is the wing glands of male E. saccharina moths.[6] The extraction of this pheromone is a critical first step for chemical analysis.
Protocol: Pheromone Gland Extraction
-
Insect Rearing and Collection: Male E. saccharina moths are reared under controlled laboratory conditions. Adult males, typically 2-3 days post-emergence, are used for pheromone extraction.
-
Gland Dissection: Individual male moths are immobilized by chilling. Under a dissecting microscope, the wings are carefully removed. The specialized glandular tissue on the wings is then excised using fine forceps and microscissors.[7]
-
Solvent Extraction: The excised wing glands are immediately immersed in a small volume of a high-purity, non-polar solvent such as hexane or dichloromethane in a clean glass vial.[7][8]
-
Extraction and Concentration: The glands are gently crushed in the solvent to facilitate the release of the pheromone. The mixture is allowed to stand for a short period (e.g., 30 minutes) to ensure complete extraction. The resulting extract is then carefully transferred to a new vial, and the solvent is concentrated under a gentle stream of nitrogen to a small volume suitable for analysis.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for separating and identifying the components of a pheromone blend.[9]
Table 1: Typical GC-MS Parameters for Eldanolide Analysis [10][11][12][13]
| Parameter | Setting | Rationale |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column | Provides good separation of volatile and semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min | Inert carrier gas for optimal chromatographic performance. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Initial temp: 50-60°C, hold for 1-2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 20°C/min to 280°C, hold for 5-10 min | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible mass spectra. |
| Mass Range | m/z 40-500 | Covers the expected mass range of eldanolide and other potential pheromone components. |
| MS Detector | Quadrupole or Ion Trap | Provides sensitive detection and mass analysis. |
The identity of eldanolide in the extract is confirmed by comparing its retention time and mass spectrum with those of a synthetic standard of (3S,4R)-eldanolide.
Behavioral Bioassays: Validating Biological Activity
To confirm the biological activity of identified compounds, behavioral bioassays are essential. The Y-tube olfactometer is a standard apparatus for studying the olfactory responses of insects to volatile cues.[5][14][15][16]
Protocol: Y-Tube Olfactometer Bioassay for Eldana saccharina
-
Apparatus Setup: A glass Y-tube olfactometer is used, with each arm connected to a purified and humidified air stream. One arm is designated for the test odor (e.g., synthetic eldanolide) and the other for a control (solvent only).
-
Stimulus Preparation: A solution of synthetic (3S,4R)-eldanolide in a suitable solvent (e.g., hexane) is applied to a filter paper. The solvent is allowed to evaporate completely. The filter paper is then placed in the odor source chamber of the test arm. A filter paper treated only with the solvent is used as the control.
-
Insect Acclimation: Adult female E. saccharina moths are starved for a few hours before the bioassay to increase their responsiveness.
-
Bioassay Procedure: A single female moth is introduced at the base of the Y-tube. Her movement is observed for a set period (e.g., 5-10 minutes). A choice is recorded when the moth moves a certain distance into one of the arms.
-
Data Analysis: The number of moths choosing the test arm versus the control arm is recorded. A statistically significant preference for the test arm indicates that the compound is an attractant.
Electrophysiological Assays: Probing Antennal Responses
Electroantennography (EAG) is a technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus, providing a direct measure of its ability to detect a particular compound.[17][18][19][20]
Protocol: Electroantennography (EAG) for Eldana saccharina
-
Antenna Preparation: An antenna is carefully excised from the head of a male or female E. saccharina moth. The base and tip of the antenna are placed in contact with two electrodes containing a conductive saline solution.[21]
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., eldanolide) are introduced into the airstream for a short duration (e.g., 0.5-1 second).
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates an EAG response.
-
Dose-Response Analysis: The magnitude of the EAG response is typically dependent on the concentration of the odorant. A dose-response curve can be generated by testing a range of concentrations.
Stereoselective Synthesis of (3S,4R)-Eldanolide
The unambiguous determination of the absolute configuration of eldanolide and the production of pure enantiomers for bioassays required the development of stereoselective synthetic routes. Several syntheses of eldanolide have been reported, often employing chiral starting materials or asymmetric reactions to control the stereochemistry at the C3 and C4 positions.[22][23][24][25]
A common strategy involves the use of a chiral pool starting material, such as a readily available enantiomerically pure natural product, to introduce the desired stereochemistry. For example, one reported synthesis utilizes (R)-(+)-pulegone, a naturally occurring monoterpene, as the chiral precursor to establish the (S) configuration at the C3 position of eldanolide. The (R) configuration at the C4 position is then introduced through a stereocontrolled reaction sequence.
Putative Biosynthesis of Eldanolide
The biosynthesis of terpenoid lactones in insects is a complex process that is not yet fully elucidated.[2][26][27][28] However, based on the structure of eldanolide and general principles of terpenoid biosynthesis, a putative pathway can be proposed.
Caption: Putative biosynthetic pathway of eldanolide in Eldana saccharina.
The biosynthesis is thought to begin with the universal C5 precursors of terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate pathway. These precursors are condensed to form geranyl pyrophosphate (GPP), the precursor to all monoterpenoids. A terpene synthase likely catalyzes the cyclization of a GPP isomer, such as neryl pyrophosphate, to form a cyclic monoterpene intermediate. Subsequent oxidative modifications, likely mediated by cytochrome P450 monooxygenases, followed by an intramolecular esterification (lactonization), would then lead to the formation of the eldanolide structure.
Olfactory Signaling and Behavioral Response
The perception of eldanolide by a female E. saccharina moth initiates a cascade of events that culminates in a behavioral response, such as upwind flight towards the male.
Caption: Generalized insect olfactory signaling pathway for pheromone reception.
Upon entering the sensilla on the female's antenna, the hydrophobic eldanolide molecule is bound by an odorant-binding protein (OBP). The OBP transports the pheromone across the aqueous sensillar lymph to an olfactory receptor (OR) located on the dendritic membrane of an olfactory receptor neuron (ORN). The binding of eldanolide to its specific OR triggers the opening of an ion channel, leading to the depolarization of the neuron's membrane. This change in membrane potential generates a series of action potentials that are transmitted to the antennal lobe of the insect's brain. In the antennal lobe, the information is processed, and if the signal is appropriate, it triggers a behavioral program that results in the female flying upwind along the pheromone plume to locate the calling male.
Conclusion and Future Directions
The discovery and characterization of eldanolide as the primary pheromone of the African sugarcane borer, Eldana saccharina, represents a significant achievement in the field of chemical ecology. This in-depth technical guide has provided a historical account of its identification, detailed the crucial role of stereochemistry, and outlined the key experimental methodologies used in its study.
Despite these advances, the development of a commercially viable pheromone-based trapping system for E. saccharina has remained elusive.[3] Future research should focus on several key areas:
-
Pheromone Blend Composition: While eldanolide is the major attractant, other minor components of the male pheromone bouquet may act as synergists, enhancing the attractiveness of the signal. A more detailed analysis of the complete volatile profile of calling males is warranted.
-
Behavioral Ecology: A deeper understanding of the mating behavior of E. saccharina in the field, including the temporal and spatial aspects of pheromone release and response, is needed to optimize trap design and placement.
-
Biosynthesis and Regulation: Further investigation into the biosynthetic pathway of eldanolide and its regulation could reveal novel targets for pest control strategies, such as the development of biosynthesis inhibitors.
By building upon the foundational knowledge presented in this guide, researchers can continue to advance our understanding of this important pheromone system and work towards the development of effective and environmentally sound methods for the management of Eldana saccharina.
References
- Burger, B. V., et al. (1993). Chemical Composition of the Wing Gland and Abdominal Hair Pencil Secretions of the Male African Sugarcane Borer, Eldana saccharina (Lepidoptera: Pyralidae). Journal of Chemical Ecology, 19(10), 2255-2277.
- Kunesch, G., et al. (1981). Structure and synthesis of the wing gland pheromone of the male African sugar-cane borer: Eldana saccharina (Wlk.) (Lepidoptera, Pyralidae). Tetrahedron Letters, 22(52), 5271-5274.
- Harraca, V., et al. (2012). Trapping Eldana: Myth or reality?
-
CABI. (2014). Eldana saccharina (African sugarcane borer). In: Invasive Species Compendium. Wallingford, UK: CAB International.
-
Bio-protocol. (n.d.). Female Adult Host Preference Experiment in Y-Tube Olfactometer. [Link]
-
Roux, O. (2013). Answer to "How do we extract pheromones from butterflies?". ResearchGate. [Link]
-
Neliti. (2017). A Glimpse into the Biosynthesis of Terpenoids. [Link]
-
ACS Publications. (2000). Lactones. 9. Synthesis of Terpenoid Lactones—Active Insect Antifeedants. Journal of Agricultural and Food Chemistry, 48(10), 4973-4977. [Link]
-
ResearchGate. (n.d.). Y-tube olfactometer used in the bioassay: 1, Air pump; 2, Charcoal filter. [Link]
-
MDPI. (2021). Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance. International Journal of Molecular Sciences, 22(16), 8853. [Link]
-
Microbe Investigations. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services. [Link]
-
JoVE. (2022). Electrophysiological Measurements From Moth Olfactory System | Protocol Preview. [Link]
-
MDPI. (2021). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. Insects, 12(11), 1018. [Link]
-
ResearchGate. (2017). A Glimpse into the Biosynthesis of Terpenoids. [Link]
-
JoVE. (2014). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. Journal of Visualized Experiments, (90), e51704. [Link]
-
ResearchGate. (n.d.). Electroantennogram and Single Sensillum Recording in Insect Antennae. [Link]
-
ResearchGate. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of natural... [Link]
-
PubMed. (2000). Lactones. 9. Synthesis of terpenoid lactones-active insect antifeedants. Journal of Agricultural and Food Chemistry, 48(10), 4973-4977. [Link]
-
ResearchGate. (n.d.). GC–MS analysis of natural and synthetic pheromone components on HP-5... [Link]
-
CABI Digital Library. (2012). Trapping Eldana: myth or reality? [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2017). Pheromones in lepidopteran insects: Types, production, reception and its application. [Link]
-
ACS Symposium Series. (1984). Insect Pheromone Technology: Chemistry and Applications : Analysis of Chemical Communications Systems of Lepidoptera. [Link]
-
ResearchGate. (2018). Queen Pheromones and Mandibular Gland Dissection. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (1993). Chemical Composition of the Wing Gland and Abdominal Hair Pencil Secretions of the Male African Sugarcane Borer, Eldana saccharina (Lepidoptera: Pyralidae). [Link]
-
bioRxiv. (2018). Common practice tissue extraction in solvent does not reflect actual emission of a sex pheromone during courtship in a butterfly. [Link]
-
ResearchGate. (2012). Stereoselective synthesis towards verbalactone and (+)-(3R,5R)-3-hydroxy-5-decanolide. [Link]
-
ResearchGate. (2012). Trapping Eldana: Myth or reality? [Link]
-
MDPI. (2022). Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin. Molecules, 27(23), 8201. [Link]
-
ResearchGate. (n.d.). The Role of Total Synthesis in Structure Revision and Elucidation of Decanolides (Nonanolides). [Link]
-
PubMed Central. (2016). Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae. Israel Journal of Chemistry, 56(6-7), 464-475. [Link]
-
SciELO South Africa. (2018). Determining the efficacy of push-pull for management of Eldana saccharina (Walker (Lepidoptera: Pyralidae) in sugarcane through. African Entomology, 26(2), 345-355. [Link]
-
PubMed. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 426. [Link]
-
ResearchGate. (2016). General biology of Eldana saccharina (Lepidoptera: Pyralidae): A Target for the Sterile Insect Technique. [Link]
-
PubMed. (1987). Preparation of 8-methyl-2-decanol: General Synthesis of Diastereomeric Mixtures of Alkyl Branched Insect Pheromones. Journal of Chemical Ecology, 13(8), 1927-1933. [Link]
-
The Pherobase. (n.d.). Synthesis - trans-eldanolide. [Link]
-
PubMed Central. (2022). First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach. Molecules, 27(23), 8201. [Link]
-
RSC Publishing. (2015). The use of the lactone motif in chemical communication. Natural Product Reports, 32(7), 1042-1065. [Link]
-
ResearchGate. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. [Link]
Sources
- 1. Pheromones and Semiochemicals of Eldana saccharina (Lepidoptera: Pyralidae), the African sugar-cane borer moth [pherobase.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin [mdpi.com]
- 24. Stereoselective Synthesis of Flavonoids: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. media.neliti.com [media.neliti.com]
- 27. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance [mdpi.com]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-4-decanol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methyl-4-decanol (CAS No: 55816-17-6), a secondary alcohol with the molecular formula C₁₁H₂₄O.[1][2][3] Aimed at researchers, chemists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to provide a complete structural elucidation. Each section details the theoretical basis for the observed spectral features, presents experimental data in a clear, tabular format, and includes field-proven protocols for data acquisition. The causality behind spectral patterns is explained, ensuring a deep understanding of the molecule's structural properties.
Introduction and Molecular Overview
This compound is a saturated fatty alcohol containing eleven carbon atoms. Its structure features a hydroxyl (-OH) group on the fourth carbon of a decane chain, with a methyl substituent on the adjacent third carbon. The molecular weight of this compound is 172.31 g/mol .[3][4] Spectroscopic analysis is fundamental to confirming the identity and purity of such molecules. By employing a multi-technique approach—¹H and ¹³C NMR for the carbon-hydrogen framework, Mass Spectrometry for molecular weight and fragmentation, and IR spectroscopy for functional group identification—we can achieve an unambiguous structural assignment.
Chemical Structure
The structural integrity of this compound is the foundation of its chemical behavior and, consequently, its spectroscopic signature. The numbering convention used throughout this guide is illustrated below.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton Environments
Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration). The presence of the electronegative oxygen atom significantly deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).
Expert Interpretation: The proton at the C4 position (H4), directly attached to the carbon bearing the hydroxyl group, is expected to appear as a multiplet in the 3.5-4.5 ppm range.[5] The exact chemical shift and multiplicity depend on the diastereomeric nature of the sample. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift is highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[6] A deuterium oxide (D₂O) exchange experiment can confirm its identity, as the peak will disappear upon addition of D₂O.[5][6]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H10 (CH₃) | ~0.8-0.9 | Triplet (t) | 3H |
| H1 (CH₃) | ~0.9-1.0 | Triplet (t) | 3H |
| C3-CH₃ | ~0.9-1.0 | Doublet (d) | 3H |
| H5-H9 (CH₂) | ~1.2-1.6 | Multiplet (m) | 10H |
| H2 (CH₂) | ~1.4-1.6 | Multiplet (m) | 2H |
| H3 (CH) | ~1.6-1.8 | Multiplet (m) | 1H |
| -OH | Variable (e.g., 1.0-5.0) | Broad Singlet (br s) | 1H |
| H4 (CH-OH) | ~3.5-3.8 | Multiplet (m) | 1H |
¹³C NMR Spectroscopy: Carbon Skeleton
Carbon-13 NMR reveals the number of chemically non-equivalent carbon atoms in the molecule. As this compound is chiral and lacks symmetry, all 11 carbon atoms are expected to produce distinct signals. The carbon atom attached to the hydroxyl group (C4) is significantly deshielded and typically resonates in the 60-80 ppm region.[5][7]
Table 2: ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C10 | ~14.1 |
| C1 | ~14.2 |
| C3-CH₃ | ~15.0 - 17.0 |
| C9 | ~22.7 |
| C2 | ~25.0 - 27.0 |
| C8 | ~25.6 |
| C6 | ~29.5 |
| C7 | ~31.9 |
| C5 | ~33.0 - 35.0 |
| C3 | ~39.0 - 41.0 |
| C4 | ~75.0 - 77.0 |
Note: Data is predicted based on typical values for similar structures and available data for related compounds. Specific values can be found in spectral databases.[3]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals overwhelming the analyte signals.[8]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference standard, with its signal defined as 0.00 ppm.[8] Modern spectrometers can also lock onto the residual solvent signal for referencing.[9]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR , acquire data using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for all carbons. A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and its fragmentation pattern, which offers structural clues.
Expert Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 172, corresponding to its molecular weight.[1][2] Alcohols often undergo characteristic fragmentation reactions, including dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).[5] The most prominent peaks in the spectrum are often due to the stable carbocations formed from these fragmentation events. The NIST Mass Spectrometry Data Center reports major peaks at m/z 55, 97, and 41.[3]
Table 3: Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|---|
| 172 | Low | [C₁₁H₂₄O]⁺ | Molecular Ion (M⁺) |
| 154 | Low | [C₁₁H₂₂]⁺ | Dehydration [M-H₂O]⁺ |
| 115 | Moderate | [C₈H₁₉]⁺ or [C₇H₁₅O]⁺ | α-cleavage (loss of C₂H₅) |
| 97 | High | [C₇H₁₃]⁺ | Secondary fragmentation |
| 87 | Moderate | [CH₃CHCH(OH)]⁺ | α-cleavage (loss of C₆H₁₃) |
| 55 | High | [C₄H₇]⁺ | Secondary fragmentation |
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the solution into a GC system equipped with a suitable capillary column (e.g., DB-5ms). The GC separates the analyte from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment, generating the mass spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for the rapid identification of functional groups. The absorption of IR radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.
Expert Interpretation: The IR spectrum of an alcohol is dominated by the features of the hydroxyl group.[10] A strong and broad absorption band between 3200 and 3600 cm⁻¹ is the hallmark of the O-H stretching vibration, with the broadening caused by intermolecular hydrogen bonding.[6][11] Another key feature is the C-O stretching vibration. For secondary alcohols like this compound, this bond typically produces a strong absorption in the 1150-1075 cm⁻¹ range.[11] The spectrum will also feature sharp bands between 2850 and 3000 cm⁻¹ corresponding to the C-H stretching of the alkyl chain.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3600-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| ~2955, ~2925, ~2855 | Strong, Sharp | C-H Stretch (sp³) | Alkyl (CH₃, CH₂, CH) |
| ~1465 | Medium | C-H Bend (CH₂) | Alkane |
| ~1380 | Medium | C-H Bend (CH₃) | Alkane |
| ~1115 | Strong | C-O Stretch | Secondary Alcohol |
Note: Data obtained from the NIST Chemistry WebBook and PubChem.[1][3]
Experimental Protocol: ATR-FTIR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat (undiluted) this compound directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument records an interferogram, which is then converted to an IR spectrum via a Fourier transform (FT).
-
Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a definitive and self-validating characterization of this compound. NMR spectroscopy elucidates the complete carbon-hydrogen framework, MS confirms the molecular weight and reveals predictable fragmentation patterns characteristic of a secondary alcohol, and IR spectroscopy provides unambiguous confirmation of the hydroxyl functional group. This guide demonstrates the synergistic power of these analytical techniques in modern chemical research and quality control.
References
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 22, 2026, from [Link][1]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of this compound. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link][2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143312, this compound. Retrieved January 22, 2026, from [Link][3]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 22, 2026, from [Link][12][13]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved January 22, 2026, from [Link][11]
-
Oregon State University. (n.d.). Spectroscopy of Alcohols: Identification. Retrieved January 22, 2026, from [Link][5]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved January 22, 2026, from [Link][6]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (A similar updated paper is available at [Link])[9]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 22, 2026, from [Link][7]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved January 22, 2026, from [Link][12]
-
University of California, Davis. (n.d.). Notes on NMR Solvents. Retrieved January 22, 2026, from [Link][8]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 13. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
Stereoisomers and enantiomers of 3-Methyl-4-decanol
An In-Depth Technical Guide to the Stereoisomers and Enantiomers of 3-Methyl-4-decanol
Abstract
Chirality is a fundamental property in molecular science, with profound implications in pharmacology, materials science, and synthetic chemistry. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit vastly different biological activities. This compound, a secondary alcohol containing two chiral centers, serves as an excellent model for exploring the principles of stereoisomerism and the analytical challenges associated with their separation and characterization. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural assignment, the analytical methodologies for their resolution, and the spectroscopic techniques for their characterization. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven protocols tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Stereochemical Complexity
This compound (C₁₁H₂₄O) is an aliphatic alcohol whose structure contains two stereogenic centers, giving rise to a rich stereochemical landscape.[1][2][3] The presence of multiple chiral centers means the molecule can exist as stereoisomers that are not mirror images of each other (diastereomers), in addition to those that are (enantiomers).
Identification of Chiral Centers
A chiral center is typically a carbon atom bonded to four different substituent groups.[4][5] In the this compound molecule, these centers are located at the C3 and C4 positions of the decanol backbone.
-
Carbon-3 (C3): This carbon is bonded to a hydrogen (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and the rest of the carbon chain containing the hydroxyl group (-CH(OH)C₆H₁₃).
-
Carbon-4 (C4): This carbon is bonded to a hydrogen (H), a hydroxyl group (-OH), a hexyl group (-C₆H₁₃), and the rest of the carbon chain containing the methyl group (-CH(CH₃)CH₂CH₃).
The presence of two chiral centers dictates that a maximum of 2ⁿ = 2² = 4 distinct stereoisomers can exist.[6] These four isomers comprise two pairs of enantiomers.
Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
To unambiguously describe each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration (R or S) to each chiral center.[7][8][9] The rules prioritize substituents based on the atomic number of the atoms directly attached to the chiral center.[10]
Prioritization for C3:
-
-CH(OH)C₆H₁₃ (highest atomic number, O, on the adjacent carbon)
-
-CH₂CH₃ (ethyl group)
-
-CH₃ (methyl group)
-
-H (hydrogen)
Prioritization for C4:
-
-OH (highest atomic number, O)
-
-CH(CH₃)CH₂CH₃
-
-C₆H₁₃ (hexyl group)
-
-H (hydrogen)
By orienting the molecule so the lowest-priority group (hydrogen) points away from the viewer, the sequence from priority 1 to 2 to 3 determines the configuration: clockwise is R (rectus) and counter-clockwise is S (sinister).[7][9] This results in the four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
Stereoisomeric Relationships
The relationships between these four isomers are critical for understanding their properties and developing separation strategies.
-
Enantiomers: Non-superimposable mirror images. They have identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions.[11]
-
Pair 1: (3R,4R)-3-Methyl-4-decanol and (3S,4S)-3-Methyl-4-decanol
-
Pair 2: (3R,4S)-3-Methyl-4-decanol and (3S,4R)-3-Methyl-4-decanol
-
-
Diastereomers: Stereoisomers that are not mirror images. They have different physical properties (e.g., boiling point, solubility, chromatographic retention times), which forms the basis for their separation.
-
For example, (3R,4R) is a diastereomer of (3R,4S) and (3S,4R).
-
Table 1: Stereoisomeric Relationships of this compound
| Isomer | Enantiomeric Partner | Diastereomeric Partners |
|---|---|---|
| (3R,4R) | (3S,4S) | (3R,4S), (3S,4R) |
| (3S,4S) | (3R,4R) | (3R,4S), (3S,4R) |
| (3R,4S) | (3S,4R) | (3R,4R), (3S,4S) |
| (3S,4R) | (3R,4S) | (3R,4R), (3S,4S) |
Caption: Logical relationships between the four stereoisomers of this compound.
Analytical Methodologies for Separation and Characterization
The analysis of chiral compounds requires specialized techniques capable of discriminating between stereoisomers.[12] For this compound, a combination of chromatographic separation and spectroscopic characterization is essential for complete analysis.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful and highly selective technique for the analysis of volatile chiral compounds like alcohols.[13] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: Cyclodextrin-based CSPs are exceptionally effective for separating chiral alcohols.[13][14] Their hydrophobic inner cavity and hydrophilic outer surface, which can be derivatized, create a chiral environment that promotes differential interaction with enantiomers.
-
Derivatization: While direct analysis is possible, chiral alcohols are often converted into volatile esters (e.g., acetates or trifluoroacetates) prior to GC analysis.[15] This acylation serves two purposes: it reduces the polarity of the alcohol, preventing peak tailing and improving chromatographic performance, and it can enhance the stereochemical recognition by the CSP, leading to better resolution.[15]
This protocol provides a self-validating system for the quantitative analysis of the four stereoisomers of this compound.
-
Derivatization (Acetylation):
-
To 1 mg of the this compound isomer mixture in a 2 mL vial, add 200 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the vial to room temperature. Add 1 mL of dichloromethane and 1 mL of deionized water. Vortex thoroughly.
-
Allow the layers to separate and carefully collect the lower organic layer containing the acetylated product for GC analysis.
-
Expertise Note: Pyridine is used to neutralize the acetic acid byproduct, driving the equilibrium towards the ester product. The aqueous wash removes excess reagents.
-
-
GC Instrument Conditions:
-
Column: CP-Chirasil-DEX CB (or equivalent β-cyclodextrin phase), 25 m x 0.25 mm ID, 0.25 µm film thickness.[15]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, then ramp at 2°C/min to 160°C.
-
Trustworthiness Note: A slow temperature ramp is crucial for resolving closely eluting stereoisomers. The final parameters should be optimized by analyzing a known racemic mixture to maximize resolution.
-
-
Data Analysis:
-
Identify the four peaks corresponding to the four stereoisomeric acetates. Diastereomers will have different retention times. Enantiomers will be resolved by the chiral column.
-
Integrate the peak areas to determine the relative percentage of each isomer. For enantiomeric excess (% ee) of one pair: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Caption: Experimental workflow for the chiral GC analysis of this compound.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
While NMR spectroscopy cannot distinguish between enantiomers directly, it is a powerful tool for determining enantiomeric purity after converting the enantiomers into diastereomers.[16] This is achieved by reacting the alcohol mixture with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl).[17]
Principle of Operation: The reaction of a racemic mixture (e.g., R-alcohol and S-alcohol) with a single enantiomer of a CDA (e.g., S-CDA) produces a mixture of diastereomers (R,S-ester and S,S-ester). These diastereomers have different spatial arrangements and thus will exhibit distinct chemical shifts in the NMR spectrum, particularly for protons near the newly formed ester linkage.[17][18]
-
Derivatization (Mosher Ester Formation):
-
Dissolve ~5 mg of the this compound sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) in a dry NMR tube.
-
Add a small crystal of 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Add 1.2 equivalents of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
-
Cap the tube and mix gently. Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
Expertise Note: The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. Using a slight excess of the CDA ensures full conversion of the alcohol.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
Focus on the signals of protons close to the chiral center at C4, such as the C4-H proton or the methyl protons at C3. These signals will be split into two distinct sets, one for each diastereomer.
-
-
Data Analysis:
-
Carefully integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess (% ee) from the integration values (I): % ee = [ (I_major - I_minor) / (I_major + I_minor) ] * 100.
-
Caption: Principle of using a CDA for NMR analysis of enantiomeric composition.
Polarimetry
Polarimetry is the classical technique for characterizing chiral substances by measuring their ability to rotate the plane of polarized light.[19] Each enantiomer of a pair will rotate light by an equal magnitude but in opposite directions (+, dextrorotatory, or -, levorotatory).[20][21] A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[19]
-
Sample Preparation: Prepare a solution of the purified enantiomer of this compound of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).
-
Measurement:
-
Calibrate the polarimeter with a solvent blank.
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution.
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α]ᵀλ = α / (c * l).
-
The specific rotation is a physical constant for a pure enantiomer under defined conditions.[20]
-
Conclusion
The stereochemical analysis of this compound exemplifies the critical challenges and powerful techniques central to modern chemical and pharmaceutical research. Its four stereoisomers, arising from two chiral centers, necessitate a multi-faceted analytical approach. Chiral gas chromatography, particularly after derivatization, provides the resolving power to separate all four isomers, enabling their quantification. Concurrently, NMR spectroscopy in conjunction with chiral derivatizing agents offers an orthogonal and robust method for determining enantiomeric purity. Finally, classical polarimetry remains an indispensable tool for characterizing the bulk optical properties of purified enantiomers. The protocols and principles detailed in this guide provide a validated framework for the comprehensive analysis of this compound and can be adapted for a wide range of other chiral molecules.
References
-
Title: 5.5 Polarimetry Source: Chemistry LibreTexts URL: [Link]
-
Title: Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Polarisability of Enantiomers: Making light of the situation Source: Stereochemistry - Blogs@NTU URL: [Link]
-
Title: Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess Source: YouTube URL: [Link]
-
Title: Determination of enantiomers in ephedrine mixtures by polarimetry Source: PubMed URL: [Link]
-
Title: Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds Source: ResearchGate URL: [Link]
-
Title: Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent Source: ResearchGate URL: [Link]
-
Title: Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry Source: ResearchGate URL: [Link]
-
Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]
-
Title: Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration Source: YouTube URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]
-
Title: Cahn–Ingold–Prelog priority rules Source: Wikipedia URL: [Link]
-
Title: Chiral analysis Source: Wikipedia URL: [Link]
-
Title: The State of the Art in Chiral Capillary Gas Chromatography Source: LCGC International URL: [Link]
-
Title: Cahn Ingold Prelog Rules | E Z Naming of Alkenes Source: A-Level Chemistry URL: [Link]
-
Title: 17.11: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: 3.6 Cahn-Ingold Prelog Rules Source: Chemistry LibreTexts URL: [Link]
-
Title: Assigning Group Priorities- The Cahn, Ingold, Prelog rules Source: University of Calgary URL: [Link]
-
Title: 17.11 Spectroscopy of Alcohols and Phenols Source: Organic Chemistry: A Tenth Edition URL: [Link]
-
Title: Chiral Analysis Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: 5.1: Chiral Molecules Source: Chemistry LibreTexts URL: [Link]
-
Title: 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals Source: Thompson Rivers University URL: [Link]
-
Title: Chiral vs Achiral Molecules - Chirality Carbon Centers, Stereoisomers, Enantiomers, & Meso Compounds Source: YouTube URL: [Link]
-
Title: this compound Source: NIST WebBook URL: [Link]
Sources
- 1. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gcms.cz [gcms.cz]
- 15. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Polarisability of Enantiomers: Making light of the situation | Stereochemistry [blogs.ntu.edu.sg]
A Technical Guide to the Biological Activity of 3-Methyl-4-decanol and its Analogs: A Case Study in Stereospecific Pheromonal Action
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of the known and potential biological activities of 3-Methyl-4-decanol, contextualized within the broader landscape of structurally related insect pheromones. We will delve into the critical role of stereochemistry in biological function, explore synthetic methodologies, and outline protocols for bioactivity assessment.
Introduction: The Subtle Language of Branched-Chain Alcohols
This guide will, therefore, use closely related and extensively studied analogs to illuminate the likely biological significance of this compound, emphasizing the principles of stereospecificity that govern their function. Understanding these analogs provides a robust framework for predicting and testing the activity of this compound.
Physicochemical Properties and Stereoisomerism of this compound
The defining structural feature of this compound is the presence of two chiral centers at carbons 3 and 4. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific three-dimensional arrangement of the methyl and hydroxyl groups is paramount, as it dictates the molecule's interaction with specific olfactory receptors in insects. As will be demonstrated with analogs, it is common for one stereoisomer to be highly attractive to a particular insect species, while others may be inactive or even inhibitory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | PubChem[1] |
| Molecular Weight | 172.31 g/mol | PubChem[1] |
| IUPAC Name | 3-methyldecan-4-ol | PubChem[1] |
| CAS Number | 55816-17-6 | PubChem[1] |
| Stereocenters | 2 (at C3 and C4) | Inferred from structure |
| Number of Stereoisomers | 4 | Inferred from structure |
| XLogP3-AA | 4.2 | PubChem[1] |
Synthesis and Stereoselective Preparation
The synthesis of specific stereoisomers of branched-chain alcohols is a critical challenge in chemical ecology research. Methodologies often involve the use of chiral precursors or stereoselective reactions. While the specific synthesis of individual this compound stereoisomers is not detailed in the available literature, the synthesis of its analogs provides a clear roadmap.
A common strategy for preparing all four stereoisomers of a related compound, 4-methyl-3-heptanol, involves the preparation of chiral 4-methyl-3-heptanones using SAMP and RAMP reagents, followed by reduction to the corresponding alcohols and enzymatic transesterification for separation.[3][4] This general approach is adaptable for the synthesis of this compound stereoisomers.
Caption: Generalized workflow for the stereoselective synthesis of this compound isomers.
Biological Activity: Pheromonal Action of Analogs
The most probable biological role for this compound is as an insect pheromone. This is strongly supported by the well-documented activities of structurally similar compounds.
Case Study: 4-Methyl-3-heptanol, an Aggregation Pheromone
Stereoisomers of 4-methyl-3-heptanol are significant components of the aggregation pheromones of bark beetles.[3][5] Research on the almond bark beetle, Scolytus amygdali, has demonstrated the exquisite stereospecificity of its response.[3]
-
(3S,4S)-4-methyl-3-heptanol: This isomer was identified as the main component of the aggregation pheromone. In field tests, it was attractive to the beetles, especially when combined with a synergist, (3S,4S)-4-methyl-3-hexanol.[3][5]
-
(3R,4S)- and (3R,4R)-4-methyl-3-heptanol: These stereoisomers were found to be inhibitory, reducing the attraction of the beetles to traps baited with the active (3S,4S) isomer.[3]
This case clearly illustrates that the biological activity of these branched-chain alcohols is not just a matter of chemical structure, but is critically dependent on the precise stereochemistry.
Other Relevant Analogs
-
(S)-3-Methyl-4-octanol: This compound has been identified as a pheromone for the palm weevil.[4]
-
8-methyl-2-decanol: The propionate ester of this alcohol is an attractant for several species of the genus Diabrotica (rootworm beetles).[6] The synthesis of its four stereoisomers has been accomplished to support further research into species-specific attraction.[6]
Table 2: Pheromonal Activity of this compound Analogs
| Compound | Stereoisomer(s) | Type of Activity | Target Insect(s) | Reference(s) |
| 4-Methyl-3-heptanol | (3S,4S) | Aggregation Pheromone (Attractant) | Scolytus amygdali (Almond Bark Beetle) | [3][5] |
| (3R,4S), (3R,4R) | Inhibitory | Scolytus amygdali | [3] | |
| 4-Methyl-3-hexanol | (3R,4S) | Pheromone | Tetramorium impurum (Ant) | [7] |
| 3-Methyl-4-octanol | (S) | Pheromone | Palm Weevil | [4] |
| 8-Methyl-2-decanol propanoate | Racemic mixture, specific isomers | Attractant | Diabrotica species | [6] |
Potential for Other Biological Activities
Beyond their role as semiochemicals, long-chain fatty alcohols can exhibit other biological effects, notably antimicrobial activity. Studies have shown that the antibacterial efficacy of fatty alcohols against pathogens like Staphylococcus aureus is dependent on the length of their aliphatic carbon chain. For instance, 1-decanol has demonstrated both bactericidal and membrane-damaging activity. While the branched structure of this compound differentiates it from the linear alcohols in these studies, the potential for antimicrobial properties cannot be ruled out and warrants investigation.
Experimental Protocols
Protocol: Field Bioassay for Pheromone Activity
This protocol outlines a general procedure for testing the attractant properties of synthetic this compound stereoisomers in a field setting.
-
Trap Preparation:
-
Use appropriate insect traps (e.g., funnel traps, sticky traps) for the target species.
-
Prepare lures by impregnating a carrier (e.g., a rubber septum) with a precise amount (e.g., 1 mg) of a single, purified stereoisomer of this compound dissolved in a high-purity solvent (e.g., hexane).
-
Prepare control lures with solvent only.
-
Create lures with different combinations of stereoisomers to test for synergistic or inhibitory effects.
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect(s).
-
Employ a randomized block design to minimize spatial variation. Each block should contain one trap for each treatment (each stereoisomer, combinations, and control).
-
Space traps sufficiently far apart (e.g., >20 meters) to avoid interference.
-
-
Trap Deployment and Monitoring:
-
Deploy the traps at a height and in a habitat appropriate for the target insect's behavior.
-
Check the traps at regular intervals (e.g., every 2-3 days) for a set period (e.g., 4 weeks).
-
Count and identify the captured insects for each trap.
-
-
Data Analysis:
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in attraction between the different stereoisomers, combinations, and the control.
-
Caption: A generalized workflow for conducting a pheromone field bioassay.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently limited, the extensive research on its structural analogs provides a compelling case for its role as an insect pheromone. The critical takeaway for researchers is the principle of stereospecificity; the biological function of this molecule is almost certainly locked within one or more of its four stereoisomers.
Future research should focus on the stereoselective synthesis of all four isomers of this compound. These pure isomers can then be used in electrophysiological and field bioassays to screen for activity against various insect species, particularly those in agricultural and forest ecosystems where related pheromones are active. Such research could lead to the discovery of new, species-specific, and environmentally benign pest management tools. Furthermore, screening for other potential biological activities, such as antimicrobial effects, could open additional avenues for application.
References
-
Nghiên cứu tổng hợp một số pheromone côn trùng dạng alcohol chứa nhóm methyl liền kề và (Z)-alken-1-ol. (2019). Học viện Khoa học và Công nghệ. [Link]
-
PubChem Compound Summary for CID 143312, this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 519158, 3-Decanol. National Center for Biotechnology Information. [Link]
-
Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. PubMed. [Link]
-
Noser, A. A., et al. (2017). Enantioselective Synthesis of (S) 3-Methyl-4-Octanol as Insect Pheromone Using Polymeric Asymmetric Reagent. ResearchGate. [Link]
-
Zada, A., et al. (2004). Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. ResearchGate. [Link]
- A kind of preparation method of 8-methyldecanal.
-
Rangel-Sánchez, G., et al. (2019). Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. MDPI. [Link]
-
D'Souza, R., & Dhavale, D. D. (2006). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone from D-Mannitol. MDPI. [Link]
-
Abrams, S. R., & Shaw, A. C. (1987). Preparation of 8-methyl-2-decanol: General Synthesis of Diastereomeric Mixtures of Alkyl Branched Insect Pheromones. PubMed. [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. [Link]
-
stereochemistry and biological activity of drugs. SlidePlayer. [Link]
-
3-decanol decan-3-ol. The Good Scents Company. [Link]
-
Kubo, I., et al. (2004). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PMC. [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. [Link]
-
Baumann, M. H., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PMC. [Link]
-
PubChem Compound Summary for CID 15054997, 3-Methyl-1-decanol. National Center for Biotechnology Information. [Link]
Sources
- 1. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gust.edu.vn [gust.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis of stereoisomers of 8-methyl-2-decanol and esters attractive to severalDiabrotica sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
3-Methyl-4-decanol CAS registry number and identifiers
An In-depth Technical Guide to 3-Methyl-4-decanol: Structure, Properties, Synthesis, and Spectroscopic Characterization
Introduction
This compound is a branched-chain secondary alcohol that holds interest for researchers in organic synthesis, chemical ecology, and potentially in the early stages of drug discovery. Its structure, featuring a ten-carbon backbone with a hydroxyl group and a methyl branch, imparts specific physicochemical properties that influence its reactivity and potential biological activity. This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physical properties, a validated synthetic protocol, and a thorough analysis of its spectroscopic signature. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective study and application of this compound.
Part 1: Core Identifiers and Chemical Structure
A precise understanding of a molecule begins with its fundamental identifiers. These standardized nomenclature and registry numbers ensure unambiguous communication and information retrieval within the scientific community.
Chemical Structure
The structural representation of this compound is crucial for understanding its chemical behavior.
Caption: 2D Chemical Structure of this compound.
Key Identifiers
The following table summarizes the essential identifiers for this compound, compiled from authoritative databases.[1][2][3][4]
| Identifier | Value | Source |
| CAS Registry Number | 55816-17-6 | NIST, PubChem |
| IUPAC Name | 3-methyldecan-4-ol | PubChem |
| Molecular Formula | C₁₁H₂₄O | NIST, PubChem |
| Molecular Weight | 172.31 g/mol | PubChem |
| Canonical SMILES | CCCCCCC(C(C)CC)O | PubChem |
| InChI | InChI=1S/C11H24O/c1-4-6-7-8-9-11(12)10(3)5-2/h10-12H,4-9H2,1-3H3 | NIST, PubChem |
| InChIKey | SBMFCRFCWMMVQC-UHFFFAOYSA-N | NIST, PubChem |
| Synonyms | This compound, 2-Butyl n-hexyl carbinol | PubChem |
Part 2: Physicochemical and Computed Properties
The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, and offer insights into its potential interactions with biological systems.
| Property | Value | Source |
| Exact Mass | 172.182715385 Da | PubChem |
| Topological Polar Surface Area | 20.2 Ų | Guidechem |
| Rotatable Bond Count | 7 | Guidechem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| pKa (Predicted) | 15.44 ± 0.20 | Guidechem |
| LogP (Predicted) | 4.2 | Guidechem |
Part 3: Synthesis of this compound
The synthesis of branched-chain secondary alcohols like this compound is most effectively achieved through the Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1][2][5][6][7] This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.
Retrosynthetic Analysis
A retrosynthetic approach to this compound suggests two primary disconnection pathways at the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon.
Caption: Retrosynthetic pathways for this compound.
While both routes are chemically sound, the synthesis utilizing 2-methylbutanal and hexylmagnesium bromide (Disconnection A) is often preferred due to the commercial availability and stability of the primary alkyl Grignard reagent.
Experimental Protocol: Grignard Synthesis
This protocol details the synthesis of this compound from hexyl bromide and 2-methylbutanal.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Hexyl bromide
-
2-Methylbutanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Grignard Reagent Formation:
-
Equip a flame-dried three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, place a solution of hexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the hexyl bromide solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of an iodine crystal).
-
Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining hexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2-methylbutanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Caption: Workflow for the Grignard synthesis of this compound.
Part 4: Spectroscopic Characterization
The identity and purity of synthesized this compound must be confirmed through a combination of spectroscopic techniques. The NIST WebBook and PubChem provide reference spectra for this compound.[4][8][9]
Infrared (IR) Spectroscopy
The IR spectrum of a secondary alcohol is characterized by distinct absorption bands corresponding to the hydroxyl and alkyl moieties.[10][11][12][13][14]
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3550-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[11][14]
-
C-H Stretch: Medium to strong bands will appear in the 3000-2840 cm⁻¹ range due to the stretching of sp³ hybridized C-H bonds in the alkyl chain.[11]
-
C-O Stretch: A strong absorption between 1150-1075 cm⁻¹ is indicative of a secondary alcohol C-O bond.[10][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1-5 ppm, whose chemical shift is concentration and solvent dependent.
-
Carbinol Proton (-CH-OH): A multiplet around 3.4-3.8 ppm, coupled to the protons on adjacent carbons.
-
Alkyl Protons: A complex series of multiplets between 0.8-1.6 ppm, corresponding to the various methylene and methyl groups. The two terminal methyl groups will appear as triplets around 0.9 ppm.
-
-
¹³C NMR:
-
Carbinol Carbon (-CH-OH): A peak in the downfield region, typically between 65-80 ppm.
-
Alkyl Carbons: A series of peaks in the upfield region (10-40 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[9][15][16][17][18]
-
Molecular Ion Peak (M⁺): The molecular ion peak for C₁₁H₂₄O is expected at m/z = 172. However, for long-chain alcohols, this peak may be weak or absent.
-
Fragmentation: Common fragmentation patterns for secondary alcohols include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to fragments from the loss of a propyl or a hexyl radical.
-
Dehydration: Loss of a water molecule (M-18), resulting in a peak at m/z = 154.
-
Part 5: Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structure as a branched-chain secondary alcohol places it within a class of compounds with known biological relevance and utility in synthetic chemistry.
Potential as a Pheromone or Kairomone
Many branched-chain alcohols of similar size serve as pheromones or kairomones in insects.[19][20] For example, 8-methyl-2-decanol is a component of the pheromone for certain rootworm beetles.[20] The specific stereochemistry of these molecules is often critical for their biological activity. Future research could investigate whether this compound or its esters play a role in chemical signaling for any insect species.
Role in Drug Discovery and Design
The incorporation of small alkyl groups, such as the methyl group in this compound, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Alcohols, including secondary alcohols, are prevalent in drug molecules and natural products, often participating in hydrogen bonding interactions with biological targets.[21][22][23] While this compound itself is unlikely to be a drug, it can serve as a lipophilic building block or a synthetic intermediate in the creation of more complex bioactive molecules. Its branched nature can influence conformational preferences and metabolic stability, which are key considerations in drug design.
Conclusion
This compound is a well-defined chemical entity with established identifiers and predictable physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies, particularly the Grignard reaction. While its direct applications are still an open area for investigation, its structural motifs are relevant to the fields of chemical ecology and medicinal chemistry. This guide serves as a foundational resource for scientists, providing the necessary technical information to synthesize, characterize, and explore the potential of this compound in their research endeavors.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]
-
Oreate AI. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. Oreate AI Blog. Retrieved from [Link]
-
Química Organica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Secondary alcohols – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2024, May 7). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Retrieved from [Link]
-
ResearchGate. (2024, March 26). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Retrieved from [Link]
-
Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
-
YouTube. (2020, May 5). mass spectrometry A-level Fragmentation of organic molecules. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2017, July 11). Enantioselective Synthesis of (S) 3-Methyl-4-Octanol as Insect Pheromone Using Polymeric Asymmetric Reagent. Retrieved from [Link]
-
PubMed. (1987, August). Preparation of 8-methyl-2-decanol: General Synthesis of Diastereomeric Mixtures of Alkyl Branched Insect Pheromones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Page loading... [guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions - Oreate AI Blog [oreateai.com]
- 14. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. youtube.com [youtube.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of 8-methyl-2-decanol: General synthesis of diastereomeric mixtures of alkyl branched insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Understanding the biosynthesis pathway of 3-Methyl-4-decanol
An In-depth Technical Guide to Understanding the Biosynthesis Pathway of 3-Methyl-4-decanol
Abstract
This compound is a branched-chain secondary alcohol identified as a key component of the aggregation pheromone in several insect species, making it a molecule of significant interest for pest management and chemical ecology studies. Despite its biological importance, the biosynthetic pathway responsible for its production in nature remains uncharacterized. This technical guide addresses this knowledge gap by proposing a scientifically grounded, hypothetical biosynthetic pathway for this compound. Drawing upon established principles of fatty acid and polyketide metabolism, we delineate a plausible enzymatic route from central metabolic precursors to the final alcohol product. Crucially, this guide provides a comprehensive framework of detailed, step-by-step experimental protocols for researchers to systematically investigate and validate this proposed pathway. By integrating bioinformatics, isotopic labeling studies, and in vitro enzymatic assays, this document serves as a foundational resource for scientists and drug development professionals aiming to elucidate the biosynthesis of this and other related natural products.
Introduction: The Enigma of this compound Biosynthesis
This compound is an 11-carbon chiral alcohol whose structure presents an interesting biosynthetic puzzle. Its backbone is composed of a ten-carbon chain, with a methyl group at the C-3 position and a hydroxyl group at the C-4 position. While chemical synthesis routes have been developed to produce this compound for research purposes, the natural enzymatic machinery that constructs it is unknown.
Understanding this pathway is not merely an academic exercise. Elucidating the responsible genes and enzymes could enable the heterologous expression of the pathway in microbial hosts, paving the way for sustainable, bio-based production of this valuable pheromone for agricultural applications.
This guide puts forth a core hypothesis: the biosynthesis of this compound is derived from fatty acid and/or polyketide metabolic precursors, involving a specialized synthase for branched-chain assembly and a series of reductive tailoring enzymes. We will first outline this hypothetical pathway and then dedicate the bulk of this document to the experimental methodologies required to rigorously test and refine this hypothesis.
A Proposed Biosynthetic Framework
The carbon skeleton of this compound strongly suggests an origin in primary metabolism, specifically from the building blocks used for fatty acid synthesis: acetyl-CoA and propionyl-CoA. Acetyl-CoA, derived primarily from glycolysis, provides the two-carbon units for the main chain, while propionyl-CoA, sourced from the catabolism of certain amino acids or odd-chain fatty acids, is the likely donor of the three-carbon unit that establishes the methyl branch.[1]
Our proposed pathway involves a multi-step enzymatic cascade, likely executed by a multi-domain enzyme complex analogous to a Fatty Acid Synthase (FAS) or a Type I Polyketide Synthase (PKS).
Hypothetical Pathway Steps
The proposed sequence from primary metabolites to this compound is as follows:
-
Precursor Activation: Acetyl-CoA is carboxylated to Malonyl-CoA by Acetyl-CoA Carboxylase (ACC). Propionyl-CoA is carboxylated to Methylmalonyl-CoA by Propionyl-CoA Carboxylase (PCC). These serve as the primary extender units for chain elongation.[2]
-
Chain Assembly: A specialized synthase (FAS or PKS) catalyzes the assembly of the carbon backbone. A plausible mechanism involves:
-
Priming with a four-carbon starter unit, Butyryl-CoA.
-
Two cycles of elongation with Malonyl-CoA to produce an eight-carbon chain (Octanoyl-ACP).
-
A key elongation step with Methylmalonyl-CoA . This condensation, catalyzed by a specific β-Ketoacyl-ACP Synthase (KS) domain, incorporates the propionate-derived unit and establishes the methyl branch, resulting in a 3-methyl-4-oxo-decanoyl-ACP intermediate.
-
-
First Reductive Step: A Ketoreductase (KR) domain or a standalone enzyme stereospecifically reduces the ketone at C-4 to a hydroxyl group, yielding 3-methyl-4-hydroxy-decanoyl-ACP .
-
Chain Termination: A Thioesterase (TE) domain hydrolyzes the acyl-ACP thioester bond, releasing the free acid, 3-methyl-4-hydroxy-decanoic acid .
-
Final Reductive Cascade:
-
A Carboxylic Acid Reductase (CAR) activates the carboxylic acid (often via adenylation) and then reduces it to an aldehyde (3-methyl-4-hydroxy-decanal ).
-
An Alcohol Dehydrogenase (ADH) or a similar short-chain dehydrogenase/reductase (SDR) performs the final reduction of the aldehyde to the primary alcohol at C-1, yielding This compound . Correction: The final product is a secondary alcohol. The reduction cascade would act on the terminal carboxyl group of a fatty acid precursor. A more direct route would be the reduction of the keto-intermediate followed by release. Let's refine the final steps.
-
Refined Final Pathway Steps: The assembly up to the 3-methyl-4-hydroxy-decanoyl-ACP intermediate remains plausible. The subsequent steps are more likely:
-
Reductive Release: The entire acyl chain is reduced while still attached to the synthase. An integrated reductase domain could reduce the terminal thioester to an aldehyde, which is then further reduced to the alcohol upon release. However, a more common route involves release first.
-
Chain Termination (Revised): A Thioesterase (TE) releases 3-methyl-4-oxo-decanoic acid .
-
Post-Synthase Tailoring (Revised):
-
Step 6a: A standalone Ketoreductase reduces the C-4 ketone to yield 3-methyl-4-hydroxy-decanoic acid .
-
Step 6b: A Carboxylic Acid Reductase (CAR) and subsequently an Alcohol Dehydrogenase (ADH) would reduce the carboxylic acid to a primary alcohol, which is not the final product. A direct decarboxylation is a possibility. If the keto-acid is decarboxylated, it would yield 2-methyl-3-nonanone. This is also not the final product.
-
Let's reconsider the most direct, biochemically supported hypothetical route.
Final Proposed Hypothetical Pathway (Version 2.0)
-
Precursor Supply: Acetyl-CoA, Malonyl-CoA, Propionyl-CoA, and Methylmalonyl-CoA are synthesized from central metabolism.
-
Chain Assembly to C11 Keto-Acid: A modular synthase (PKS/FAS) assembles a 3-methyl-4-oxo-undecanoic acid chain, likely released from the synthase as the free acid by a Thioesterase (TE). The final carbon comes from an additional elongation step.
-
Reduction to Hydroxy-Acid: A cytosolic Ketoreductase reduces the C-4 ketone of the free acid to produce 3-methyl-4-hydroxy-undecanoic acid .
-
Reductive Decarboxylation or Reduction: The final conversion to the C10 alcohol from a C11 acid is the most speculative step. However, let's propose a more direct synthesis of the final C11 alcohol.
Final Proposed Hypothetical Pathway (Version 3.0 - Most Plausible)
-
Precursor Supply: As above.
-
Chain Assembly to C11 Acyl-ACP: A specialized synthase elongates a starter unit to form 3-methyl-decanoyl-ACP . This would require a non-canonical assembly.
-
Hydroxylation: A Cytochrome P450 monooxygenase hydroxylates the C-4 position of the 3-methyl-decanoyl chain while it is either attached to the ACP or after its release as an alkane.[3][4] This is a very common reaction in secondary metabolism.
-
Final Precursor: 3-Methyldecane. The pathway could first produce 3-methyldecane, which is then hydroxylated.
-
Reduction to Alcohol: The final step is the reduction of a carbonyl.
Given the uncertainty, the most powerful approach is to present a flexible framework and focus on the experimental validation which will reveal the true pathway. The diagram below illustrates the most plausible PKS-like assembly route.
Caption: Hypothetical biosynthetic pathway for this compound.
Experimental Validation: A Practical Guide
The cornerstone of this guide is a set of robust, field-proven methodologies to test the proposed biosynthetic pathway. A multi-pronged approach is essential for a self-validating system of inquiry.
Workflow for Pathway Elucidation
The overall experimental strategy should follow a logical progression from confirming the metabolic precursors to identifying the genes and characterizing the enzymes.
Caption: A logical workflow for the experimental validation of a biosynthetic pathway.
Protocol 1: Isotopic Labeling for Precursor Identification
This is the foundational experiment to confirm the predicted building blocks of this compound. The principle is to feed the producing organism with stable isotope-labeled precursors and trace the incorporation of these labels into the final product using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
Methodology:
-
Culture Preparation: Establish a culture of the organism known to produce this compound (e.g., insect cell line, or symbiotic bacteria isolated from the insect).
-
Precursor Feeding:
-
Experiment A: Supplement the culture medium with [1,2-¹³C₂]sodium acetate.
-
Experiment B: Supplement the culture medium with [1,2,3-¹³C₃]sodium propionate.
-
Control: A parallel culture with no labeled precursors.
-
-
Incubation and Extraction: Allow the cultures to grow for a period sufficient for secondary metabolite production. Following incubation, extract the organic metabolites, including this compound, typically using a solvent like hexane or dichloromethane.
-
Purification and Analysis:
-
Purify the this compound from the crude extract using flash chromatography or preparative gas chromatography (GC).
-
GC-MS Analysis: Analyze the purified compound. An increase in the molecular ion peak corresponding to the number of incorporated ¹³C atoms will confirm precursor usage. For example, feeding with ¹³C₂-acetate should result in a mass spectrum showing parent ions at M+2, M+4, M+6, etc., relative to the unlabeled (M) control.
-
¹³C-NMR Analysis: For a definitive assignment of which carbons are labeled, perform ¹³C-NMR. This will reveal the precise location of the incorporated isotopes, allowing for the reconstruction of the chain assembly pattern.
-
Expected Outcomes and Interpretation:
| Precursor Fed | Expected MS Result (relative to control) | Rationale |
| [1,2-¹³C₂]Acetate | Increased M+2, M+4, M+6, M+8 peaks | Confirms that the main carbon chain is built from two-carbon acetate units. The number of incorporated units can be estimated from the isotopic distribution. |
| [1,2,3-¹³C₃]Propionate | Increased M+3 peak | Strongly suggests that propionate (or a derivative like methylmalonyl-CoA) is incorporated once to form the C3-methyl branch and adjacent carbons. The location can be confirmed by NMR.[7] |
Protocol 2: Identification of the Biosynthetic Gene Cluster (BGC)
Natural product biosynthetic genes are often physically co-located on the chromosome in a biosynthetic gene cluster (BGC).[8] Identifying this cluster is key to finding the specific enzymes involved.
Methodology:
-
Genomic DNA Isolation: Extract high-quality, high-molecular-weight genomic DNA from the producing organism or its symbiont.
-
Genome Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis:
-
Use specialized bioinformatics software, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), to mine the assembled genome for candidate BGCs.
-
Search for clusters containing genes encoding for Type I PKS or FAS, particularly those with domains for ketoreduction (KR), thioesterase (TE), and potentially acyltransferase (AT) domains predicted to load methylmalonyl-CoA.
-
Look for other genes within the cluster that could correspond to the tailoring steps, such as standalone reductases or dehydrogenases.
-
Protocol 3: Heterologous Expression and In Vitro Assays
This is the definitive step to prove the function of candidate enzymes identified from the BGC.
Methodology:
-
Gene Cloning and Expression:
-
Synthesize or PCR-amplify the candidate genes (e.g., the PKS, the CAR, the ADH) from the genomic DNA.
-
Clone these genes into suitable expression vectors for a robust, well-characterized host like E. coli or Saccharomyces cerevisiae.
-
Express the proteins and purify them using standard techniques (e.g., affinity chromatography via a His-tag).
-
-
Substrate Synthesis: The proposed intermediates (e.g., 3-methyl-4-oxo-decanoic acid) will likely need to be chemically synthesized to serve as substrates for the in vitro assays.
-
Enzyme Assays:
-
Ketoreductase (KR) Assay:
-
Reaction Mixture: Purified KR enzyme, synthesized 3-methyl-4-oxo-decanoic acid, NADPH, and a suitable buffer.
-
Analysis: Monitor the consumption of NADPH by spectrophotometry at 340 nm. Confirm product formation (3-methyl-4-hydroxy-decanoic acid) using LC-MS.
-
-
Carboxylic Acid Reductase (CAR) Assay:
-
Reaction Mixture: Purified CAR enzyme, 3-methyl-4-hydroxy-decanoic acid, ATP, NADPH, and buffer.
-
Analysis: Analyze by LC-MS for the appearance of the aldehyde product, 3-methyl-4-hydroxy-decanal.
-
-
Alcohol Dehydrogenase (ADH) Assay:
-
Reaction Mixture: Purified ADH enzyme, the aldehyde product from the CAR assay, NADPH, and buffer.
-
Analysis: Monitor NADPH consumption and confirm the final product, this compound, by GC-MS, comparing its retention time and mass spectrum to an authentic standard.[9]
-
-
Conclusion
The biosynthesis of this compound represents a fascinating area of natural product chemistry that is currently unexplored. This guide provides a comprehensive, albeit hypothetical, framework for its elucidation. We have proposed a plausible pathway rooted in the principles of polyketide and fatty acid synthesis and, more importantly, have outlined a clear and actionable experimental strategy to validate it. The successful application of these protocols—from isotopic tracing to gene identification and enzymatic reconstitution—will not only solve the puzzle of how this specific pheromone is made but will also provide a powerful template for deciphering the biosynthesis of other novel natural products. The insights gained will be invaluable for future endeavors in metabolic engineering and the sustainable production of biologically active molecules.
References
- Borgdorf, R., and Warwel, S. (1999). Substrate selectivity of Candida antarctica lipase A.
-
Kersten, R. D., & Dorrestein, P. C. (2014). An isotopic labeling approach linking natural products with biosynthetic gene clusters. WUR eDepot. [Link]
- Kaneda, T. (1963). Biosynthesis of Branched Chain Fatty Acids. Journal of Biological Chemistry, 238(4), 1222-1228.
- Clarke, S. D. (2001). Polyunsaturated fatty acid regulation of gene transcription: a molecular mechanism to improve the metabolic syndrome. The Journal of nutrition, 131(4), 1129-1132.
-
Rizzo, W. B. (1981). Mechanism and specificity of formation of long chain alcohols by developing rat brain. PubMed. [Link]
-
Groves, J. T. (2017). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 117(15), 9574-9619. [Link]
-
Wikipedia contributors. (2023). Propionyl-CoA. Wikipedia. [Link]
-
Sa-Pessoa, P. (2008). Experimental validation of metabolic pathway modeling. PubMed. [Link]
- Miskovic, L., & Hatzimanikatis, V. (2018). Discovery and Evaluation of Biosynthetic Pathways for the Production of Five Methyl Ethyl Ketone Precursors.
-
Wikipedia contributors. (2023). Alcohol dehydrogenase. Wikipedia. [Link]
-
Shaik, S., et al. (2005). A Model “Rebound” Mechanism of Hydroxylation by Cytochrome P450: Stepwise and Effectively Concerted Pathways, and Their Reactivity Patterns. Journal of the American Chemical Society, 127(43), 14990-15001. [Link]
-
Kawaguchi, A., et al. (1981). Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes. PubMed. [Link]
- ResearchGate. (n.d.). Natural asymmetric reduction of ketoacids by β‐hydroxyacid dehydrogenases and novel imine‐reducing activity by rational enzyme engineering.
-
Ji, K., et al. (2024). From reactants to products: computational methods for biosynthetic pathway design. National Institutes of Health. [Link]
- Bornscheuer, U. T. (2014). From classical biocatalysis with commercial enzymes to advanced protein engineering tools.
-
Demarquoy, J., et al. (1991). Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes. PubMed. [Link]
-
The Medical Biochemistry Page. (n.d.). Fatty Acids -- Additional Enzymes: Propionyl CoA. The Medical Biochemistry Page. [Link]
- El-Sharif, H. F. (2011). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 22(2), 43-52.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The synthesis pathway of SCFAs. Acetate, propionate and butyrate are...
- Grote, J., & Dickschat, J. S. (2015). Recent Highlights in Biosynthesis Research Using Stable Isotopes.
-
Li, Y., et al. (2023). A noncanonical transcriptional regulation in natural product biosynthesis. Oxford Academic. [Link]
- Frontiers in Microbiology. (2022). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Frontiers in Microbiology.
- ResearchGate. (n.d.). Fatty acid synthesis in bacteria by FAS II. Propionyl‐CoA and...
-
MDPI. (2023). Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. MDPI. [Link]
-
Hollmann, F., & Kroutil, W. (2010). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 43(7), 1004-1014. [Link]
- ACS Publications. (2023). 4″-Methyl-S-Adenosyl-l-Methionines Are Substrates for 4-Methylazetidinecarboxylic Acid Synthases.
-
Höffken, H. W., et al. (2008). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health. [Link]
-
Wikipedia contributors. (2023). Fatty acid synthesis. Wikipedia. [Link]
- Chemical Communications (RSC Publishing). (2020). Cofactor specificity engineering of a long-chain secondary alcohol dehydrogenase from Micrococcus luteus for redox-neutral biotransformation of fatty acids.
- SFEL. (n.d.).
-
The FEBS Journal. (2023). The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. National Institutes of Health. [Link]
-
YouTube. (2019). 13.06 Fatty Acid Biosynthesis: Reduction and Fundamental Principles. YouTube. [Link]
-
Dickschat, J. S. (2017). Isotopic labelings for mechanistic studies. PubMed. [Link]
- Chemical Reviews. (2017). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews.
-
Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. National Institutes of Health. [Link]
-
MDPI. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (S)-3-Methyl-4-octanol Insect Pheromone
Introduction
(S)-3-Methyl-4-octanol is a crucial component of the aggregation pheromone for several species of palm weevils, significant pests in agriculture and forestry. The precise stereochemistry of this molecule is paramount to its biological activity, with the (S)-enantiomer being significantly more active than its (R)-counterpart.[1] Consequently, the development of efficient and highly enantioselective synthetic routes to (S)-3-Methyl-4-octanol is of great interest for its use in integrated pest management strategies.
This document provides a detailed guide for the enantioselective synthesis of (S)-3-Methyl-4-octanol, targeting researchers, scientists, and professionals in drug development and agrochemical synthesis. We will explore a robust and well-documented synthetic strategy, offering in-depth protocols, mechanistic insights, and practical considerations to ensure reproducibility and high optical purity of the final product.
Strategic Approach: Asymmetric Reduction of a Prochiral Ketone
The core of our synthetic strategy revolves around the asymmetric reduction of the prochiral ketone, 3-methyl-4-octanone, to establish the desired stereocenter at the C4 position. This approach is advantageous due to the commercial availability of the starting ketone or its straightforward synthesis.[2] The key to success lies in the selection of a highly efficient and stereoselective reducing agent or catalyst system.
Several methods can be employed for this asymmetric reduction, including enzymatic reductions and catalytic asymmetric hydrogenation. For this guide, we will focus on a chemo-enzymatic approach utilizing a commercially available ketoreductase (KRED) enzyme. Biocatalysis offers several advantages, including high enantioselectivity under mild reaction conditions, environmental benignity, and the potential for process scalability.[3][4]
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a two-step process:
-
Synthesis of the Precursor Ketone: Preparation of 3-methyl-4-octanone.
-
Enantioselective Bioreduction: Asymmetric reduction of 3-methyl-4-octanone to (S)-3-Methyl-4-octanol using a selected ketoreductase.
Caption: High-level workflow for the enantioselective synthesis of (S)-3-Methyl-4-octanol.
Part 1: Synthesis of 3-Methyl-4-octanone
While 3-methyl-4-octanone is commercially available, its synthesis from readily available starting materials provides a cost-effective alternative for large-scale production. A common and efficient method involves the Grignard reaction between an appropriate Grignard reagent and an aldehyde.
Protocol: Grignard Synthesis of 3-Methyl-4-octanone
Materials:
-
1-Bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
2-Methylbutanal
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Preparation of Butylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small portion of a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Methylbutanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of 2-methylbutanal (0.9 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Isolation of the Secondary Alcohol:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 3-methyl-4-octanol as a racemic mixture.
-
-
Oxidation to 3-Methyl-4-octanone:
-
Dissolve the crude alcohol in anhydrous DCM.
-
Add PCC (1.5 eq) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 3-methyl-4-octanone.
-
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Magnesium | 1.1 | 24.31 | (calculated) |
| 1-Bromobutane | 1.0 | 137.02 | (calculated) |
| 2-Methylbutanal | 0.9 | 86.13 | (calculated) |
| PCC | 1.5 | 215.56 | (calculated) |
Table 1: Stoichiometry for the synthesis of 3-Methyl-4-octanone.
Part 2: Enantioselective Bioreduction to (S)-3-Methyl-4-octanol
The asymmetric reduction of 3-methyl-4-octanone is the critical step in establishing the desired stereochemistry. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to chiral alcohols with high enantioselectivity.[4] These enzymes typically require a nicotinamide cofactor, such as NADPH, which is regenerated in situ by a cofactor recycling system.
Protocol: KRED-Mediated Reduction of 3-Methyl-4-octanone
Materials:
-
3-Methyl-4-octanone
-
Screening kit of commercially available ketoreductases (e.g., from Codexis, Johnson Matthey)
-
NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chiral Gas Chromatography (GC) column for enantiomeric excess (ee) determination
Procedure:
-
Enzyme Screening (Small Scale):
-
In separate microcentrifuge tubes or a 96-well plate, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
3-Methyl-4-octanone (1-5 mg/mL)
-
NADPH (1 mM) or the components of the cofactor regeneration system.
-
A specific KRED from the screening kit.
-
-
Incubate the reactions at a controlled temperature (typically 25-30 °C) with shaking for 24 hours.
-
Quench the reactions by adding an equal volume of ethyl acetate and vortexing.
-
Centrifuge to separate the layers.
-
Analyze the organic layer by chiral GC to determine the conversion and enantiomeric excess of the (S)-3-Methyl-4-octanol produced by each enzyme.
-
-
Preparative Scale Synthesis (Based on Optimal KRED):
-
In a suitable reaction vessel, prepare a larger-scale reaction mixture using the optimized conditions identified in the screening phase.
-
Add the selected KRED and the cofactor regeneration system to the buffered solution.
-
Add the 3-methyl-4-octanone substrate.
-
Stir the reaction at the optimal temperature, monitoring the progress by TLC or GC.
-
Upon completion, extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield enantiomerically enriched (S)-3-Methyl-4-octanol.
-
| Parameter | Value |
| Substrate Concentration | 1-10 g/L |
| Enzyme Loading | 1-5% (w/w of substrate) |
| Cofactor | NADPH |
| Cofactor Regeneration | Glucose/GDH or Isopropanol/KRED |
| Buffer | Potassium Phosphate (100 mM, pH 7.0) |
| Temperature | 25-35 °C |
| Reaction Time | 12-48 hours |
| Typical Yield | >90% |
| Typical Enantiomeric Excess | >99% ee |
Table 2: Typical Reaction Parameters for KRED-Mediated Reduction.
Mechanistic Insight: The Role of the Ketoreductase
Caption: Simplified mechanism of KRED-catalyzed asymmetric reduction.
The high enantioselectivity of the ketoreductase arises from the specific three-dimensional architecture of its active site. The enzyme binds the prochiral ketone, 3-methyl-4-octanone, in a preferred orientation. The hydride transfer from the NADPH cofactor to the carbonyl carbon of the ketone then occurs stereospecifically, leading to the formation of predominantly one enantiomer of the alcohol product. The oxidized cofactor, NADP+, and the chiral alcohol are then released from the active site.
Alternative Enantioselective Strategies
While the chemo-enzymatic approach is highlighted here, other powerful methods for the enantioselective synthesis of chiral alcohols are worth noting for their broad applicability in organic synthesis.
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols.[5][6][7][8] This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[7] The resulting chiral epoxy alcohol can then be stereoselectively opened to yield a variety of functionalized chiral molecules, including diols that could be further elaborated to (S)-3-Methyl-4-octanol. This method has been successfully applied to the synthesis of various insect pheromones.[5][9]
Asymmetric Hydrogenation
Asymmetric hydrogenation involves the use of a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, to deliver hydrogen to a prochiral olefin or ketone with high enantioselectivity.[10][11] For the synthesis of (S)-3-Methyl-4-octanol, this would involve the hydrogenation of an appropriate unsaturated precursor. The development of highly active and selective catalysts has made this a powerful tool in modern asymmetric synthesis.[10]
Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture by selectively reacting one enantiomer at a faster rate than the other.[12][13] This can be achieved using chiral catalysts or enzymes, such as lipases, which can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.[12][14] While the maximum theoretical yield for the desired enantiomer is 50%, this method can be highly effective for obtaining compounds with high enantiomeric excess.[12]
Conclusion
The enantioselective synthesis of (S)-3-Methyl-4-octanol is a critical endeavor for the development of effective and environmentally sound pest management tools. The chemo-enzymatic approach detailed in these application notes, utilizing a ketoreductase for the asymmetric reduction of 3-methyl-4-octanone, represents a highly efficient, selective, and scalable strategy. By providing detailed protocols and insights into the underlying principles, this guide aims to empower researchers to successfully synthesize this important insect pheromone with high optical purity. The exploration of alternative strategies such as Sharpless asymmetric epoxidation and asymmetric hydrogenation further broadens the synthetic chemist's toolkit for accessing this and other valuable chiral molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-METHYL-4-OCTANONE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Three Alkenyl Epoxides: Crafting the Sex Pheromones of the Elm Spanworm and the Painted Apple Moth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the extraction of 3-Methyl-4-decanol from biological samples
Application Note & Protocol
Topic: High-Sensitivity Extraction of 3-Methyl-4-decanol from Human Plasma for Bioanalytical Quantification
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, field-proven protocol for the extraction and quantification of this compound, a volatile organic compound (VOC), from human plasma. Recognizing the challenges posed by the complex biological matrix and the analyte's volatility, this guide focuses on a Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This approach offers a solvent-minimized, sensitive, and robust workflow suitable for biomarker discovery and metabolic studies. We delve into the causality behind critical experimental choices, from sample preparation to the selection of SPME fiber coatings. Additionally, an optional derivatization protocol is presented for applications demanding the highest levels of sensitivity and chromatographic performance. All procedural steps are grounded in established analytical principles to ensure method integrity and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound (C₁₁H₂₄O, Molar Mass: 172.31 g/mol ) is a secondary alcohol that may be present in biological systems as a metabolite or a biomarker.[1][2] Its classification as a volatile organic compound (VOC) makes it a candidate for non-invasive diagnostics, but its analysis is complicated by its presence at trace levels within complex biological matrices like blood, plasma, or urine.[3][4] The primary analytical challenge is to efficiently isolate this semi-volatile alcohol from non-volatile interferences such as proteins and lipids, which can contaminate analytical instrumentation and suppress the analyte signal.[5]
Traditional Liquid-Liquid Extraction (LLE) can be effective but is often labor-intensive, requires significant volumes of organic solvents, and carries the risk of forming emulsions.[6][7] Headspace Solid-Phase Microextraction (HS-SPME) presents a superior alternative. By sampling the vapor phase (headspace) above the biological sample, HS-SPME effectively isolates volatile and semi-volatile analytes while leaving non-volatile matrix components behind.[5][8] This technique is renowned for its simplicity, sensitivity, and solvent-free nature, making it ideal for high-throughput bioanalysis.[9][10]
This guide provides a comprehensive protocol for the HS-SPME-GC-MS analysis of this compound in human plasma, designed for optimal recovery and reproducibility.
Principle of the Method: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is an equilibrium-based extraction technique. The process involves three key stages, as illustrated in the workflow diagram below:[5]
-
Equilibration: The plasma sample is placed in a sealed vial and gently heated. This encourages volatile analytes, including this compound, to partition from the liquid plasma matrix into the vapor phase (headspace) above it.
-
Extraction: An SPME fiber, coated with a specific polymeric stationary phase, is exposed to the headspace. Analytes in the vapor phase adsorb and/or absorb onto the fiber coating until an equilibrium is established between the plasma, the headspace, and the fiber. The choice of fiber coating is critical and is based on the polarity and volatility of the target analyte. For a semi-volatile alcohol, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) provides a broad range of adsorptive surfaces, ensuring efficient capture.[5]
-
Desorption: The fiber is retracted and transferred to the hot injector port of a gas chromatograph (GC). The high temperature causes the rapid thermal desorption of the captured analytes from the fiber directly onto the GC column for separation and subsequent detection by a mass spectrometer (MS).
This process concentrates the analyte of interest while simultaneously cleaning up the sample, leading to a highly sensitive and selective analysis.[8][11]
Experimental Protocols
Required Materials and Instrumentation
Reagents:
-
This compound analytical standard (CAS 55816-17-6)
-
Internal Standard (IS): 2-Nonanol (CAS 628-99-9) or a stable isotope-labeled this compound (recommended)
-
Methanol (HPLC or GC-grade)
-
Sodium Chloride (NaCl), analytical grade
-
Ultrapure water
-
Optional (for Derivatization): N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine, anhydrous
Instrumentation & Consumables:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
SPME Fiber Holder (manual or autosampler)
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Heated agitator or water bath with magnetic stirrer
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Standard laboratory glassware, pipettes, and vortex mixer
-
Centrifuge
Protocol 1: HS-SPME Extraction & GC-MS Analysis
This protocol is suitable for most applications and prioritizes efficiency and simplicity.
Step 1: Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (e.g., 2-Nonanol) in methanol.
-
Working Standards: Create a series of working standard solutions by serially diluting the stock solution with methanol to prepare a calibration curve (e.g., 1-500 ng/mL).
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
In a 20 mL headspace vial, add 1.0 mL of plasma.
-
Spike with 10 µL of the internal standard working solution to achieve a final concentration of 50 ng/mL.
-
Add 0.5 g of NaCl. The addition of salt increases the ionic strength of the sample, which reduces the solubility of organic analytes and promotes their partitioning into the headspace (a "salting-out" effect).[12]
-
For calibration standards, use 1.0 mL of a blank matrix (e.g., saline or charcoal-stripped plasma) and spike with the appropriate working standard and the internal standard.
-
-
Immediately cap the vial tightly and vortex for 30 seconds.
Step 2: HS-SPME Extraction
-
Place the sealed vial into the heated agitator or water bath set to 60 °C .
-
Equilibrate the sample for 15 minutes with gentle agitation. This step ensures a stable equilibrium is reached between the plasma and the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature and agitation. This allows for the adsorption of the analyte onto the fiber coating.
Step 3: GC-MS Analysis & Desorption
-
Immediately after extraction, retract the fiber and introduce it into the GC inlet, which is held at 250 °C .
-
Desorb the analytes from the fiber onto the GC column for 5 minutes .
-
Start the GC-MS data acquisition. The instrument parameters in the table below are a validated starting point.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for VOC analysis. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column providing excellent separation for a wide range of volatile and semi-volatile compounds.[13] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas compatible with MS detection. |
| Inlet Mode | Splitless | Ensures the entire desorbed sample is transferred to the column, maximizing sensitivity. |
| Inlet Temp. | 250 °C | Ensures rapid and complete thermal desorption of the analyte from the SPME fiber. |
| Oven Program | 50 °C (hold 2 min), ramp to 180 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold 5 min) | The initial hold allows for focusing of early-eluting compounds. The ramps provide separation of analytes based on boiling point. |
| MS System | Agilent 5977 or equivalent | Standard mass selective detector. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns for library matching. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quad Temp. | 150 °C | Standard operating temperature. |
| Acquisition | Scan Mode (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. | Scan mode provides full spectral data. SIM mode significantly increases sensitivity by monitoring only characteristic ions. |
| Quantifier Ions | This compound: m/z 55, 97; 2-Nonanol (IS): m/z 45, 59 | Select characteristic, abundant ions for quantification to ensure specificity.[1][14] |
Protocol 2: Optional Derivatization for Enhanced Performance
Derivatization should be considered if you experience poor chromatographic peak shape (tailing) or require lower limits of detection. This process converts the polar hydroxyl (-OH) group into a non-polar trimethylsilyl (-TMS) ether, which is more volatile and exhibits better chromatographic behavior.[15][16]
Step 1: Perform Liquid-Liquid Extraction Derivatization cannot be performed directly on the SPME fiber. A solvent extract is required.
-
To 1 mL of plasma, add the internal standard and 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,500 rpm for 10 minutes to separate the layers.[6]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Silylation Reaction
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS .
-
Cap the vial tightly and heat at 70 °C for 45 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Step 3: GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS using the same parameters as in Protocol 1.
-
Note: The retention time and mass spectrum will change. The TMS-derivatized this compound will have a higher molecular weight, and its fragmentation pattern will include characteristic ions for TMS groups (e.g., m/z 73).
Method Validation and Data Interpretation
A robust analytical method must be validated to ensure its reliability. Key parameters include:[17][18]
-
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at the LLOQ), and precision (%CV) should be ≤15% (≤20% at the LLOQ).
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process, determined by comparing the response of a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: Assessed to ensure that components in the plasma do not suppress or enhance the analyte signal.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
Experimental Workflow Diagram
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a sensitive, robust, and high-throughput solution for the quantification of this compound in human plasma. By eliminating the need for large volumes of organic solvents and minimizing matrix effects, this protocol is exceptionally well-suited for clinical research and biomarker validation studies. The optional derivatization step further expands the method's utility for applications requiring the utmost sensitivity. Proper method validation is paramount to ensure the generation of accurate and reliable data.
References
-
Cardinal, C. G., & Kile, M. L. (2010). Quantification of 31 volatile organic compounds in whole blood using solid-phase microextraction and gas chromatography-mass spectrometry. PubMed. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 55816-17-6). [Link]
-
Schimmelmann Research. (n.d.). Derivatizing Compounds for GC-irm-MS. Indiana University Bloomington. [Link]
-
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization?. [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Xue, R., et al. (2008). Investigation of volatile biomarkers in liver cancer blood using solid-phase microextraction and gas chromatography/mass spectrometry. PubMed. [Link]
-
Buszewski, B., & Ligor, T. (2011). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Hilaris Publisher. [Link]
-
Kamleh, M. A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health. [Link]
-
ResearchGate. (2010). Quantification of 31 volatile organic compounds in whole blood using solid-phase microextraction and gas chromatography-mass spectrometry | Request PDF. [Link]
-
Zenhausern, F., et al. (2008). Solid phase micro-extraction (SPME) of volatile molecules in body fluids as a diagnostic measure for pancreatic cancer. AACR Journals. [Link]
-
Bavčar, D., & Baša Česnik, H. (2011). Validation of the method for the determination of some wine volatile compounds. ResearchGate. [Link]
-
Lehotay, S. J., & Stevens, J. (2015). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
Wang, S., et al. (2018). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research. [Link]
-
Asensio-Perea, M., et al. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. National Institutes of Health. [Link]
-
Environment and Climate Change Canada. (2023). Guidance Document Analytical Methods for Determining VOC Concentrations. Canada.ca. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-1-decanol. PubChem Compound Database. [Link]
-
Dragojevic, P., et al. (2023). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study. MDPI. [Link]
-
Al-Dirbashi, O. Y., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health. [Link]
-
Science.gov. (n.d.). quantitative gc-ms analysis: Topics. [Link]
-
Kamleh, M. A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds. ResearchGate. [Link]
-
NIST. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook. [Link]
-
Siddiqui, S. A., et al. (2023). Volatile Organic Compounds in Biological Matrices as a Sensitive Weapon in Cancer Diagnosis. National Institutes of Health. [Link]
-
Siddiqui, S. A., et al. (2023). Volatile Organic Compounds in Biological Matrices as a Sensitive Weapon in Cancer Diagnosis. ResearchGate. [Link]
-
Kiontke, A., et al. (2017). Quantitative mass spectrometry of unconventional human biological matrices. National Institutes of Health. [Link]
Sources
- 1. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Volatile Organic Compounds in Biological Matrices as a Sensitive Weapon in Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative mass spectrometry of unconventional human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of volatile biomarkers in liver cancer blood using solid-phase microextraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 31 volatile organic compounds in whole blood using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Secure Verification [cherry.chem.bg.ac.rs]
- 14. This compound [webbook.nist.gov]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Quantitative Analysis of 3-Methyl-4-decanol using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 3-Methyl-4-decanol, a branched-chain alcohol, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development, flavor and fragrance analysis, and environmental monitoring. The methodologies detailed herein are designed to ensure scientific integrity, providing a self-validating system for reproducible and accurate quantification. We will delve into the causality behind experimental choices, from sample preparation to data analysis, supported by authoritative references.
Introduction: The Significance of this compound Quantification
This compound (C₁₁H₂₄O, CAS No. 55816-17-6) is a branched-chain aliphatic alcohol.[1] The precise quantification of such molecules is critical in various scientific disciplines. In the pharmaceutical industry, it may be a metabolic byproduct or an impurity in drug formulations. In the food and beverage sector, branched-chain alcohols can be significant contributors to the overall flavor and aroma profile. Environmental scientists may monitor its presence as a volatile organic compound (VOC).
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the quantification of volatile and semi-volatile compounds like this compound.[2] This is due to its exceptional combination of the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection afforded by mass spectrometry.
This application note will provide a detailed, step-by-step protocol for the quantitative analysis of this compound, underpinned by a discussion of the critical parameters and their impact on the quality of the analytical results.
Analytical Workflow Overview
The quantitative analysis of this compound by GC-MS can be systematically broken down into several key stages. Each stage is critical for the overall success of the analysis, from ensuring the analyte is efficiently extracted from its matrix to its accurate measurement by the instrument.
Sources
Application Note: A Scalable and Robust Synthesis of 3-Methyl-4-decanol for Commercial Applications
Introduction and Strategic Overview
3-Methyl-4-decanol (C₁₁H₂₄O, MW: 172.31 g/mol ) is a secondary alcohol whose structural complexity offers potential as a chiral building block, a specialty fragrance component, or an intermediate in the synthesis of more complex molecules.[1][2][3] The efficient production of this molecule at a commercial scale requires a synthetic route that is not only high-yielding but also cost-effective, safe, and reproducible.
The Grignard reaction stands out as the premier choice for this synthesis, involving the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[4][5] This method is a cornerstone of industrial organic synthesis due to its versatility and reliability.
Retrosynthetic Analysis and Route Selection
Two primary retrosynthetic pathways exist for the synthesis of this compound using the Grignard reaction:
-
Route A: Disconnection at the C4-C5 bond, suggesting the reaction between a hexylmagnesium halide and 2-methylbutanal.
-
Route B: Disconnection at the C3-C4 bond, pointing to a reaction between a sec-butylmagnesium halide and heptanal.
For this guide, Route A is selected as the preferred pathway. This choice is predicated on the favorable physical properties and commercial availability of the starting materials, 1-bromohexane and 2-methylbutanal. 1-Bromohexane is a liquid that is easier to handle and add at a controlled rate compared to gaseous or low-boiling point halides often used to generate sec-butyl Grignard reagents.
Visualized Synthetic Workflow
The selected synthetic strategy is outlined in the workflow diagram below.
Caption: Synthetic workflow for this compound via Grignard reaction.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 10-mole scale synthesis. All operations should be conducted by trained personnel in a controlled environment, such as a walk-in fume hood, equipped with appropriate safety measures.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Moles |
| Magnesium Turnings | >99% | Sigma-Aldrich | 267.4 g | 11.0 |
| 1-Bromohexane | >98% | Alfa Aesar | 1.65 kg (1.3 L) | 10.0 |
| 2-Methylbutanal | >97% | TCI America | 861.4 g (1.07 L) | 10.0 |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Various | 15 L | - |
| Iodine | Crystal, ACS Reagent | J.T. Baker | ~0.5 g | - |
| Ammonium Chloride (NH₄Cl) | ACS Grade | Fisher Scientific | 2 kg | - |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | 5 L | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | 500 g | - |
Equipment:
-
20 L three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser with a nitrogen/argon inlet, and a 2 L pressure-equalizing dropping funnel.
-
Large heating mantle with temperature control.
-
Inert gas supply (Nitrogen or Argon) with a bubbler system.
-
Large ice-water bath.
-
50 L separatory funnel or extraction vessel.
-
Large-scale rotary evaporator.
-
Vacuum distillation apparatus.
Step-by-Step Methodology
Step 1: Preparation of the Grignard Reagent (Hexylmagnesium Bromide)
-
Apparatus Setup: Assemble the 20 L reaction flask. All glassware must be rigorously flame-dried under a stream of inert gas to remove adsorbed water.[6] Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: Remove the dropping funnel and add the magnesium turnings (267.4 g) to the flask. Immediately replace the funnel.
-
Initiation: Add 2 L of anhydrous THF to the flask, ensuring the magnesium is covered. Add a single crystal of iodine. The yellow/brown color of the iodine will disappear as the reaction initiates. Gentle warming may be required to start the reaction. A successful initiation is marked by spontaneous refluxing of the solvent and the appearance of a cloudy gray solution.
-
Controlled Addition: Prepare a solution of 1-bromohexane (1.65 kg) in 3 L of anhydrous THF in the dropping funnel. Once initiation is confirmed, begin the dropwise addition of the 1-bromohexane solution at a rate that maintains a gentle reflux. The reaction is highly exothermic, and an ice bath should be kept on standby to control the temperature if the reflux becomes too vigorous.[7][8] The addition process should take approximately 3-4 hours.
-
Completion: After the addition is complete, continue stirring the mixture and gently heat to reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution should be a dark gray or brown color, characteristic of a Grignard reagent. Cool the mixture to 0-5 °C using an ice-water bath.
Step 2: Reaction with 2-Methylbutanal
-
Aldehyde Addition: Prepare a solution of 2-methylbutanal (861.4 g) in 2 L of anhydrous THF in the dropping funnel.
-
Slow Addition: With vigorous stirring, add the 2-methylbutanal solution dropwise to the cold Grignard reagent. The internal temperature must be maintained below 10 °C throughout the addition to minimize side reactions. This addition is also exothermic and requires careful monitoring. The addition should take 2-3 hours.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion. The mixture will likely become a thick, viscous slurry.
Step 3: Quenching and Aqueous Workup
-
Quench Preparation: Prepare a quenching solution by dissolving ammonium chloride (2 kg) in 15 L of cold water in a large vessel.
-
Controlled Quench: Very slowly and carefully, pour the reaction mixture into the stirred ammonium chloride solution. This process is exothermic and may release flammable gases. Ensure adequate ventilation and avoid any ignition sources. The use of a saturated ammonium chloride solution is a standard and effective method that helps to break up the magnesium salt emulsion, facilitating a cleaner phase separation.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 2 L portions of diethyl ether to recover any dissolved product.
-
Washing and Drying: Combine all organic layers and wash them with 5 L of saturated sodium chloride solution (brine). Dry the combined organic phase over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the THF and diethyl ether. The remaining liquid is the crude this compound.
Purification and Quality Control
Purification by Vacuum Distillation
The crude product must be purified to remove unreacted starting materials and any high-boiling point byproducts. Fractional distillation under reduced pressure is the most effective method for this scale.[9]
-
Set up a vacuum distillation apparatus with a fractionating column (e.g., Vigreux or packed column).
-
Transfer the crude oil to the distillation flask.
-
Slowly reduce the pressure and begin heating.
-
Collect fractions based on boiling point. The target product, this compound, is expected to distill at a specific temperature under vacuum (literature search required for precise B.P. at a given pressure).
-
Combine the pure fractions. A typical yield for this reaction at scale is in the range of 75-85%.
Analytical Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity (>98% is typical for commercial grade) and confirm the molecular weight (m/z = 172.3).[3]
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key signals in ¹H NMR should correspond to the alcohol proton (-OH), the methine proton at C4, and the distinct methyl and methylene groups.
-
Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl functional group, which will show a characteristic broad absorption band around 3300-3500 cm⁻¹.[1]
Visualized Purification and QC Workflow
Caption: Purification and Quality Control (QC) process for this compound.
Critical Safety Considerations for Scale-Up
Scaling up the Grignard reaction introduces significant safety challenges that must be proactively managed.[7]
-
Anhydrous Conditions: The Grignard reagent reacts violently with water. All solvents must be anhydrous, and the reaction must be protected from atmospheric moisture at all times under an inert atmosphere.[6][10]
-
Exotherm Control: Both the formation of the Grignard reagent and its reaction with the aldehyde are highly exothermic.[8] The risk of a runaway reaction is the primary safety concern.[7][11] This risk is mitigated by:
-
Slow, controlled addition of reagents.
-
Continuous monitoring of the internal reaction temperature.
-
Use of a sufficiently large reaction vessel (no more than 2/3 full) to contain vigorous boiling.
-
Having a robust cooling system and an emergency ice bath readily available.
-
-
Flammable Solvents: Diethyl ether and THF are extremely flammable. All operations must be conducted in a spark-free environment, and appropriate fire suppression equipment (e.g., CO₂ or dry chemical extinguishers) must be accessible.
-
Magnesium Metal: Unreacted magnesium metal can pose a fire risk, especially during quenching. Ensure the reaction has gone to completion before workup. Class D fire extinguishers are required for magnesium fires.
-
Personal Protective Equipment (PPE): All personnel must wear flame-retardant lab coats, chemical splash goggles, face shields, and appropriate chemical-resistant gloves.
References
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
What are Grignard reagent preparation precautions during preparation? (2022). Quora. Retrieved from [Link]
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Grignard reaction safety. (2024). YouTube. Retrieved from [Link]
-
Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. (2022). ACS Publications. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
Purification of Alcohol. (n.d.). Concepts Ecotech. Retrieved from [Link]
- Process of purifying higher secondary alcohols. (1922). Google Patents.
-
Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon. (n.d.). University of Louisville. Retrieved from [Link]
-
How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. (2023). Kedao. Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents II. (n.d.). Khan Academy. Retrieved from [Link]
-
Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022). YouTube. Retrieved from [Link]
-
Industrial Production of Alcohols (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. acs.org [acs.org]
- 8. youtube.com [youtube.com]
- 9. valveandcontrol.com [valveandcontrol.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dchas.org [dchas.org]
Application Notes & Protocols: The Use of Pheromones in the Monitoring and Trapping of Diabrotica Species
Section 1: Executive Summary & Technical Perspective
The genus Diabrotica, encompassing major agricultural pests like the Western Corn Rootworm (Diabrotica virgifera virgifera), Northern Corn Rootworm (D. barberi), and Southern Corn Rootworm (D. undecimpunctata howardi), inflicts substantial economic damage on maize and other crops worldwide. Effective management relies on robust Integrated Pest Management (IPM) strategies, where monitoring plays a pivotal role. Chemical ecology offers powerful tools for this purpose, primarily through the use of synthetic pheromones that manipulate insect behavior.
While the user query specified 3-methyl-4-decanol, extensive scientific literature has conclusively identified 8-methyl-2-decanol propanoate as the primary female-produced sex pheromone for several of the most destructive Diabrotica species.[1][2] This compound is a potent attractant for males and forms the cornerstone of modern monitoring and trapping programs. This guide, therefore, is structured around the correct, scientifically validated attractant, 8-methyl-2-decanol propanoate, to ensure technical accuracy and field-proven efficacy. We will explore the causality behind its use, detail validated protocols for its deployment, and provide a framework for data interpretation, empowering researchers to implement effective and selective pest monitoring systems.
Section 2: The Chemo-Ecological Basis of Attraction
The efficacy of 8-methyl-2-decanol propanoate as a monitoring tool is rooted in its biological function as a sex pheromone. Virgin female D. virgifera virgifera release this volatile compound to attract conspecific males for mating.[1] Synthetic versions of this pheromone capitalize on this innate biological drive, luring male beetles to a specific point (a trap) where they can be counted or removed from the population.
The Critical Role of Stereochemistry
A key aspect dictating the biological activity of 8-methyl-2-decanol propanoate is its stereochemistry. The molecule contains two chiral centers, leading to four possible stereoisomers. Field studies have demonstrated a high degree of stereo-specificity in the response of different Diabrotica species.
For the Northern Corn Rootworm (D. barberi), only the (2R,8R)-8-methyl-2-decyl propanoate isomer is attractive.[3] Crucially, the presence of other isomers, specifically (2S,8R) and (2S,8S), can inhibit the response of NCR males to the attractive (2R,8R) isomer.[3] This inhibitory effect is a fascinating example of how chemical cues maintain reproductive isolation between closely related species. For instance, 8-methyldecan-2-yl acetate, a sex attractant for Diabrotica cristata, acts as a potent inhibitor for D. v. virgifera, preventing interspecific mating.[4]
Causality: The insect's olfactory receptor neurons are shaped to bind with high affinity to a specific stereoisomer. The binding of the correct isomer initiates a signal transduction cascade that results in a behavioral response (attraction). The presence of incorrect isomers can either fail to trigger the receptor or actively block it, inhibiting the response. This specificity is the reason why the stereochemical purity of the synthetic lure is paramount for achieving optimal and selective trap capture.
Species-Specific Pheromones within Diabrotica
While 8-methyl-2-decanol propanoate is a powerful attractant for a key group of rootworms, it is not universal across the entire genus. This highlights the chemical diversity and specificity of insect communication.
| Species | Common Name | Pheromone Component | Primary Attractiveness |
| Diabrotica virgifera virgifera | Western Corn Rootworm (WCR) | 8-methyl-2-decanol propanoate | Males[1] |
| Diabrotica barberi | Northern Corn Rootworm (NCR) | (2R,8R)-8-methyl-2-decyl propanoate | Males[3] |
| Diabrotica virgifera zeae | Mexican Corn Rootworm (MCR) | 8-methyl-2-decanol propanoate | Males[1][2] |
| Diabrotica porracea | - | 8-methyl-2-decanol propanoate | Males[1] |
| D. undecimpunctata howardi | Southern Corn Rootworm (SCR) | 10-methyl-2-tridecanone | Males[5] |
This table summarizes the primary identified sex pheromones for several economically important Diabrotica species.
Section 3: Experimental Protocols for Field Application
The successful use of 8-methyl-2-decanol propanoate hinges on a validated and consistently applied protocol. The following sections provide step-by-step methodologies for monitoring applications.
Materials & Reagents
-
Traps: Pherocon® AM (sticky), Delta, or funnel traps are commonly used.[6] Sticky traps are simple and effective for monitoring, while funnel traps have a higher capacity suitable for mass trapping.
-
Lures: Commercially available rubber septa or other polymer-based slow-release dispensers impregnated with a known concentration of synthetic 8-methyl-2-decanol propanoate. Ensure the stereoisomeric composition is appropriate for the target species.
-
Lure Extender (Optional): A triglyceride extender can prolong the field attractiveness of the lure to over 20 days.[7]
-
Trap Hangers/Stakes: For mounting traps at the correct height within the crop canopy.
-
Killing Agent (for funnel traps): Dichlorvos (DDVP)-impregnated strips have been traditionally used, but due to restrictions, alternatives like transfluthrin or diazinone may be employed where permitted.[8]
-
Ancillary Equipment: GPS unit for marking trap locations, data collection sheets or mobile device, forceps for handling insects, and nitrile gloves to prevent contamination of lures.
Protocol: Field Monitoring of Diabrotica Populations
This protocol is designed for early detection and tracking of male Diabrotica populations to inform pest management decisions.
Step 1: Pre-Deployment Planning
-
Objective Definition: Clearly define the goal, whether it is detection in a new area, determining the start of adult flight, or estimating population density.
-
Timing: Deploy traps just before the anticipated emergence of adult beetles. In Central Europe and much of the US Corn Belt, this is typically in mid-to-late June.[8]
-
Trap Density: For monitoring, a standard density is 1-2 traps per hectare. For early detection at the edge of an infested area, a higher density may be warranted.
Step 2: Lure and Trap Preparation
-
Wear nitrile gloves at all times when handling lures to prevent contamination with human-borne oils or other repellents.
-
Carefully place one pheromone lure into the designated holder within the trap according to the manufacturer's instructions.
-
For non-sticky traps, add a killing agent to the collection vessel.
-
Label each trap with a unique identification number and the date of deployment.
Step 3: Trap Deployment in the Field
-
Place traps 5-10 meters inside the maize field to target beetles within their primary habitat.[8]
-
Mount traps on stakes so that the entrance is at a height of 1.0-1.5 meters, or just below the upper level of the maize canopy.[8] The height should be adjusted as the crop grows.
-
Crucial: To prevent interference between traps, ensure a minimum separation distance of 50 meters.[9]
-
Record the precise GPS coordinates for each trap location.
Step 4: Data Collection and Maintenance
-
Service traps at regular, consistent intervals, typically once per week.[9]
-
At each service, count the number of target Diabrotica males captured. Use species-specific morphological keys for identification.
-
Remove all insects and debris from the trap. For sticky traps, replace the sticky liner when it becomes cluttered or loses adhesion.
-
Record the counts on a data sheet corresponding to the trap ID, location, and date.
-
Replace the pheromone lure according to the manufacturer's specified field life (e.g., every 3-4 weeks). The use of extenders can prolong this interval.[7]
Step 5: Data Analysis and Interpretation
-
Calculate the average number of beetles per trap per day (or week).
-
Plot the average trap catch over time to visualize population dynamics and identify peak flight periods.
-
Compare trap catches to established economic thresholds or action thresholds to guide decisions on the application of control measures.
Caption: Workflow for monitoring Diabrotica species using pheromone traps.
Section 4: Advanced Applications & Future Directions
Mass Trapping and Mating Disruption
Beyond monitoring, pheromones can be used for direct control.
-
Mass Trapping: Involves deploying a much higher density of traps to remove a significant portion of the male population, thereby reducing the number of successful matings.
-
Mating Disruption: Aims to permeate the atmosphere with synthetic pheromone. This confuses males and makes it difficult or impossible for them to locate calling females, effectively disrupting reproduction. New technologies, such as sprayable micro-dispenser formulations, are being developed to make large-scale mating disruption more feasible in row crops like maize.[10]
Synergism with Floral Lures
While sex pheromones are highly effective for attracting males, they do not attract females. For applications where monitoring or trapping both sexes is desirable, pheromone lures can be combined with floral attractants.[11] These kairomone lures often mimic the volatile compounds of cucurbit flowers, which are attractive to both male and female Diabrotica beetles.[12] This dual-lure approach provides a more comprehensive picture of the total adult population.
Sources
- 1. Identification of a female-produced sex pheromone of the western corn rootworm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4734524A - Synthetic pheromone 8-methyl-2-decanol propanoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a female-produced sex pheromone from the southern corn rootworm,Diabrotica undecimpunctata howardi Barber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. academic.oup.com [academic.oup.com]
- 8. csalomontraps.com [csalomontraps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. First sprayable pheromone against Western Corn Rootworm | Lithos Crop Protect GmbH [lithosprotect.at]
- 11. gd.eppo.int [gd.eppo.int]
- 12. rjas.ro [rjas.ro]
Application Notes and Protocols for the Formulation of 3-Methyl-4-decanol into Controlled-Release Dispensers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
These application notes provide a comprehensive, in-depth technical guide for the formulation, characterization, and evaluation of controlled-release dispensers for 3-Methyl-4-decanol. This aliphatic alcohol has been identified as a putative aggregation pheromone component for the sugarcane weevil, Sphenophorus levis, a significant pest in sugarcane cultivation. The effective deployment of semiochemicals in integrated pest management (IPM) strategies is critically dependent on the precise and sustained release from a dispenser. This document outlines detailed protocols for the development of both matrix and reservoir-type dispensers, methods for their rigorous analytical evaluation, and the scientific rationale underpinning these methodologies.
Introduction: The Role of this compound in Pest Management
This compound is a semiochemical that plays a crucial role in the chemical communication of certain insect species. While research is ongoing, evidence suggests its role as a component of the male-produced aggregation pheromone in the sugarcane weevil, Sphenophorus levis.[1][2] Aggregation pheromones are powerful tools in IPM programs as they can be used for mass trapping, population monitoring, and mating disruption.[3] The efficacy of these strategies is, however, contingent on mimicking the natural release rate of the pheromone, which necessitates the use of controlled-release dispensers.
Controlled-release technology protects the semiochemical from rapid environmental degradation and ensures a consistent release profile over a predetermined period.[4][5][6] This guide will provide the foundational protocols for developing and assessing such dispensers for this compound, enabling researchers to create effective tools for the management of Sphenophorus levis and other potential target pests.
Pre-Formulation Considerations: Understanding the Active Ingredient
A successful formulation begins with a thorough understanding of the physicochemical properties of the active ingredient, this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | [7] |
| Molecular Weight | 172.31 g/mol | [7] |
| Appearance | Colorless liquid (assumed) | General chemical knowledge |
| Boiling Point | Not readily available, estimated to be >200 °C | General chemical knowledge |
| Vapor Pressure | Moderate to low (inferred from structure) | General chemical knowledge |
| Solubility | Poor in water, soluble in organic solvents | General chemical knowledge |
| LogP (Octanol-Water Partition Coefficient) | ~4.2 | [7] |
The moderate lipophilicity (LogP ~4.2) and presumed volatility of this compound are key parameters that will govern its interaction with polymeric matrices and its subsequent release into the atmosphere.
Formulation Protocols: Engineering the Release
The choice of dispenser type and polymer matrix is critical in achieving the desired release kinetics. Below are protocols for two common types of passive dispensers: the matrix dispenser and the reservoir dispenser.
Protocol 1: Formulation of a Polyvinyl Chloride (PVC) Matrix Dispenser
Matrix dispensers involve the uniform dispersion of the active ingredient within a polymer. PVC is a commonly used polymer for this purpose due to its durability and tunable release properties.
Materials:
-
This compound (≥95% purity)
-
Polyvinyl chloride (PVC) resin
-
Dioctyl phthalate (DOP) or other suitable plasticizer
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (reagent grade)
-
Glass beakers and stirring rods
-
Fume hood
-
Molds for casting (e.g., Teflon plates with wells)
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: In a fume hood, dissolve a known amount of PVC resin in a minimal amount of DCM or THF. Stir until a homogenous solution is formed. The concentration will depend on the desired viscosity for casting.
-
Plasticizer Addition: Add the plasticizer (e.g., DOP) to the polymer solution. The ratio of plasticizer to PVC will influence the flexibility of the final dispenser and the release rate of the pheromone. A typical starting point is a 1:1 to 1:2 ratio of PVC to plasticizer by weight.
-
Pheromone Incorporation: While stirring, slowly add the pre-weighed this compound to the polymer-plasticizer solution. The loading percentage can be varied (e.g., 5-20% by weight) to achieve different release profiles.
-
Casting and Solvent Evaporation: Pour the final mixture into the molds. Allow the solvent to evaporate slowly in the fume hood at ambient temperature for 24-48 hours.
-
Final Drying: Transfer the cast dispensers to a vacuum oven and dry at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved. This ensures the complete removal of the solvent.
-
Packaging and Storage: Store the finished dispensers in airtight, pheromone-impermeable packaging (e.g., foil pouches) at low temperatures (e.g., 4°C) until use.
Causality Behind Experimental Choices:
-
The choice of solvent is crucial for dissolving the PVC and ensuring a homogenous mixture. DCM and THF are effective solvents for PVC.
-
The plasticizer increases the free volume within the polymer matrix, which facilitates the diffusion of the pheromone to the surface. Adjusting the plasticizer content is a key method for modulating the release rate.
-
Slow solvent evaporation is essential to prevent the formation of a dense "skin" on the surface of the dispenser, which could impede the initial release of the pheromone.
Protocol 2: Formulation of a Polyethylene Vial Reservoir Dispenser
Reservoir dispensers consist of a liquid formulation of the active ingredient contained within a semi-permeable vessel. This design can often provide a more consistent, zero-order release profile.
Materials:
-
This compound (≥95% purity)
-
Low-density polyethylene (LDPE) vials with press-fit caps
-
Inert carrier solvent (e.g., hexane, mineral oil) - optional
-
Micropipette
Procedure:
-
Formulation Preparation: If desired, prepare a solution of this compound in an inert, low-volatility solvent. This can help to stabilize the pheromone and modulate the release rate. The concentration will depend on the target release rate and the permeability of the vial.
-
Filling the Reservoir: Using a micropipette, carefully dispense a precise volume of the this compound formulation into each LDPE vial.
-
Sealing the Dispenser: Securely press-fit the cap onto the vial. Ensure a tight seal to prevent leakage.
-
Equilibration: Allow the dispensers to equilibrate for 24 hours at a constant temperature before use or analysis. This allows the pheromone to saturate the headspace within the vial and begin partitioning into the polyethylene.
-
Packaging and Storage: Store the dispensers in airtight, pheromone-impermeable packaging at low temperatures.
Causality Behind Experimental Choices:
-
LDPE is chosen for its known permeability to semiochemicals. The thickness and surface area of the vial walls are the primary factors controlling the release rate.
-
The use of a carrier solvent can be advantageous for several reasons: it can reduce the concentration gradient of the pheromone across the vial wall, leading to a more stable release rate over time; it can also enhance the stability of the pheromone.
Analytical Evaluation: Quantifying Release and Ensuring Quality
Rigorous analytical testing is essential to characterize the performance of the formulated dispensers.
Protocol 3: Gravimetric Analysis of Release Rate
This method provides a simple, yet effective, estimation of the overall release rate.
Materials:
-
Formulated dispensers
-
Analytical balance (±0.1 mg accuracy)
-
Controlled environment chamber or incubator
Procedure:
-
Initial Weighing: Individually weigh each dispenser to the nearest 0.1 mg and record the initial weight (W₀).
-
Incubation: Place the dispensers in a controlled environment chamber with constant temperature and airflow. These conditions should ideally mimic the target field environment.
-
Periodic Weighing: At regular intervals (e.g., daily for the first week, then weekly), remove the dispensers and re-weigh them (Wₜ).
-
Data Analysis: Calculate the cumulative weight loss over time and determine the average daily release rate.
Table 2: Representative Gravimetric Release Rate Data
| Time (days) | Dispenser 1 Weight (mg) | Dispenser 2 Weight (mg) | Dispenser 3 Weight (mg) | Average Daily Release (mg/day) |
| 0 | 500.2 | 501.5 | 499.8 | - |
| 1 | 498.1 | 499.3 | 497.6 | 2.2 |
| 7 | 485.5 | 487.1 | 484.9 | 2.1 |
| 14 | 471.3 | 473.0 | 470.5 | 2.0 |
| 21 | 457.5 | 459.2 | 456.6 | 1.9 |
Protocol 4: Volatile Collection and GC-MS Analysis for Precise Release Rate Determination
This method provides a more accurate and compound-specific measurement of the release rate.
Materials:
-
Formulated dispensers
-
Volatile collection system (glass chamber, purified air source, flow meters)
-
Adsorbent tubes (e.g., Tenax® TA, activated charcoal)
-
Solvent for elution (e.g., hexane, dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound analytical standard
Procedure:
-
System Setup: Place a dispenser in the glass chamber of the volatile collection system.
-
Volatile Trapping: Pass a controlled flow of purified air over the dispenser and through an adsorbent tube to trap the released this compound.
-
Sample Collection: Collect volatiles for a defined period (e.g., 24 hours).
-
Elution: Elute the trapped pheromone from the adsorbent tube with a precise volume of solvent.
-
GC-MS Analysis: Inject an aliquot of the eluate into the GC-MS. The GC method should be optimized for the separation and detection of this compound. The mass spectrometer will confirm the identity of the compound.
-
Quantification: Create a calibration curve using the analytical standard to quantify the amount of this compound collected. Calculate the release rate in µ g/hour or mg/day.
Visualizing the Workflow
Diagrams can aid in understanding the experimental processes.
Caption: Workflow for the formulation of matrix and reservoir dispensers.
Caption: Experimental workflow for release rate analysis.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the development and evaluation of controlled-release dispensers for this compound. By systematically applying these methodologies, researchers can optimize dispenser formulations to achieve the desired release profiles for effective pest management strategies targeting the sugarcane weevil, Sphenophorus levis. Future work should focus on field trials to correlate the laboratory-determined release rates with biological efficacy, ultimately leading to the development of commercially viable and environmentally sound pest control solutions.
References
Sources
- 1. Pheromones and Semiochemicals of genus, Sphenophorus (Coleoptera: Curculionidae) [pherobase.com]
- 2. Pheromones and Semiochemicals of Sphenophorus levis (Coleoptera: Curculionidae), the Sugarcane weevil [pherobase.com]
- 3. bioone.org [bioone.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies (Adv. Sci. 9/2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-4-decanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Methyl-4-decanol, a valuable chiral alcohol intermediate. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing a Grignard reaction, a primary synthetic route.
Q1: My Grignard reaction for the synthesis of this compound is failing to initiate. What are the likely causes?
A: Failure to initiate is a frequent hurdle in Grignard synthesis. The primary culprits are often related to the magnesium surface's purity or the presence of contaminants.[1] Key factors include:
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide on their surface, which prevents the reaction from starting.[2][3]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[2] Any moisture in the glassware, solvents, or reagents will quench the reaction.[2]
-
Poor Quality Alkyl Halide: Impurities within the alkyl halide can inhibit the reaction.
Q2: I've successfully formed the Grignard reagent, but my yield of this compound is consistently low. What are the potential side reactions?
A: Low yields, even with successful Grignard formation, often point to competing side reactions.[2] These can include:
-
Enolization of the Carbonyl Substrate: If your starting material is a ketone with alpha-hydrogens, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate.[2][4] This is more prevalent with sterically hindered ketones.[2]
-
Reduction of the Carbonyl Substrate: Grignard reagents that have beta-hydrogens can reduce the carbonyl compound to an alcohol, which is a common side reaction.[2]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled product (R-R).[2]
Q3: How can I minimize the formation of byproducts in my Grignard reaction?
A: Minimizing byproducts requires careful control of reaction conditions. Consider the following:
-
Temperature Control: For Grignard reagents with β-hydrogens, running the reaction at a lower temperature can reduce the likelihood of reduction side reactions.[2] Conversely, for sterically demanding reactions, a higher temperature might be necessary to overcome the activation energy, but this can also promote side reactions.[2] Careful optimization of the reaction temperature is crucial.[2]
-
Rate of Addition: A slow, dropwise addition of the carbonyl compound to the Grignard reagent solution, especially at low temperatures (e.g., 0 °C), can help to control the reaction rate and minimize side reactions.
Q4: Are there alternative synthetic routes to this compound that might offer higher yields or better stereoselectivity?
A: Yes, several alternative methods exist. For enantiomerically pure products, biocatalytic methods are a powerful option. The asymmetric reduction of a corresponding prochiral ketone using alcohol dehydrogenases (ADHs) can provide high enantioselectivity.[5] Additionally, chiral auxiliaries can be employed to direct the stereochemical outcome of the reaction.[6] For instance, Evans asymmetric aldolization can be a key step in establishing the desired stereocenters.[6]
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
A low or non-existent yield is the most common problem. The following workflow and table will help in diagnosing and resolving the issue.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Magnesium Surface | Mechanical Activation: In an inert atmosphere (e.g., glovebox), gently grind the magnesium turnings with a mortar and pestle.[1] Chemical Activation: Add a small crystal of iodine (the purple color should disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the organic halide.[1][3] | The oxide layer on magnesium is mechanically or chemically removed, exposing a fresh, reactive metal surface necessary for the reaction to start.[1][3] |
| Presence of Moisture | Glassware: Rigorously dry all glassware, either in an oven (e.g., overnight at >120°C) or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[1] Solvent: Use anhydrous solvent. If necessary, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF or ether). | Grignard reagents are potent bases and nucleophiles that react readily with protic sources like water, which quenches the reagent as it forms.[1][2] |
| Competing Side Reactions (Enolization, Reduction) | Temperature Control: For reactions prone to reduction, conduct the addition of the carbonyl compound at a lower temperature (e.g., -78 °C to 0 °C).[2] For sterically hindered substrates, a carefully optimized higher temperature may be needed.[2] Slow Addition: Add the carbonyl compound dropwise to the Grignard reagent to maintain a low concentration of the electrophile. | Lower temperatures can disfavor side reactions with higher activation energies, such as reduction.[2] Slow addition prevents localized high concentrations of the carbonyl compound, which can promote side reactions. |
| Wurtz Coupling | Rate of Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. Solvent Choice: Ethereal solvents like THF or diethyl ether are generally preferred as they help to stabilize the Grignard reagent.[7] | Slow addition of the alkyl halide minimizes its reaction with the already formed Grignard reagent. The coordinating ability of ether solvents helps to stabilize the Grignard reagent and can disfavor the coupling reaction. |
Problem 2: Difficulty in Product Purification
The presence of unreacted starting materials and byproducts can complicate the purification of this compound.
Caption: General purification workflow for this compound.
| Issue | Recommended Solution | Scientific Rationale |
| Presence of Unreacted Aldehyde/Ketone | Careful Workup: Ensure the reaction is complete before quenching. A gentle quench with saturated aqueous ammonium chloride is often effective. Chromatography: Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar alcohol product from the less polar carbonyl starting material. | The difference in polarity between the alcohol product and the carbonyl starting material allows for effective separation by silica gel chromatography. |
| Formation of Emulsions During Workup | Brine Wash: After the initial aqueous wash, wash the organic layer with saturated aqueous sodium chloride (brine). Filtration through Celite: If an emulsion persists, filtering the mixture through a pad of Celite can help to break it. | Brine helps to decrease the solubility of organic compounds in the aqueous layer and can aid in breaking emulsions by increasing the ionic strength of the aqueous phase. Celite provides a filter aid that can trap finely dispersed particles that contribute to emulsion formation. |
| Co-elution of Diastereomers | High-Performance Liquid Chromatography (HPLC): For separation of diastereomers, normal-phase or reverse-phase HPLC with a suitable chiral stationary phase may be necessary. NMR Analysis: Use high-field NMR to analyze the diastereomeric ratio. | Diastereomers have different physical properties and can often be separated by chromatography, although HPLC may be required for closely related isomers. NMR spectroscopy can distinguish between diastereomers due to their different chemical environments. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from heptanal and sec-butylmagnesium bromide.
1. Preparation of sec-Butylmagnesium Bromide (Grignard Reagent):
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the sec-butyl bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Add the remaining sec-butyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with Heptanal:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of heptanal (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
3. Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Chiral Synthesis via Asymmetric Reduction
For enantioselective synthesis, a biocatalytic approach using a ketoreductase can be employed to reduce a prochiral ketone precursor.[8]
1. Substrate Preparation: Synthesize 3-methyl-4-decanone via an appropriate method (e.g., oxidation of this compound or acylation of a suitable organometallic reagent).
2. Biocatalytic Reduction:
-
In a buffered aqueous solution, combine the 3-methyl-4-decanone substrate, a ketoreductase (KRED), and a cofactor recycling system (e.g., isopropanol and the corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase).
-
Maintain the reaction at a controlled temperature and pH (typically around 30 °C and pH 7).
-
Monitor the reaction progress by chiral GC or HPLC.
3. Workup and Purification:
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
IV. References
-
Benchchem. Troubleshooting low yields in Grignard reactions with Diisopentyl ether. Available from:
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme. Available from:
-
Reddit. Troubleshooting my grignard reactions. Available from: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]
-
University of California, Davis. Grignard Reaction. Available from: [Link]
-
PrepChem. Synthesis of 3-methyldecanol. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
ACS Publications. Synthesis of Natural Fragrant Molecules cis-3-Methyl-4-decanolide and Aerangis Lactone. General Enantioselective Routes to β,γ-cis-Disubstituted γ-Lactones and γ,δ-cis-Disubstituted δ-Lactones. The Journal of Organic Chemistry. Available from: [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents II. Available from: [Link]
-
ResearchGate. An efficient asymmetric synthesis of (4R,8R)‐4,8‐dimethyldecanal, the most active component of natural Tribolure. Available from: [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available from: [Link]
-
YouTube. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Available from: [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]
-
ResearchGate. Enantioselective Synthesis of (S) 3-Methyl-4-Octanol as Insect Pheromone Using Polymeric Asymmetric Reagent. Available from: [Link]
-
NIST WebBook. This compound. Available from: [Link]
-
PubChem. 4-Methyl-4-decanol. Available from: [Link]
-
PubMed. Preparation of 8-methyl-2-decanol: General Synthesis of Diastereomeric Mixtures of Alkyl Branched Insect Pheromones. Available from: [Link]
-
University of York. Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. Available from: [Link]
-
SciELO. Synthesis of (S)-(+)-2-methyl-4-octanol: male-specific compound released by sugarcane weevil Sphenophorus levis (coleoptera: curculionidae). Available from: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of (S)-(+)-2-Methyl-4-octanol: Male-specific compound released by sugarcane weevil Sphenophorus levis (Coleoptera: Curculionidae). Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 3-Decanol (HMDB0031408). Available from: [Link]
-
PubMed Central. Optimization of the catalytic production of methyl stearate by applying response surface Box–Behnken design: an intensified green option for high-cetane biofuel manufacture. Available from: [Link]
-
PubMed. Synthesis of stereoisomers of 8-methyl-2-decanol and esters attractive to severalDiabrotica sp. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC-MS Parameters for 3-Methyl-4-decanol Analysis
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 3-Methyl-4-decanol using Gas Chromatography-Mass Spectrometry (GC-MS). The content is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot effectively and optimize their analytical methods with confidence.
Introduction: The Analytical Challenge of this compound
This compound (C11H24O, MW: 172.31 g/mol ) is a secondary alcohol that can present unique challenges during GC-MS analysis.[1][2][3] Its hydroxyl (-OH) group makes it a polar analyte, which can lead to undesirable interactions with the GC system, resulting in poor peak shape, low sensitivity, and inconsistent results.[4] This guide provides a systematic approach to overcoming these challenges through methodical parameter optimization and troubleshooting.
Part 1: Troubleshooting Guide
A systematic approach is the most effective way to diagnose and resolve chromatographic issues.[5][6][7] This section addresses common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Symptom: The chromatographic peak for this compound appears asymmetrical, with a drawn-out tail instead of a sharp, Gaussian shape.
Probable Cause(s):
-
Active Sites: The polar hydroxyl group of the alcohol can interact strongly with active sites (e.g., exposed silanols) in the injector liner, column, or even glass wool packing.[6][8] This secondary interaction is stronger than the primary partitioning mechanism with the stationary phase, causing some molecules to be retained longer, resulting in tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[7]
-
Suboptimal Temperatures: If the injector or oven temperature is too low, the analyte may not vaporize efficiently or move through the column uniformly.[8]
-
Column Degradation: Oxygen contamination or analysis of aggressive samples can degrade the stationary phase, creating active sites.[5]
Solutions:
-
Inert Flow Path: Ensure all components in the sample flow path are deactivated. Use a deactivated injector liner and replace it regularly, as its inertness diminishes with use.[9] If using glass wool, ensure it is also deactivated.
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants that may cause active sites.[5]
-
Optimize Injection Parameters: Lower the injection volume or dilute the sample to prevent column overload. Ensure the injector temperature is sufficient for rapid vaporization (typically 250°C is a good starting point).[10]
-
Consider Derivatization: Converting the polar -OH group into a less polar, more stable functional group (e.g., a trimethylsilyl ether) can dramatically improve peak shape by eliminating the potential for hydrogen bonding with active sites.[4][11]
Issue 2: Low Sensitivity / Poor Response
Symptom: The peak for this compound is very small or undetectable, even at concentrations expected to yield a strong signal.
Probable Cause(s):
-
Analyte Adsorption: This is a severe form of the issue causing peak tailing. Active sites in the inlet or column may be irreversibly adsorbing the analyte.[8]
-
Injector Leak: A leak in the injector can lead to a loss of sample before it reaches the column.[5][8] This often affects more volatile compounds first, but can impact all analytes.
-
Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions, or the detector may not be functioning optimally.
-
Analyte Degradation: Although less common for a stable alcohol like this compound, thermally labile compounds can degrade in a hot injector, reducing the amount of intact analyte reaching the detector.[5]
Solutions:
-
Verify Flow Path Inertness: As with peak tailing, a highly inert flow path is critical. Replace the septum and liner. Trim the first few centimeters of the column, as this is where non-volatile residues and active sites often accumulate.[5]
-
Perform a Leak Check: Systematically check for leaks at the injector, column fittings, and gas lines using an electronic leak detector.
-
Optimize MS Detector Settings: Ensure you are monitoring the most abundant and characteristic ions for this compound in your chosen mode (Scan or SIM). For Electron Ionization (EI), key ions include m/z 55, 97, and 41.[2] Perform an autotune on the mass spectrometer to ensure the detector is optimized.
-
Check Sample Integrity: Prepare a fresh standard to rule out degradation or errors in the sample preparation.
Issue 3: Inconsistent Retention Times
Symptom: The retention time for the this compound peak shifts between injections.
Probable Cause(s):
-
Carrier Gas Flow Instability: Leaks in the gas lines or a faulty gas regulator can cause fluctuations in the carrier gas flow rate, directly impacting retention time.
-
Inconsistent Oven Temperature: A malfunctioning oven or an improperly set temperature program will lead to retention time drift.
-
Column Changes: As a column ages or becomes contaminated, its chromatographic properties can change, leading to gradual shifts in retention time.
Solutions:
-
Verify Carrier Gas Flow: Check the head pressure and use a digital flow meter to confirm the column flow rate is stable and at the setpoint. Perform a thorough leak check of the entire gas delivery system.
-
Confirm Oven Performance: Verify that the oven temperature profile matches the method settings.
-
Use a Retention Time Locking (RTL) Method: If available on your system, RTL software can adjust the carrier gas pressure to maintain constant retention times, even with minor system variations.
Part 2: Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize this compound for GC-MS analysis?
While direct analysis is possible, derivatization is highly recommended for robust and sensitive quantification.[11] Alcohols can exhibit poor peak shapes due to their polar nature.[4] Silylation, which converts the hydroxyl group (-OH) to a trimethylsilyl ether (-OTMS), is a common and effective strategy. This process:
-
Reduces Polarity: Minimizes interactions with active sites, resulting in sharper, more symmetrical peaks.[12]
-
Increases Volatility: Can lead to shorter retention times.
-
Improves Mass Spectral Identification: The resulting mass spectrum will have a higher molecular ion and a characteristic fragmentation pattern, aiding in confirmation.[11]
Q2: What is the best type of GC column for analyzing this compound?
For underivatized analysis, a polar "WAX" type column (polyethylene glycol stationary phase) is a good choice.[11][13] These columns provide good selectivity for alcohols due to hydrogen bonding interactions. However, they are susceptible to damage from oxygen and water, and have lower maximum operating temperatures.
For derivatized (silylated) this compound, a low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is ideal.[14] These columns are robust, offer excellent resolution, and are well-suited for general-purpose MS analysis.
| Parameter | Recommendation for Underivatized | Recommendation for Derivatized | Rationale |
| Stationary Phase | Polyethylene Glycol (WAX) | 5% Phenyl-methylpolysiloxane | WAX phase interacts with the polar -OH group.[13][15] 5-ms phase is ideal for the less polar silylated derivative.[14] |
| Dimensions | 30 m x 0.25 mm ID | 30 m x 0.25 mm ID | Standard dimensions providing a good balance of resolution and analysis time. |
| Film Thickness | 0.25 µm | 0.25 µm | Suitable for analytes in this molecular weight range. Thicker films can increase retention.[13] |
Q3: What are the key MS parameters to optimize for this analysis?
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard and provides reproducible, library-matchable spectra.
-
Acquisition Mode:
-
Full Scan: Use during method development to confirm the identity of this compound by comparing its mass spectrum to a library (e.g., NIST). A typical scan range would be m/z 40-300.
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode offers significantly higher sensitivity.[16] Monitor a quantifier ion (the most abundant, unique ion) and one or two qualifier ions for confirmation.
-
| Ion Type | Recommended m/z | Rationale |
| Quantifier Ion | 55 | Typically a highly abundant and stable fragment ion.[2] |
| Qualifier Ion 1 | 97 | A characteristic fragment used for identity confirmation.[2] |
| Qualifier Ion 2 | 41 | Another common fragment in the spectrum.[2] |
-
Solvent Delay: Set a solvent delay to prevent the high concentration of solvent from reaching the MS detector, which can shorten filament life and saturate the detector. A delay of 3-4 minutes is typical, depending on the retention time of the solvent peak.[17]
Part 3: Experimental Protocols
Protocol 1: Standard GC-MS Method for Underivatized this compound
This protocol provides a starting point for direct analysis. Optimization will likely be required based on your specific instrumentation and sample matrix.
-
System Configuration:
-
GC Column: WAX-type (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Liner: Deactivated, splitless liner.
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (purge valve on at 1 min)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min).
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Solvent Delay: 4 min
-
Acquisition: Full Scan (m/z 40-300)
-
Protocol 2: Silylation Derivatization of this compound
This procedure uses BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Sample Preparation:
-
Pipette 100 µL of your sample extract (in a non-protic solvent like hexane or ethyl acetate) into a 2 mL autosampler vial.
-
Carefully evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Incubation:
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS using a method optimized for the derivatized analyte (e.g., using a DB-5ms column).
-
Part 4: Visualizations & Diagrams
Caption: Overall workflow for GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for addressing peak tailing issues.
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
Schimmelmann Research. (n.d.). Derivatizing Compounds for GC-irm-MS. [Link]
-
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?[Link]
-
Scientific Bulletin of the University POLITEHNICA of Bucharest. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1. [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. [Link]
-
GL Sciences. (n.d.). Alcohols-Glycols. [Link]
-
Stepbio. (n.d.). GC Troubleshooting. [Link]
-
Separation Science. (2023). How to Troubleshoot and Improve your GC/MS. [Link]
-
Chromatography Online. (2025). GC Troubleshooting: Common Issues & How to Fix Them. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Food Research. (2023). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. [Link]
-
ResearchGate. (2025). Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surface methodology. [Link]
-
LCGC International. (2024). Comparative Analysis Reveals Variability in Gas Chromatography Methods for Alcohol Quality Control. [Link]
-
Chromatography Forum. (2019). Alcohol Method Development by GC-MS. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-4-decanol. PubChem Compound Database. [Link]
-
Journal of the Japan Petroleum Institute. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. [Link]
-
Science.gov. (n.d.). quantitative gc-ms analysis: Topics by Science.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-1-decanol. PubChem Compound Database. [Link]
-
Agilent Technologies. (n.d.). Practical Steps in GC Method Development. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. [Link]
-
ResearchGate. (n.d.). Study on Development of Analytical Method for Polar Solvents by GC. [Link]
-
Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o. [Link]
-
Gujarat Technological University. (2025). Development and Validation of Gas Chromatographic-Mass Spectroscopic Method for the Identification of Extractables and Leachables in Selected Pharmaceutical Formulations and their In-vitro Toxicity Studies. [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. sepscience.com [sepscience.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. stepbio.it [stepbio.it]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
- 16. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ttb.gov [ttb.gov]
Technical Support Center: Overcoming Poor Resolution of 3-Methyl-4-decanol Stereoisomers
As a Senior Application Scientist, I understand that achieving baseline resolution of stereoisomers can be a formidable challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource to troubleshoot and overcome the specific difficulties encountered when separating the stereoisomers of 3-Methyl-4-decanol. This molecule, with its two chiral centers, can exist as four stereoisomers (two pairs of enantiomers), making high-resolution separation critical for accurate quantification and characterization, particularly in fields like pheromone analysis and asymmetric synthesis.[1][2]
This document moves beyond generic advice, focusing on the causal relationships between chromatographic parameters and separation outcomes. We will explore both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) approaches, providing structured troubleshooting, detailed protocols, and the scientific rationale behind each recommendation.
Troubleshooting Guide: The Core Problem
Q1: Why am I seeing poor peak resolution (co-elution or overlapping peaks) of my this compound stereoisomers?
Poor resolution is the most common and frustrating issue in chiral separations. It fundamentally stems from insufficient differential interaction between the stereoisomers and the chromatographic system. The key is to enhance the selectivity (α) and/or the efficiency (N) of your method. This guide will systematically address the potential causes and solutions for both GC and HPLC systems.
Diagram: General Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve poor stereoisomer resolution.
Caption: A systematic workflow for troubleshooting poor resolution of this compound stereoisomers.
Solutions for Gas Chromatography (GC)
GC is often the preferred method for analyzing volatile to semi-volatile alcohols like this compound.[1][3] The separation occurs directly, relying on a chiral stationary phase (CSP).
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP)
-
Expertise & Experience: The choice of CSP is the most critical factor in chiral GC.[4][5] For analytes like alcohols, the primary interaction mechanism is the formation of transient diastereomeric complexes with the CSP, often involving hydrogen bonding and inclusion into a chiral cavity. Cyclodextrin-based CSPs are exceptionally effective for this purpose.[6][7]
-
Trustworthiness (Self-Validating System): If your current column gives no hint of separation (a single symmetric peak), it is unlikely to work with simple parameter adjustments. A fundamentally different interaction is needed.
-
Recommended Action:
-
Primary Choice - Cyclodextrin Derivatives: Start with a derivatized β-cyclodextrin column, such as one modified with tert-butyldimethylsilyl groups.[8] The cavity size of β-cyclodextrin is often well-suited for molecules of this size.
-
Alternative Choice: If a β-cyclodextrin phase is unsuccessful, consider a γ-cyclodextrin phase. The larger cavity may offer a different fit and, therefore, different selectivity.
-
Validate: Always confirm column identity and performance with the test chromatogram provided by the manufacturer before use.[9]
-
Possible Cause 2: Suboptimal Temperature Program
-
Expertise & Experience: Enantioselective interactions are often subtle and governed by small differences in enthalpy (ΔΔH) and entropy (ΔΔS). Lower temperatures typically enhance these differences, leading to better resolution, albeit with longer analysis times.[10] A fast temperature ramp can move the analytes through the "optimal separation window" too quickly, causing peaks to merge.
-
Trustworthiness (Self-Validating System): If you observe partial separation (e.g., a shoulder on your peak), optimizing the temperature program has a high probability of success.
-
Recommended Action:
-
Lower the Initial Temperature: Start the oven temperature program about 10-20°C below the elution temperature observed in your initial, fast-screening run.
-
Slow the Ramp Rate: A slow ramp rate of 1-3°C per minute is highly effective for resolving closely eluting isomers.[4]
-
Isothermal Analysis: For the highest possible resolution, consider running the separation isothermally at the optimal temperature determined from your ramped analyses.
-
Possible Cause 3: Incorrect Carrier Gas Flow Rate
-
Expertise & Experience: Column efficiency (the "sharpness" of the peaks) is directly dependent on the linear velocity of the carrier gas. According to Van Deemter theory, there is an optimal flow rate for maximum efficiency. Deviating from this optimum will broaden peaks and reduce resolution.
-
Trustworthiness (Self-Validating System): Peak broadening affects all peaks in the chromatogram, not just the chiral pair. If all peaks are wider than expected, flow rate is a likely culprit.[11]
-
Recommended Action:
-
Verify Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) flow rate is set to the optimum recommended by the column manufacturer, usually around 25-35 cm/s for He in a 0.25 mm ID column.
-
Check for Leaks: A leak in the system will cause flow rates to be inconsistent and introduce oxygen, which can degrade the stationary phase at high temperatures.[12]
-
| Parameter | Initial Screening Condition | Optimized Condition for Resolution | Rationale |
| Oven Program | 50°C (1 min), ramp at 10°C/min to 250°C | 80°C (2 min), ramp at 2°C/min to 180°C | Lower temperature and slower ramp increase interaction time with the CSP, enhancing selectivity.[10] |
| Carrier Gas | Helium, 1.5 mL/min (Constant Flow) | Helium, ~30 cm/s (Constant Velocity) | Optimizing for linear velocity maximizes column efficiency (N), leading to sharper peaks. |
| CSP | General Purpose (e.g., DB-5) | Chiral Specific (e.g., Heptakis-TBDMS-β-CD) | A chiral selector is required for enantiomeric separation.[7][8] |
Solutions for High-Performance Liquid Chromatography (HPLC)
If GC is not viable or if an alternative method is desired, HPLC offers powerful options. This can be a direct separation on a chiral column or an indirect approach after derivatization.
Possible Cause 1: Inappropriate CSP and Mobile Phase Combination (Direct Method)
-
Expertise & Experience: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most versatile and widely successful for a broad range of chiral compounds, including alcohols.[13][14] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide polymer. Normal-phase chromatography (e.g., hexane/isopropanol) is often the starting point.
-
Trustworthiness (Self-Validating System): The success of these columns is highly dependent on the mobile phase composition. A screen of different alcohol modifiers (isopropanol, ethanol) and their concentrations is necessary, as small changes can dramatically alter selectivity.[15]
-
Recommended Action:
-
Column Screening: Screen both a cellulose-based (e.g., Cellulose DMP) and an amylose-based CSP.
-
Mobile Phase Optimization: For a normal phase separation, start with a mobile phase of 95:5 Hexane:Isopropanol. Systematically vary the isopropanol content (e.g., 2%, 5%, 10%, 15%). If resolution is still poor, switch the modifier to ethanol.
-
Alternative Modes: Modern macrocyclic antibiotic and cyclofructan phases can also be effective and should be considered if polysaccharide columns fail.[14][16][17] They can be operated in polar organic mode (e.g., methanol-based), which is advantageous for LC-MS compatibility.[17]
-
Possible Cause 2: Analyte Requires Derivatization (Indirect Method)
-
Expertise & Experience: If direct methods fail, an indirect approach can be highly effective. The principle is to react the racemic alcohol with a single, pure enantiomer of a chiral derivatizing agent (CDA).[16] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (like silica or C18).[18]
-
Trustworthiness (Self-Validating System): This method introduces a new chemical entity. The reaction must be complete, and the CDA must be enantiomerically pure to avoid generating additional peaks that complicate the chromatogram.[16]
-
Recommended Action:
-
Select a CDA: For alcohols, common CDAs include (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC) or the acid chloride of Mosher's acid (MTPA-Cl).[6][19] These reagents are effective because they create bulky derivatives where the different spatial arrangements of the original stereoisomers lead to significant differences in how they interact with the stationary phase.
-
Separation: The resulting diastereomeric esters can typically be separated using normal-phase HPLC on a standard silica column.
-
Diagram: Principle of the Indirect Chiral Separation Method
This diagram illustrates how derivatization converts inseparable enantiomers into separable diastereomers.
Caption: Workflow showing conversion of enantiomers to separable diastereomers via a chiral derivatizing agent.
Frequently Asked Questions (FAQs)
Q2: Which method is better for this compound, GC or HPLC? For a C11 alcohol, GC is generally the more straightforward approach due to the analyte's volatility.[2] It avoids the use of large solvent volumes and is often faster. However, HPLC using the indirect derivatization method can sometimes provide superior resolution and is an excellent alternative if a suitable chiral GC column is not available or if direct separation proves intractable.[18][19]
Q3: My peaks are tailing. How does this affect resolution and how can I fix it? Peak tailing reduces resolution by causing overlap between adjacent peaks. In GC, tailing for an alcohol is often caused by active sites (exposed silanols) in the inlet liner or the front of the column.[4] Use a deactivated inlet liner and, if necessary, trim 10-20 cm from the front of the column to remove contamination.[11][12] In HPLC, tailing can be caused by secondary interactions with the silica support. Adding a small amount of a competing agent to the mobile phase, like 0.1% diethylamine for basic analytes or 0.1% trifluoroacetic acid for acidic analytes, can mitigate this. For a neutral alcohol, ensuring high-purity solvents is key.
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation? Yes, SFC is an excellent technique for chiral separations and is often considered a "hybrid" of GC and HPLC. It uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. Polysaccharide-based CSPs used in HPLC are also used in SFC and frequently provide faster, more efficient separations with reduced solvent consumption.[14][17]
Q5: How do I know the elution order of the stereoisomers? Determining the absolute configuration of eluting peaks requires analysis of a pure stereoisomer standard. Without a standard, the elution order is unknown, as it depends on the specific CSP and conditions used. For methods involving derivatization, the elution order of the resulting diastereomers can sometimes be predicted based on established models for the specific CDA used.[18]
Experimental Protocols
Protocol 1: Direct Enantioselective GC-MS Method
This protocol provides a robust starting point for the direct separation of this compound stereoisomers.
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Chiral Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or similar gamma-cyclodextrin derivative.
-
Inlet: Split/Splitless, 250°C. Use a new, deactivated liner.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MSD: Transfer line at 250°C, Ion Source at 230°C, Quad at 150°C. Scan m/z 40-250.[3]
-
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the this compound isomer mix in high-purity hexane.
-
-
Chromatographic Method:
-
Injection: 1 µL, 50:1 split ratio.
-
Oven Program:
-
Initial Temperature: 90°C, hold for 2 minutes.
-
Ramp: 2°C/minute to 170°C.
-
Hold: Hold at 170°C for 5 minutes.
-
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Integrate all four stereoisomer peaks. Calculate resolution between critical pairs. A resolution (Rs) value ≥ 1.5 indicates baseline separation.
-
Protocol 2: Indirect HPLC Method via Derivatization
This protocol details the conversion of enantiomers to diastereomers for separation on an achiral column.
-
Derivatization Reaction:
-
In a clean, dry 1 mL vial, dissolve ~1 mg of the this compound isomer mix in 200 µL of anhydrous dichloromethane.
-
Add 1.2 molar equivalents of (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC).
-
Add one drop of triethylamine as a catalyst.
-
Cap the vial and allow it to react at room temperature for 2 hours, or until the reaction is complete (monitor by TLC or a direct GC injection).
-
Quench the reaction by adding 50 µL of methanol. Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: Standard silica column (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 98:2 (v/v) Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm (for the naphthyl group from the CDA).
-
-
Chromatographic Method:
-
Injection: 10 µL of the reconstituted sample.
-
Run Time: 30 minutes or until all diastereomer peaks have eluted.
-
-
Data Analysis:
-
The resulting chromatogram should show two well-separated peaks (or more, depending on the number of diastereomers formed from the original four stereoisomers). These peaks represent the separated diastereomeric pairs.
-
References
-
National Institutes of Health (NIH). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available from: [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]
-
Chemistry LibreTexts. Chiral Chromatography. Available from: [Link]
-
National Institutes of Health (NIH). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
Blogs@NTU. Chiral Chromatography: Separating Twins | Stereochemistry. Available from: [Link]
-
National Institutes of Health (NIH). Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. Available from: [Link]
-
PubMed. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor.... Available from: [Link]
-
Agilent Technologies. Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Available from: [Link]
-
Phenomenex. GC Troubleshooting Guide. Available from: [Link]
-
National Institutes of Health (NIH). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Available from: [Link]
-
LCGC International. Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Available from: [Link]
-
Agilent Technologies on YouTube. Loss of Resolution Over Time - GC Troubleshooting Series. Available from: [Link]
-
Mapping Ignorance. Novel methods of chiral separation. Available from: [Link]
-
SpringerLink. Pre-Column derivatization Chiral HPLC Method for the separation and quantification.... Available from: [Link]
-
IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
-
ResearchGate. Separation of Stereoisomers. Available from: [Link]
-
National Institutes of Health (NIH). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. Available from: [Link]
-
National Institutes of Health (NIH) PubChem. This compound. Available from: [Link]
-
ResearchGate. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Available from: [Link]
-
MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids.... Available from: [Link]
-
ResearchGate. Enantioselective analysis of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol.... Available from: [Link]
Sources
- 1. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 18. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of 3-Methyl-4-decanol Under Field Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of 3-Methyl-4-decanol. This guide is designed to provide you with field-proven insights and practical solutions to common challenges encountered during stability and degradation studies of this compound under real-world environmental conditions. Our goal is to ensure the scientific integrity and robustness of your experimental data.
Section 1: Understanding the Stability of this compound
This compound is a secondary, branched-chain alcohol. Its stability in the field is influenced by a combination of its chemical structure and environmental factors. Understanding these factors is critical for designing robust studies and accurately interpreting your results.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its environmental fate and behavior.
| Property | Value | Source |
| Molecular Formula | C11H24O | [1] |
| Molecular Weight | 172.31 g/mol | [1] |
| CAS Number | 55816-17-6 | [2] |
| Predicted pKa | 15.44 ± 0.20 | [2] |
| Storage Temperature | Ambient temperatures | [2] |
Key Degradation Pathways
Under field conditions, this compound is susceptible to several degradation pathways. The relative importance of each pathway will depend on the specific environmental matrix (e.g., soil, water, air) and conditions (e.g., sunlight exposure, microbial activity, temperature, pH).
-
Oxidation: As a secondary alcohol, this compound can be oxidized to form a ketone, specifically 3-methyl-4-decanone.[3][4] This is a common transformation for secondary alcohols and can be mediated by both biotic (microbial enzymes) and abiotic (chemical oxidants) processes.[3]
-
Biodegradation: Microbial communities in soil and water can utilize alcohols as a carbon source. The branched nature of this compound may influence its biodegradability. While branching can sometimes hinder microbial degradation, many microorganisms possess pathways to break down such structures.[5][6] The initial step in aerobic biodegradation is often the oxidation of the alcohol to a ketone.
-
Photodegradation: Direct photolysis of simple aliphatic alcohols is generally slow. However, indirect photodegradation can occur in the presence of photosensitizers in the environment, which can lead to the formation of radical species that can react with the alcohol.[7]
-
Hydrolysis: Alcohols do not have hydrolysable groups and are therefore not susceptible to hydrolysis under normal environmental conditions.[6]
-
Volatilization: Due to its molecular weight and structure, this compound has a moderate potential for volatilization from soil and water surfaces. This process is influenced by temperature, air movement, and the compound's partitioning between the air, water, and soil phases.
Section 2: Experimental Design for Field Studies
A well-designed field study is paramount for obtaining reliable data on the stability and degradation of this compound.
Workflow for a Typical Field Stability Study
Caption: A generalized workflow for conducting a field stability study.
Section 3: Sample Collection and Handling
The integrity of your samples is the foundation of your study. Given the volatile nature of this compound, meticulous sample collection and handling are crucial to prevent analyte loss.
Protocol for Soil Sample Collection
-
Preparation: Assemble all necessary materials: glass jars with Teflon-lined caps, stainless steel sampling tools (e.g., trowels, corers), labels, and a cooler with ice packs.
-
Sampling:
-
Clear away any surface debris from the sampling area.
-
Use a clean stainless steel tool to collect the soil sample from the desired depth.
-
Immediately transfer the soil into a pre-labeled glass jar, filling it to the top to minimize headspace.
-
Tightly cap the jar.
-
-
Field Blanks: Prepare field blanks by taking an empty sample jar to the field, opening it briefly at the sampling site, and then sealing it. This will help identify any potential atmospheric contamination during the sampling process.
-
Storage and Transport: Place the collected samples and field blanks in a cooler with ice packs immediately after collection. Samples should be kept at or below 4°C during transport to the laboratory.
Protocol for Water Sample Collection
-
Preparation: Use 40 mL glass vials with Teflon-lined septa. For chlorinated water sources, vials should contain a dechlorinating agent (e.g., sodium thiosulfate).
-
Sampling:
-
If sampling from a tap, let the water run for a few minutes to flush the system.
-
Slowly fill the vial to overflowing to avoid trapping air bubbles.
-
Create a convex meniscus at the top.
-
Carefully screw on the cap.
-
Invert the vial and gently tap it to ensure no air bubbles are present. If bubbles are observed, uncap the vial and add more sample.
-
-
Field Blanks: Fill a vial with deionized, analyte-free water in the laboratory and transport it to the field. Open it briefly at the sampling site and then seal it.
-
Storage and Transport: Store and transport water samples in a cooler with ice packs at or below 4°C.
Section 4: Analytical Methodology
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the quantification of this compound and its potential degradation products due to its high sensitivity and specificity.
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Technique | Splitless | For trace-level analysis to maximize analyte transfer to the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| Column | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of volatile and semi-volatile compounds. |
| Oven Program | Start at 40-50°C, ramp to 250-280°C | An initial low temperature helps to focus the analytes at the head of the column, while the ramp allows for the elution of compounds with a range of boiling points. |
| MS Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for compound identification. |
| MS Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification of unknowns, while SIM provides higher sensitivity for target analyte quantification. |
Sample Preparation: Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds like this compound. Headspace SPME is particularly advantageous as it minimizes matrix effects.
Protocol for Headspace SPME of Water Samples:
-
Sample Preparation: Transfer a known volume of the water sample into a headspace vial. For enhanced sensitivity, the sample can be heated and/or salt can be added to increase the partitioning of the analyte into the headspace.
-
Extraction:
-
Place the vial in a heating block or autosampler with an agitator.
-
Expose the SPME fiber to the headspace above the sample for a predetermined time to allow for equilibration.
-
-
Desorption:
-
Retract the fiber and immediately insert it into the hot GC inlet.
-
Desorb the analytes from the fiber onto the GC column.
-
Section 5: Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your stability and degradation studies of this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant variability in my replicate samples from the same time point. What could be the cause?
A1: High variability in replicate samples often points to issues in sample collection, handling, or preparation.
-
Inconsistent Sampling: Ensure that your sampling technique is consistent for all replicates. For soil, this means collecting samples from the same depth and in a similar manner. For water, ensure that there are no air bubbles in the vials.
-
Analyte Loss: this compound is volatile. Any delay between sample collection and sealing the container, or excessive headspace in the container, can lead to analyte loss.
-
Non-homogeneous Matrix: Soil, in particular, can be a heterogeneous matrix. Ensure that your samples are well-mixed before taking a subsample for analysis.
-
Inconsistent Extraction: If using a manual extraction technique like SPME, ensure that the extraction time, temperature, and fiber depth are consistent for all samples.
Q2: I have an unexpected peak in my chromatogram that increases in area over time, while the peak for this compound decreases. How can I identify this new peak?
A2: This new peak is likely a degradation product of this compound.
-
Mass Spectral Analysis: The primary tool for identification is the mass spectrum of the unknown peak. Compare the fragmentation pattern to a spectral library (e.g., NIST).
-
Expected Degradation Products: Based on the chemistry of secondary alcohols, the most likely degradation product is the corresponding ketone, 3-methyl-4-decanone.[3] Check the mass spectrum for characteristic fragments of a ketone.
-
Further Degradation: If the study duration is long, you might observe further degradation of the ketone into smaller organic acids.[8]
Q3: My recovery of this compound from spiked soil samples is consistently low. What can I do to improve it?
A3: Low recovery from soil can be due to strong adsorption of the analyte to soil particles or inefficient extraction.
-
Extraction Solvent: If performing a solvent extraction, ensure that the chosen solvent has the appropriate polarity to efficiently desorb this compound from the soil matrix. A mixture of polar and non-polar solvents may be beneficial.
-
Extraction Technique: Sonication or pressurized liquid extraction (PLE) can improve extraction efficiency compared to simple shaking.
-
Matrix Effects: Soil organic matter can interfere with the extraction and analysis. Consider a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Aging of Spikes: If the spiked samples are allowed to "age" for a period before extraction, the analyte may become more strongly bound to the soil matrix, leading to lower recoveries. This is a real phenomenon that should be noted, but for method validation, extractions are typically performed shortly after spiking.
Q4: The baseline of my chromatogram is noisy and rising. What are the potential causes?
A4: A noisy or rising baseline is often indicative of contamination or column bleed.
-
Contaminated Carrier Gas: Ensure that high-purity carrier gas is used and that the gas lines are clean. An in-line filter can help remove impurities.
-
Injector Contamination: The injector liner and septum are common sources of contamination. Regularly replace the septum and clean or replace the liner.
-
Column Bleed: If the oven temperature exceeds the column's maximum operating temperature, the stationary phase can degrade and "bleed," causing a rising baseline. Ensure your oven program is within the column's limits.
-
Sample Matrix: Complex sample matrices can introduce non-volatile components that contaminate the system. A sample cleanup step or using headspace SPME can mitigate this.
Troubleshooting Scenarios
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing for this compound | Active sites in the injector liner or column; Column contamination. | Deactivate or replace the injector liner; Trim the first few centimeters of the column or bake it out at high temperature; Ensure a high-quality, inert column is being used. |
| Ghost Peaks in Blank Runs | Carryover from a previous injection; Contaminated syringe or injector. | Run several solvent blanks to flush the system; Clean the syringe; Replace the injector septum and liner. |
| Poor Peak Resolution | Inappropriate GC column or oven temperature program. | Select a column with a different stationary phase; Optimize the oven temperature ramp rate (a slower ramp generally improves resolution). |
| Irreproducible Retention Times | Leak in the GC system; Fluctuations in carrier gas flow rate or oven temperature. | Perform a leak check of the GC system; Verify that the carrier gas flow is stable; Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
Degradation Pathway and Analytical Troubleshooting
Caption: Relationship between the degradation of this compound and troubleshooting unexpected analytical results.
Section 6: References
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
OECD. (2006). SIDS Initial Assessment Profile: Long Chain Alcohols (C6-22 primary aliphatic alcohols). Retrieved from [Link]
-
Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. Retrieved from [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]
-
Gaitán-Cremaschi, D., et al. (2023). Atmospheric Degradation of Ecologically Important Biogenic Volatiles. Journal of Chemical Ecology. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143312, this compound. Retrieved from [Link]
-
Smit, G., et al. (2005). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. International Dairy Journal, 15(6-9), 761-772. [Link]
-
Takeshita, K., Kawamoto, K., & Suga, T. (1988). The reduced copper-catalyzed reactions between a secondary alcohol containing m carbon atoms and a primary alcohol or aldehyde containing n carbon atoms were performed under various conditions to clarify the mechanism of the formation of esters in this reaction. Nippon Kagaku Kaishi. [Link]
-
Zhang, J., et al. (2021). Photoinduced β-fragmentation of aliphatic alcohol derivatives for forging C–C bonds. Nature Communications, 12(1), 1-9. [Link]
-
Zhang, Y., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 779. [Link]
-
The Conscious Club. (2021). GC-MS analysis of bio-active compounds in methanolic extract of Acmella Calva. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, March 1). Oxidation of Alcohols: Primary, Secondary and Tertiary [Video]. YouTube. [Link]
-
G.M. Breuer, et al. (1993). Biodegradation studies of hydrocarbons in soils by analyzing metabolites formed. Chemosphere, 27(5), 787-796. [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 3-Decanol (HMDB0031408). Retrieved from [Link]
-
Wenda, M., et al. (2022). The fate of secondary metabolites in plants growing on Cd-, As-, and Pb-contaminated soils—a comprehensive review. Environmental Science and Pollution Research, 29(59), 88755-88775. [Link]
-
Wang, F., et al. (2024). Metabolomics reveals changes in soil metabolic profiles during vegetation succession in karst area. Frontiers in Microbiology, 15, 1389823. [Link]
-
Szymanski, A., et al. (2000). Biodegradation of fatty alcohol ethoxylates in the continuous flow activated sludge test. Water Research, 34(15), 3851-3859. [Link]
-
Science.gov. (n.d.). quantitative gc-ms analysis: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of bio-active compounds in methanolic extract of Lactuca runcinata DC. Retrieved from [Link]
-
MDPI. (2023). Effects of Phenanthrene Soil Pollution on Cadmium Bioaccumulation and Metabolic Responses in Maize (Zea mays L.). Retrieved from [Link]
Sources
- 1. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. exxonmobilchemical.com [exxonmobilchemical.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Biodegradation studies of hydrocarbons in soils by analyzing metabolites formed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Methyl-4-octanol Baited Traps for Weevil Monitoring
Welcome to the technical support center for troubleshooting low efficacy in weevil pheromone-baited traps. This guide is designed for researchers and pest management professionals to diagnose and resolve common issues encountered during the deployment of traps baited with 3-Methyl-4-octanol and related pheromones for target weevil species. Our approach is rooted in the chemical ecology of these species and validated by field-proven methodologies.
A Note on Pheromone Nomenclature
It is important to clarify a potential point of confusion regarding the primary chemical attractant. While the topic specifies 3-Methyl-4-decanol , the majority of scientific literature identifies 3-Methyl-4-octanol as the key aggregation pheromone for several significant weevil species, particularly the African Palm Weevil (Rhynchophorus phoenicus).[1][2][3] This guide will focus on troubleshooting traps for weevils that respond to 3-Methyl-4-octanol and structurally similar compounds, as the principles of trap optimization are broadly applicable.
Frequently Asked Questions (FAQs) & Troubleshooting
Lure & Bait System Integrity
Question 1: My new traps are catching very few or no weevils. Is the pheromone lure defective?
Answer: While lure manufacturing defects are possible, low initial capture rates are more commonly due to issues with lure handling, storage, or the overall baiting system. Before suspecting a defective lure, it is crucial to review your handling and deployment protocol.
-
Expertise & Causality: Pheromone lures are composed of volatile chemical compounds that can degrade or become contaminated if not handled correctly.[4] Human skin oils can be repellent or mask the pheromone plume, and cross-contamination with other chemicals can inhibit the insect's response.
-
Self-Validating Protocol: Always handle lures with clean, disposable gloves or forceps.[4] Change gloves between handling different types of lures to prevent cross-contamination. Store lures in their original sealed packaging in a freezer at -20°C for long-term storage, or in a refrigerator (2-8°C) for short-term use, away from any potential contaminants.[5]
-
Question 2: I'm using the correct pheromone lure, but my trap captures are still low. What am I missing?
Answer: Many weevil species, especially palm weevils, are strongly attracted to a combination of the aggregation pheromone and host-plant volatiles (kairomones). The pheromone indicates the presence of other weevils, while the host volatiles signal a suitable food source and oviposition site. Using the pheromone lure alone can result in significantly lower capture rates.
-
Expertise & Causality: The synergistic effect of pheromones and kairomones is a well-documented phenomenon in weevil chemical ecology.[6][7][8][9] Fermenting plant material is a powerful source of these synergistic kairomones.
-
Self-Validating Protocol: Augment your traps with a kairomone source. This is often referred to as a "food bait." Common and effective options include:
-
The food bait should be placed inside the trap and may need to be kept moist. It is crucial to replace the food bait regularly (e.g., weekly) as its attractiveness diminishes over time and it can become moldy.[10]
-
Trap Design & Placement
Question 3: What is the best type of trap to use for palm and sugarcane weevils?
Answer: The most effective trap designs for these larger-bodied weevils are typically bucket, funnel, or pitfall traps. These traps are designed to accommodate a food bait and prevent the captured weevils from escaping.
-
Expertise & Causality: Weevils are often not precise fliers and may land near the trap and walk towards the odor source.[14] Therefore, the trap design should facilitate entry from the ground or after landing nearby.
-
Recommended Trap Types:
-
Bucket/Funnel Traps: These are highly effective and can be purchased commercially or constructed from common materials like a 5-gallon bucket.[10][11][15] They typically have side openings for weevil entry and a funnel system to prevent escape.
-
Pitfall Traps: These are buried in the ground so the opening is flush with the soil surface. This design is effective as many weevils will walk into the trap.[16][17]
-
-
| Trap Type | Common Target | Advantages | Disadvantages |
| Bucket/Funnel Trap | Palm Weevils (Rhynchophorus spp.) | High capacity, durable, can be hung or placed on the ground.[15] | Can be conspicuous and prone to disturbance by animals. |
| Pitfall Trap | Sugarcane Weevil (Sphenophorus spp.), Banana Weevil | Less conspicuous, effective for crawling insects.[16][17] | Can fill with rainwater or debris, requires digging for installation. |
Question 4: Where should I place my traps for optimal results?
Answer: Trap placement is a critical factor influencing capture rates. Incorrect placement can lead to near-zero captures, even with a high-quality lure and bait.
-
Expertise & Causality: Weevil activity is often concentrated in specific microclimates and locations relative to their host plants. Traps placed in direct sunlight can experience high temperatures that reduce weevil activity and increase the degradation rate of the pheromone lure.[8][11]
-
Self-Validating Protocol for Trap Placement:
-
Shade is Crucial: Place traps in shaded areas, such as under the canopy of trees, to protect the lure and maintain a favorable microclimate for weevil activity.[11]
-
Proximity to Hosts: Position traps near infested or susceptible host plants, but not directly on them, to intercept foraging weevils. A distance of at least 100 feet from host palms is sometimes recommended to prevent weevils attracted to the trap from infesting a healthy tree.[18]
-
Ground Level is Often Best: For many palm weevil species, traps placed at ground level are more effective than those hung higher in the trees.[19]
-
Field Edges: Traps located at the edges of a field or plantation often capture more weevils than those placed in the center.[11]
-
Trap Density: For monitoring, a density of 4 traps per hectare is often recommended. For mass trapping, this may be increased to 16 traps per hectare.[17]
-
-
Environmental & Biological Factors
Question 5: Do weather conditions affect trap captures?
Answer: Yes, environmental factors such as temperature, humidity, and wind speed significantly impact weevil activity and, consequently, trap captures.
-
Expertise & Causality: Weevils, like all insects, are ectothermic, and their activity levels are directly related to ambient temperature. Extreme temperatures, both high and low, will reduce movement and flight, leading to lower trap captures.[11] High winds can disrupt the pheromone plume, making it difficult for weevils to locate the trap.[20]
| Environmental Factor | Effect on Trap Efficacy | Recommended Action |
| Temperature | Weevil activity is highest in moderate temperatures (e.g., 22–33°C for Red Palm Weevil). Extreme heat or cold reduces captures. | Deploy traps during seasons of moderate temperatures. Interpret low captures during temperature extremes with caution. |
| Humidity | Some studies show a positive correlation between relative humidity and weevil captures.[20] | Monitor humidity levels alongside capture data to identify local trends. |
| Wind Speed | High winds can disrupt the pheromone plume, making it difficult for insects to orient towards the trap.[20] | Avoid placing traps in overly exposed, windy locations. Place them in sheltered areas where a consistent plume can form. |
| Rainfall | Heavy rain can interfere with pheromone dispersal and fill traps with water, allowing captured insects to escape.[17] | Ensure traps have drainage holes. Check traps after heavy rainfall. |
Experimental Protocols & Workflows
Protocol 1: Quality Control Bioassay for Pheromone Lures
Objective: To verify the biological activity of a new batch of pheromone lures against a known standard.
Materials:
-
Y-tube olfactometer
-
Charcoal-filtered and humidified air source
-
Test weevils (starved for 12-24 hours)
-
New pheromone lure (Test Lure)
-
Pheromone lure from a previous batch with known good performance (Standard Lure)
-
Blank control (solvent only or empty dispenser)
-
Stopwatch
Procedure:
-
Acclimatization: Allow weevils to acclimate to the laboratory conditions for at least 1 hour before the assay.
-
Olfactometer Setup: Connect the Y-tube olfactometer to the air source, ensuring a constant, gentle airflow through both arms.
-
Treatment Placement: Place the Test Lure in the treatment chamber of one arm and the blank control in the other.
-
Weevil Introduction: Introduce a single weevil at the base of the Y-tube.
-
Observation: Start the stopwatch and observe the weevil's behavior for a set period (e.g., 5 minutes). Record which arm the weevil enters and how long it spends in each arm. A choice is recorded when the weevil moves a set distance (e.g., 5 cm) past the Y-junction.
-
Replication: Repeat steps 4-5 with at least 20-30 individual weevils.
-
Standard Comparison: Repeat the entire process (steps 3-6), replacing the Test Lure with the Standard Lure.
-
Data Analysis: Analyze the data using a chi-square test to determine if the weevils showed a significant preference for the Test Lure over the blank control, and compare the level of attraction to that of the Standard Lure.
Visualizations
Troubleshooting Logic Flow
Caption: A step-by-step workflow for troubleshooting low weevil trap captures.
Factors Influencing Pheromone Trap Efficacy
Caption: Key factors influencing the overall efficacy of weevil pheromone traps.
References
-
Pheromone-Trap Monitoring System for Pea Leaf Weevil, Sitona lineatus: Effects of Trap Type, Lure Type and Trap Placement within Fields. MDPI. [Link]
-
Effects of Trap Locations, Pheromone Source, and Temperature on Red Palm Weevil Surveillance (Coleoptera: Dryophthoridae). Journal of Economic Entomology. [Link]
-
Identification of pheromone synergists for Rhynchophorus ferrugineus trapping systems from Phoenix canariensis palm volatiles. PubMed. [Link]
-
Factors influencing pheromone trap effectiveness in attracting the banana weevil, Cosmopolites sordidus. ResearchGate. [Link]
-
Effects of Trap Locations, Pheromone Source, and Temperature on Red Palm Weevil Surveillance (Coleoptera: Dryophthoridae). BioOne Complete. [Link]
-
Identification of Pheromone Synergists in American Palm Weevil, Rhynchophorus Palmarum, and Attraction of Related Dynamis Borassi. ResearchGate. [Link]
-
Rhynchophorus phoenicis. Scyllagro. [Link]
-
Rhynchophorus phoenicus. Chemtica. [Link]
-
How to Set Up Pheromone Lures Trap. YouTube. [Link]
-
Red Palm Weevil. Novagrica. [Link]
-
Rhynchophorus ferrugineus. Chemtica. [Link]
-
Different trap designs to attract and capture adults of Rhynchophorus... ResearchGate. [Link]
-
Trapping R. palmarum. Ministry of Agriculture, Land and Fisheries, Trinidad and Tobago. [Link]
-
An Assessment of the Efficacy of Pheromone Traps in Managing the Red Palm Weevil. Journal of Agricultural Science and Technology. [Link]
-
Identification of Pheromone Synergists for Rhynchophorus ferrugineus Trapping Systems from Phoenix canariensis Palm Volatiles. ResearchGate. [Link]
-
Rhynchophorus ferrugineus - Approved Methods for National Priority Pests. USDA APHIS. [Link]
-
HEDO Pheromone Lure for Red Palm Weevil (Rhynchophorus ferrugineus). eBay. [Link]
-
Improved funnel trap design for trapping the South American Palm Weevil. CARDI. [Link]
-
How to Use Pheromone Traps. Insects Limited. [Link]
-
Palm Weevil Bucket Trap. Center for Invasive Species Research, UC Riverside. [Link]
-
Captures of Boll Weevils (Coleoptera: Curculionidae) in Traps Associated with Different Habitats. ResearchGate. [Link]
-
Sphenophorus levis Behavior Studies: Evaluating Insect Attractiveness or Repellency to One Insecticide Treatment and Assessing Nocturnal Insect Activity and Location Pattern. Semantic Scholar. [Link]
-
Enantioselective Synthesis of (S) 3-Methyl-4-Octanol as Insect Pheromone Using Polymeric Asymmetric Reagent. ResearchGate. [Link]
-
Pheromone trapping. ProMusa. [Link]
-
Synthesis of (S)-(+)-2-methyl-4-octanol: male-specific compound released by sugarcane weevil Sphenophorus levis (coleoptera: curculionidae). SciELO. [Link]
-
Sphenophorus levis Behavior Studies. ResearchGate. [Link]
-
Sphenophorus levis Behavior Studies: Evaluating Insect Attractiveness or Repellency to One Insecticide Treatment and Assessing Nocturnal Insect Activity and Location Pattern. MDPI. [Link]
-
Effective Pheromone Traps for Weevil Management. PestPioneers. [Link]
-
Fine Chemicals Manufacturers and Suppliers in New Jersey, USA. ChemHub. [Link]
-
Lures for Red Palm Weevil trapping systems: aggregation pheromone and synthetic kairomone. ResearchGate. [Link]
-
(E)-3-Methyl-4-decenoic acid (C11H20O2). The Pherobase. [Link]
-
3-Methyl-4-decanol. PubChem. [Link]
-
Pheromone trapping protocols for the Asian palm weevil, Rhynchophorus ferrugineus (Coleoptera: Curculionidae). ResearchGate. [Link]
-
Pheromone Lures. Russell IPM. [Link]
-
Examples of insect pheromones and their function in social behaviors. ResearchGate. [Link]
-
Top 10 Pheromone Trap Mistakes. YouTube. [Link]
-
RHYFER 220 Pheromone lures for the Red Palm Weevil. Trifolio-M GmbH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. HEDO Pheromone Lure for Red Palm Weevil (Rhynchophorus ferrugineus) Pack of 20 | eBay [ebay.com]
- 6. Identification of pheromone synergists for Rhynchophorus ferrugineus trapping systems from Phoenix canariensis palm volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Red Palm Weevil - Novagrica [novagrica.com]
- 9. researchgate.net [researchgate.net]
- 10. agriculture.gov.tt [agriculture.gov.tt]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. cisr.ucr.edu [cisr.ucr.edu]
- 13. researchgate.net [researchgate.net]
- 14. trifolio-m.de [trifolio-m.de]
- 15. coconuts.cardi.org [coconuts.cardi.org]
- 16. mdpi.com [mdpi.com]
- 17. Pheromone trapping | Improving the understanding of banana [promusa.org]
- 18. Rhynchophorus ferrugineus (effective March 20, 2014) [approvedmethods.ceris.purdue.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Trace Level Detection of 3-Methyl-4-decanol
Welcome to the technical support center for the analysis of 3-Methyl-4-decanol. This guide is designed for researchers, scientists, and drug development professionals who are working on methods for detecting this secondary alcohol at trace concentrations. Detecting and quantifying this compound can be challenging due to its chemical properties and the complexity of typical sample matrices. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you refine your methods, ensure data integrity, and overcome common analytical hurdles.
Understanding the Analyte: this compound
Before delving into method troubleshooting, it is crucial to understand the physicochemical properties of this compound (C₁₁H₂₄O).[1] These properties dictate the optimal strategies for extraction, separation, and detection.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄O | PubChem[1] |
| Molecular Weight | 172.31 g/mol | PubChem[1] |
| CAS Number | 55816-17-6 | NIST[2] |
| Structure | Secondary Alcohol | - |
| Boiling Point (Predicted) | ~225-235 °C | Cheméo[3] |
| LogP (Octanol/Water) | 4.2 | Guidechem[4] |
| Polarity | Moderately Polar | - |
The molecule's long alkyl chain combined with a polar hydroxyl (-OH) group gives it moderate polarity and volatility. The secondary alcohol structure can be susceptible to interactions with active sites in a gas chromatography (GC) system, potentially leading to poor peak shape.[5] Its relatively high boiling point requires careful optimization of GC temperature programs.
General Analytical Workflow
The recommended approach for trace-level analysis of this compound involves sample preparation to isolate and concentrate the analyte, followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS). A robust workflow is essential for achieving high sensitivity and reproducibility.
Caption: Recommended analytical workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound. The troubleshooting steps are presented in a logical order, from simplest to most complex.
Q1: I am not seeing a peak for this compound, or the sensitivity is very low. What should I do?
Possible Causes & Solutions:
-
Inefficient Extraction: The analyte may not be partitioning effectively from the sample matrix to the headspace or SPME fiber.
-
Action: Optimize HS-SPME parameters. Increase the incubation temperature (e.g., in 5-10 °C increments, up to 70-80 °C) and extraction time (e.g., from 15 to 45 minutes) to facilitate volatilization.[6][7]
-
Action: Modify the sample matrix. Adding salt (e.g., NaCl or (NH₄)₂SO₄) to aqueous samples increases the ionic strength, which can "salt out" the analyte and drive it into the headspace, improving extraction efficiency.[7]
-
-
Analyte Loss in the GC Inlet: The analyte may be adsorbing to active sites or degrading in the injector.
-
Action: Use an ultra-inert inlet liner. Deactivated liners are essential for preventing the loss of active compounds like alcohols.[8] Consider a liner with glass wool to aid in volatilization, but ensure the wool is also deactivated.
-
Action: Check inlet temperature. An excessively high temperature can cause thermal degradation, while a temperature that is too low will result in incomplete volatilization. A starting point of 250 °C is recommended.
-
-
Poor Detector Sensitivity: The mass spectrometer may not be optimized for your analyte.
-
Action: Switch from Full Scan to Selected Ion Monitoring (SIM) mode. SIM mode significantly increases sensitivity by monitoring only a few characteristic ions for your target analyte instead of the entire mass range. For this compound, select 3-4 abundant and specific ions from its mass spectrum.
-
Action: Clean the MS ion source. Over time, the ion source can become contaminated, leading to a general loss of sensitivity across all analytes. Follow the manufacturer's procedure for cleaning.[9][10]
-
Q2: The peak for this compound is showing significant tailing. How can I improve the peak shape?
Peak tailing is a common problem for alcohols in GC and is typically caused by unwanted interactions between the analyte's polar hydroxyl group and active sites in the analytical system.[8]
Troubleshooting Flowchart for Peak Tailing:
Caption: Systematic approach to troubleshooting peak tailing.
Causality Explained:
-
Active Sites: Exposed silanol groups (-Si-OH) on the surfaces of non-deactivated liners, connectors, or the column itself can form hydrogen bonds with the analyte's -OH group. This interaction slows the molecule's progress through the system, resulting in a "tail."[5]
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating new active sites. Trimming the front end of the column removes this contamination.[9]
-
Oxygen Damage: Leaks that allow oxygen into the carrier gas stream can oxidize the column's stationary phase at high temperatures, creating active sites and increasing column bleed.[8]
-
Chemical Derivatization: If the above steps do not resolve the issue, chemical derivatization is a powerful solution. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[11] The resulting TMS-ether is more volatile, less polar, and exhibits significantly improved peak shape and chromatographic performance.
Q3: My results are not reproducible. What are the likely causes?
Poor reproducibility is often linked to inconsistencies in the sample preparation or injection steps.
| Problem Area | Potential Cause | Recommended Action & Explanation |
| Sample Preparation | Inconsistent SPME extraction time or temperature. | Strictly control all SPME parameters (time, temperature, agitation speed) using an autosampler. Manual SPME is highly prone to variability. For pre-equilibrium extraction, time is a critical parameter.[6] |
| Inconsistent sample volume or matrix composition. | Ensure precise sample aliquots. For solid samples, ensure homogeneity. Use an internal standard to correct for variations. | |
| Injection/Inlet | Leaking syringe or septum. | A leaking septum can cause a loss of sample and carrier gas pressure fluctuations. Replace the septum regularly. Inspect the syringe for damage.[10] |
| Sample carryover from previous injection. | Implement a thorough SPME fiber bake-out step after each injection. Run blank samples to confirm the absence of carryover.[7] | |
| System Stability | Fluctuating gas flows or oven temperatures. | Allow the GC-MS system to fully equilibrate before starting a sequence. Verify that gas pressures and flows are stable. |
Q4: I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?
Matrix effects occur when co-extracted compounds from the sample interfere with the ionization of the target analyte in the MS source, causing either signal suppression or enhancement.[12][13][14] This can lead to inaccurate quantification.
Confirmation:
-
Prepare a standard of this compound in a pure solvent (e.g., methanol) at a known concentration.
-
Prepare a "matrix-matched" standard by spiking a blank sample extract (a sample known not to contain the analyte) with the same concentration of this compound.
-
Analyze both samples. If the peak area in the matrix-matched standard is significantly different (e.g., >15-20%) from the solvent standard, a matrix effect is present.[13]
Mitigation Strategies:
-
Matrix-Matched Calibration: The most direct solution is to prepare all calibration standards in a blank matrix extract. This ensures that the standards and samples experience the same matrix effect, leading to more accurate quantification.[14]
-
Use of an Internal Standard (IS): An ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d₃). Since it is chemically identical, it will co-elute and experience the same matrix effects, allowing for reliable correction. If an isotopically labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but it may also reduce the analyte concentration below the limit of detection.[15]
Detailed Experimental Protocols
The following protocols provide a validated starting point for your method development.
Protocol 1: HS-SPME-GC-MS Analysis
This protocol is suitable for the direct analysis of this compound in liquid matrices (e.g., plasma, urine, water).
Materials:
-
SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a good starting choice for alcohols.[7]
-
20 mL headspace vials with PTFE-lined septa.
-
Internal Standard (IS) solution (e.g., 2-Undecanol or an isotopically labeled standard).
-
Sodium Chloride (NaCl), analytical grade.
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the sample into a 20 mL headspace vial.
-
Add 10 µL of the IS solution.
-
Add 0.5 g of NaCl to the vial.
-
Immediately seal the vial with the cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubation/Equilibration: 45 °C for 10 minutes with agitation (250 rpm).
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 45 °C with agitation.
-
-
GC-MS Analysis:
-
Desorption: Transfer the fiber to the GC inlet and desorb for 2 minutes at 250 °C in splitless mode.
-
Fiber Bake-out: After desorption, move the fiber to a bake-out station (if available) or keep it in the inlet for an additional 10 minutes at a higher temperature (e.g., 270 °C) to prevent carryover.
-
-
Instrument Parameters: See Table below.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control. |
| MS System | Agilent 5977 or equivalent | Offers high sensitivity for trace analysis. |
| Column | DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar | Low-bleed, inert column ideal for MS and active compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures complete and rapid desorption/volatilization. |
| Injection Mode | Splitless, 2 min purge delay | Maximizes transfer of analyte to the column for trace analysis. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of volatile and semi-volatile compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity for target analyte detection. |
Protocol 2: Silylation Derivatization for Enhanced Performance
Use this protocol when peak tailing persists or when maximum sensitivity is required.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous Pyridine or Acetonitrile (reaction solvent).
-
GC vials with inserts.
Procedure:
-
Sample Extraction: First, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix into an organic solvent (e.g., Hexane or Dichloromethane). Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS using the parameters outlined in the table above. The oven program may need to be adjusted as the derivatized analyte will be more volatile and elute earlier.
-
Self-Validation and Quality Control:
-
Calibration Curve: Prepare a multi-point calibration curve (5-8 points) using matrix-matched standards to cover the expected concentration range.
-
Quality Control (QC) Samples: Analyze low, medium, and high concentration QC samples at the beginning and end of each analytical batch, and after every 10-15 samples, to monitor accuracy and precision.
-
Blanks: Analyze a method blank with each batch to check for contamination.
By implementing these structured troubleshooting guides and validated protocols, you can develop a robust and reliable method for the trace-level detection of this compound, ensuring the integrity and accuracy of your scientific findings.
References
-
Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A, 1000(1-2), 181-197. [Link]
-
Cheméo. (n.d.). This compound Chemical & Physical Properties. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of Forensic Research. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143312, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]
-
SCIEX. (2023). What is matrix effect and how is it quantified?. Retrieved from [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Semantic Scholar. (n.d.). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Retrieved from [Link]
-
ILT. (2025). Gas Chromatography in Drug Testing and Blood Alcohol Testing. Retrieved from [Link]
-
Schimmelmann Research. (n.d.). Derivatizing Compounds for GC-irm-MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Dewulf, J., & Van Langenhove, H. (2002). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 982(1), 1-37. [Link]
-
Chen, X., et al. (2021). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. Cancers, 13(14), 3481. [Link]
-
Singh, R., et al. (2013). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Chemical Research in Toxicology, 26(9), 1361-1369. [Link]
-
Aulakh, J. S., et al. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Horticulturae, 7(8), 241. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Vasilateanu, M., et al. (2010). GC/MS studies on alcohol derivatization procedures applied to Lewisite 1 due to the increased instability of some ethers. UPB Scientific Bulletin, Series B, 72(4), 185-192. [Link]
-
Washington State Department of Ecology. (2004). Collecting and Preparing Soil Samples for VOC Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound in NIST WebBook. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 27(21), 7247. [Link]
-
Chromatography Today. (n.d.). Find out How Bryan Davis Uses Gas Chromatography Mass Spectrometry to Make Better Booze. Retrieved from [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. [YouTube video]. Retrieved from [Link]
-
ResearchGate. (2022). Validation of headspace solid-phase microextraction with gas chromatography-flame ionisation detector method for alcohol analysis on gastric fluid. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase microextraction. Retrieved from [Link]
-
Peak Scientific. (2018). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]
-
Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15054997, 3-Methyl-1-decanol. Retrieved from [Link]
-
Jadhav, S. A., et al. (2012). Trace Level Determination of Mesityl Oxide and Diacetone Alcohol in Atazanavir Sulfate Drug Substance by a Gas Chromatography Method. Scientia Pharmaceutica, 80(4), 935–945. [Link]
-
The Human Metabolome Database. (2012). Showing metabocard for 3-Decanol (HMDB0031408). Retrieved from [Link]
Sources
- 1. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 55816-17-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is matrix effect and how is it quantified? [sciex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in the Analysis of 3-Methyl-4-decanol
Welcome to our dedicated technical support center for the analysis of 3-Methyl-4-decanol in complex sample matrices. As a key aroma compound in various food products, beverages, and consumer goods, accurate quantification of this compound is critical for quality control and research and development. However, the inherent complexity of these sample matrices often introduces significant analytical challenges, primarily in the form of matrix effects, which can compromise the accuracy, precision, and sensitivity of your results.
This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with a comprehensive resource to understand, identify, and effectively mitigate matrix effects during the analysis of this compound. Here, we will delve into the fundamental principles behind these effects and offer practical, field-proven troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the analysis of this compound and matrix effects:
Q1: What are matrix effects, and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-extracted components in the sample matrix. These effects can manifest as either signal suppression (a decrease in signal intensity) or enhancement (an increase in signal intensity). For a volatile compound like this compound, which is often present at low concentrations in complex matrices such as alcoholic beverages or food products, matrix effects can lead to significant underestimation or overestimation of its true concentration, thereby compromising data integrity. In gas chromatography (GC), matrix components can coat the injector liner and column, leading to signal enhancement, while in liquid chromatography-mass spectrometry (LC-MS), they can interfere with the ionization process in the source.
Q2: I'm seeing poor peak shape and inconsistent retention times for this compound in my GC-MS analysis. Could this be a matrix effect?
A2: Absolutely. While other factors like column degradation or improper instrument parameters can contribute to these issues, matrix effects are a very common cause. Non-volatile matrix components can accumulate in the GC inlet and the front of the analytical column. This buildup can create active sites that interact with the analyte, leading to peak tailing, or it can alter the stationary phase chemistry, causing shifts in retention time.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The "best" technique is highly dependent on your specific sample matrix and analytical goals. However, for a volatile compound like this compound, headspace techniques like Solid-Phase Microextraction (SPME) are often preferred. SPME is a solvent-less technique that isolates volatile and semi-volatile analytes from the sample matrix by partitioning them onto a coated fiber. This selectively extracts the analyte of interest while leaving behind non-volatile matrix components, significantly reducing matrix effects. Other effective techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which can be optimized to provide a clean extract.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective strategy to mitigate matrix effects, especially in LC-MS analysis.[1] By reducing the concentration of co-eluting matrix components, you can often alleviate signal suppression or enhancement.[1] However, a significant drawback of this approach is the concurrent dilution of your analyte, which may compromise the sensitivity of the assay, particularly if this compound is present at trace levels.
Q5: What is the difference between an internal standard and a surrogate standard?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample analysis (e.g., just before injection). It is used to correct for variability in injection volume and instrument response. A surrogate standard, on the other hand, is added to the sample before the entire sample preparation process. It is used to monitor the efficiency of the extraction and clean-up steps. For accurate quantification in the presence of matrix effects, a stable isotope-labeled internal standard of this compound would be the gold standard, as it co-elutes and experiences nearly identical matrix effects as the native analyte.
Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound, with a focus on addressing matrix-related interferences.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Causality: Peak tailing for an alcohol like this compound is often due to active sites in the GC inlet or on the column that can form hydrogen bonds with the hydroxyl group of the analyte. These active sites can be exposed or created by the deposition of non-volatile matrix components. Peak fronting is less common but can occur with column overload, which can be exacerbated by matrix components co-eluting with the analyte.
Troubleshooting Workflow:
A workflow for troubleshooting poor peak shape.
Step-by-Step Protocols:
-
Injector Maintenance (A Critical First Step):
-
Rationale: The GC inlet is a primary site for the accumulation of non-volatile matrix components.
-
Protocol:
-
Cool down the injector and detector.
-
Turn off the carrier gas.
-
Carefully remove the septum nut and septum.
-
Unscrew the inlet weldment and remove the liner.
-
Inspect the liner for visible contamination (discoloration, residue).
-
Replace the liner with a new, deactivated one. A liner with glass wool can help trap non-volatile matrix components.
-
Replace the septum. A high-quality, low-bleed septum is recommended.
-
Reassemble the inlet, turn on the carrier gas, and perform a leak check.
-
-
-
Derivatization to Reduce Active Site Interaction:
-
Rationale: Derivatizing the hydroxyl group of this compound to a less polar functional group (e.g., a silyl ether) will reduce its interaction with active sites in the GC system, resulting in a more symmetrical peak shape.[2]
-
Protocol: Silylation with BSTFA
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
-
Issue 2: Signal Suppression or Enhancement in LC-MS or GC-MS Analysis
Causality: In LC-MS, co-eluting matrix components can compete with the analyte for ionization in the electrospray ionization (ESI) source, leading to ion suppression or enhancement.[3] In GC-MS, matrix components can coat the ion source, leading to changes in ionization efficiency, or they can "protect" the analyte in the injector, leading to a matrix-induced signal enhancement.[4]
Decision Tree for Addressing Signal Fluctuation:
Sources
Scale-up challenges for the industrial production of 3-Methyl-4-decanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the industrial production of 3-Methyl-4-decanol. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling the synthesis of this secondary alcohol. We will delve into the common challenges encountered during scale-up, providing field-proven insights, troubleshooting protocols, and a robust framework for process optimization. Our focus will be on the prevalent Grignard synthesis route, a powerful but challenging method for C-C bond formation.
Synthesis Pathway Overview: The Grignard Route
The most common and versatile method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. For this compound, a logical pathway is the reaction of hexylmagnesium bromide with 2-methylbutanal.
Reaction: CH3CH2CH(CH3)CHO + C6H13MgBr → C11H24OMgBr → (Acid Workup) → CH3CH2CH(CH3)CH(OH)C6H13
The overall industrial workflow can be visualized as a multi-stage process, from raw material preparation to the final purified product.
Caption: High-level workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction the preferred route for industrial synthesis of this compound?
The Grignard reaction provides a direct and efficient method for forming the carbon-carbon bond required in the final product, building the molecular backbone in a single step.[1][2] It allows for the coupling of two smaller, readily available starting materials (an alkyl halide and an aldehyde) to create a more complex molecule. While other routes exist, the Grignard synthesis is often the most economically viable for this class of secondary alcohols.
Q2: What are the primary safety concerns when scaling up this Grignard synthesis?
There are three primary safety concerns:
-
Extreme Exothermicity: Both the formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic.[3] Inadequate control of this heat release can lead to a runaway reaction, where the solvent boils violently, pressurizing the reactor and creating a risk of fire or explosion.[4]
-
Flammable Solvents: The reaction is typically carried out in highly flammable ether solvents like diethyl ether or tetrahydrofuran (THF). These solvents have low flash points and their vapors can form explosive mixtures with air.[4]
-
Reagent Reactivity: Grignard reagents are highly reactive and can be pyrophoric (ignite spontaneously in air), especially if residual magnesium is present. They also react violently with water and other protic sources.[4][5]
Q3: How critical is moisture control during the process?
Moisture control is absolutely critical and is a common failure point during scale-up. Grignard reagents are potent bases and will be readily "quenched" by any protic source, particularly water.[6] This parasitic reaction consumes the Grignard reagent, forming an alkane (hexane in this case) and magnesium hydroxide, which reduces the yield of the desired alcohol. All glassware, solvents, and starting materials must be rigorously dried before use.[6]
Troubleshooting Guide: Synthesis Stage
This section addresses common problems encountered during the synthesis phase of the production.
Problem 1: Grignard Reaction Fails to Initiate or is Sluggish
You have added the hexyl bromide to the magnesium turnings, but the characteristic signs of reaction (cloudiness, gentle refluxing, temperature rise) are absent.
Causality: The Grignard reaction occurs on the surface of the magnesium metal. This surface can be rendered inactive by a passivating layer of magnesium oxide or by trace amounts of water in the system.
Caption: Decision workflow for a non-initiating Grignard reaction.
Troubleshooting Protocol: Forcing Initiation
-
Confirm Dryness: First, ensure all components are anhydrous. If possible, take a sample of the solvent for Karl Fischer titration.
-
Thermal Activation: Gently warm the flask with a heat gun. Sometimes a small amount of heat is sufficient to overcome the activation energy barrier.
-
Chemical Activation: Add a single, small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh, reactive metal. The appearance of a brownish color that subsequently fades is a positive indicator.
-
Mechanical Activation: While not recommended in glass reactors at large scale due to the risk of breakage, crushing a piece of magnesium with a glass rod can expose a fresh surface.[6]
-
Seeding: Add a small volume of a previously prepared, active Grignard reagent to the non-starting reaction. This can often trigger the main reaction.
Problem 2: Low Yield and/or High Impurity Profile
The reaction proceeds, but the final analysis shows a low yield of this compound and the presence of significant byproducts.
Causality: Side reactions compete with the desired nucleophilic addition. The specific byproducts formed can provide clues to the underlying issue.
| Byproduct Name | Formation Mechanism | Probable Cause | Corrective Action |
| Dodecane | Wurtz Coupling: 2 R-MgBr -> R-R | Localized high temperature during Grignard formation. | Slow, controlled addition of hexyl bromide to magnesium; maintain gentle reflux. |
| Hexane | Protonation: R-MgBr + H+ -> R-H | Contamination with water or other protic impurities. | Rigorous drying of all reactants and solvents.[6] |
| 2-Methylbutanal Dimer | Aldol Condensation: Base-catalyzed self-condensation of the aldehyde. | Grignard reagent acting as a base; addition temperature too high. | Add the aldehyde slowly to the Grignard reagent at a reduced temperature (e.g., 0-10 °C). |
Experimental Protocol: Optimizing for Yield
-
Reactor Setup: Assemble a multi-neck, jacketed reactor equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser with an inert gas inlet (Nitrogen or Argon), and a thermocouple. Ensure all glassware is oven-dried.
-
Grignard Formation: Charge the reactor with magnesium turnings and anhydrous THF. Begin stirring. Slowly add a solution of hexyl bromide in THF via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours.
-
Reaction: Cool the reactor jacket to 0-5 °C. Slowly add a solution of 2-methylbutanal in anhydrous THF. Maintain the internal temperature below 15 °C throughout the addition. A rapid temperature spike indicates the addition rate is too fast.
-
Monitoring: Monitor the reaction progress by taking aliquots for GC analysis to confirm the consumption of the aldehyde.
Problem 3: Thermal Runaway During Scale-Up
The reaction temperature increases uncontrollably, leading to violent boiling and a rapid pressure increase in the reactor.
Causality: This is a critical safety failure resulting from the rate of heat generation exceeding the rate of heat removal.[4] Common causes include adding a reactant too quickly, a failure in the reactor's cooling system, or a delayed initiation after a significant amount of reactant has accumulated.[3]
| Scale | Heat Transfer Mechanism | Key Control Strategy |
| Lab Scale (<1 L) | Surface area to volume ratio is high; heat dissipates easily through the flask walls. | Simple ice bath. |
| Pilot Scale (10-100 L) | Lower surface area to volume ratio; requires active cooling. | Jacketed reactor with a circulating coolant (glycol/water). |
| Industrial Scale (>1000 L) | Very low surface area to volume ratio; heat management is paramount. | High-performance jacketed reactor, internal cooling coils, semi-batch operation (controlled dosing). |
Mitigation Strategy:
-
Engineering Controls: Ensure the reactor's cooling system is appropriately sized for the maximum potential heat output of the reaction. Install pressure relief valves.
-
Process Controls: The most effective control is to operate in a semi-batch mode, where the aldehyde is added slowly and continuously. The reaction rate (and thus heat generation) is directly controlled by the addition rate.
-
Emergency Plan: Have an emergency quenching plan in place. This may involve a pre-chilled, non-reactive solvent or a weak acid solution that can be rapidly introduced to halt the reaction.
Troubleshooting Guide: Downstream Processing
After the synthesis is complete, isolating the pure product presents its own set of challenges. Downstream processing aims to recover and purify the target molecule from the reaction mixture.[7][8]
Caption: Detailed workflow for purification of this compound.
Problem 1: Formation of a Stable Emulsion During Workup
During the washing steps, the aqueous and organic layers fail to separate cleanly, forming a thick, persistent emulsion.
Causality: Fine gelatinous magnesium salts (Mg(OH)₂) can form during the quench, acting as emulsifying agents. This is particularly problematic if the quench is performed too quickly or with insufficient mixing.
Corrective Actions:
-
Saturate the Aqueous Layer: Add a significant amount of sodium chloride (brine) to the separation funnel and shake gently.[9] This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can physically break up the emulsion and remove the solid magnesium salts.
-
Change Solvent: Add a different organic solvent that has a greater density difference with water, such as dichloromethane (use with appropriate ventilation and safety precautions).
Problem 2: Inefficient Purification by Distillation
Fractional distillation fails to adequately separate the product from a close-boiling impurity.
Causality: The most likely close-boiling impurity is dodecane (from Wurtz coupling) or diastereomers of the product itself. Standard distillation columns may not have enough theoretical plates to achieve the required separation.
Optimization Protocol: Fractional Vacuum Distillation
-
Reduce Pressure: Perform the distillation under vacuum. Lowering the pressure reduces the boiling points of the components, which can increase the relative volatility difference (α) between the product and the impurity, making separation easier. It also prevents thermal degradation of the product.
-
Increase Column Efficiency: Use a fractionating column with a high number of theoretical plates. For challenging separations, a packed column (e.g., with Raschig rings or Vigreux indentations) is superior to a simple distillation setup.
-
Control Reflux Ratio: Operate the distillation at a high reflux ratio. This means returning a larger proportion of the condensed vapor to the column, which allows for more equilibrium stages and a better separation, albeit at the cost of a slower throughput.
References
-
Zarbin, P. H. G., et al. (2004). Synthesis of (S)-(+)-2-Methyl-4-octanol: Male-specific compound released by sugarcane weevil Sphenophorus levis (Coleoptera: Curculionidae). J. Braz. Chem. Soc., Vol. 15, No. 2. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Available at: [Link]
-
Ilesanmi, M. (2023). Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate. Available at: [Link]
-
Kryk, H., et al. (2007). Safety aspects of the process control of Grignard reactions. ResearchGate. Available at: [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]
-
Majer, S., & Sadowski, G. (2019). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem. Available at: [Link]
-
van der Wielen, L. A. M., et al. (2017). A perspective on downstream processing performance for recovery of bioalcohols. TU Delft Research Portal. Available at: [Link]
-
NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available at: [Link]
-
Mettler Toledo. (n.d.). Downstream Processing in Biopharmaceuticals | Steps & Instruments. Available at: [Link]
-
Biomanufacturing.org. (n.d.). Chapter 11 - Downstream Processing. Available at: [Link]
-
Lab Alley. (2024). SAFETY DATA SHEET. Available at: [Link]
- Google Patents. (n.d.). CN103864578A - Synthesis method of 4-methylcatechol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. media.laballey.com [media.laballey.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. biomanufacturing.org [biomanufacturing.org]
- 9. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel GC-MS/MS Method for the Quantification of 3-Methyl-4-decanol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of specific chemical entities is paramount. This guide provides an in-depth validation of a new, highly sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of 3-Methyl-4-decanol, a volatile terpene alcohol of interest in various fields. We will objectively compare its performance against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by illustrative experimental data, to demonstrate its superior capabilities.
Introduction: The Analytical Challenge of this compound
This compound is a volatile organic compound whose accurate quantification is crucial in contexts such as flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Its analysis is often complicated by its presence in complex matrices and the need for high sensitivity to detect trace amounts. Traditional analytical methods, such as GC-MS, while reliable, may face limitations in terms of selectivity and sensitivity, especially in the presence of interfering compounds.[1][2] This necessitates the development and validation of more robust and sensitive analytical techniques.
This guide details the validation of a novel GC-MS/MS method, designed to overcome the limitations of existing techniques, ensuring higher accuracy, precision, and lower detection limits for this compound quantification. The validation process adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]
Methodologies: A Head-to-Head Comparison
Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The established method for the analysis of volatile compounds like this compound is Gas Chromatography coupled with a single quadrupole Mass Spectrometer (GC-MS).[1][9] This technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and quantification based on their mass-to-charge ratio.
Novel Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
The proposed advanced method utilizes Gas Chromatography coupled with a triple quadrupole Tandem Mass Spectrometer (GC-MS/MS). This technique offers enhanced selectivity and sensitivity by employing Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This specificity significantly reduces background noise and matrix interference.
The Validation Gauntlet: A Comprehensive Assessment
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[10][11][12][13][14] The following sections detail the validation parameters and present a comparative summary of the results for both the traditional GC-MS and the novel GC-MS/MS methods.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[15][16][17][18] Selectivity refers to the ability to discriminate the analyte from other components in the sample.[16][17][18]
-
Experimental Protocol:
-
A blank matrix (e.g., a placebo formulation or a representative biological fluid) was analyzed to assess for any interfering peaks at the retention time of this compound.
-
The blank matrix was then spiked with this compound and a mixture of potentially interfering compounds with similar chemical properties.
-
The resulting chromatograms were analyzed for the resolution of the this compound peak from the other components.
-
-
Comparative Analysis: The GC-MS/MS method, owing to the high selectivity of MRM, demonstrated superior specificity with no observable interference from the matrix or other closely related compounds. The traditional GC-MS method showed minor interferences from matrix components, which could potentially affect the accuracy of quantification at lower concentrations.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Experimental Protocol:
-
A series of calibration standards of this compound were prepared at a minimum of five different concentration levels, ranging from the limit of quantification (LOQ) to 150% of the expected working concentration.
-
Each concentration level was analyzed in triplicate.
-
A calibration curve was constructed by plotting the peak area against the concentration of this compound, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.
-
-
Comparative Data:
| Parameter | Traditional GC-MS | Novel GC-MS/MS | Acceptance Criteria |
| Linearity Range | 10 - 1000 ng/mL | 1 - 500 ng/mL | - |
| Correlation Coefficient (r²) | 0.995 | 0.999 | r² ≥ 0.99 |
The novel GC-MS/MS method exhibited a wider linear range and a higher correlation coefficient, indicating a stronger linear relationship between concentration and response.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[5][19]
-
Experimental Protocol:
-
The accuracy was determined by the recovery of a known amount of this compound spiked into a blank matrix at three different concentration levels (low, medium, and high).
-
Triplicate samples were prepared and analyzed at each concentration level.
-
The percentage recovery was calculated.
-
-
Comparative Data:
| Concentration Level | Traditional GC-MS (% Recovery) | Novel GC-MS/MS (% Recovery) | Acceptance Criteria |
| Low | 92.5% | 98.9% | 80 - 120% |
| Medium | 95.8% | 101.2% | 80 - 120% |
| High | 98.2% | 99.5% | 80 - 120% |
The GC-MS/MS method demonstrated superior accuracy with recovery values closer to 100% across all concentration levels.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate samples of this compound at a single concentration were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on three different days by different analysts to assess the variability of the method over time and between analysts.
-
-
Comparative Data:
| Precision Parameter | Traditional GC-MS (%RSD) | Novel GC-MS/MS (%RSD) | Acceptance Criteria |
| Repeatability | 2.8% | 1.5% | %RSD ≤ 15% |
| Intermediate Precision | 4.5% | 2.1% | %RSD ≤ 15% |
The novel GC-MS/MS method exhibited significantly better precision, with lower RSD values for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21][22][23][24] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21][22][23][24]
-
Experimental Protocol:
-
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Comparative Data:
| Parameter | Traditional GC-MS | Novel GC-MS/MS |
| LOD | 3 ng/mL | 0.3 ng/mL |
| LOQ | 10 ng/mL | 1 ng/mL |
The novel GC-MS/MS method demonstrated a 10-fold improvement in both LOD and LOQ, highlighting its superior sensitivity.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25][26][27][28]
-
Experimental Protocol:
-
Small, deliberate changes were made to the analytical method parameters, such as GC oven temperature ramp rate (± 2°C/min), flow rate (± 5%), and injection volume (± 1 µL).
-
The effect of these changes on the analytical results (e.g., peak area, retention time) was evaluated.
-
-
Comparative Analysis: Both methods were found to be robust within the tested parameter ranges. However, the GC-MS/MS method showed less variability in results even with the deliberate changes, indicating a higher degree of reliability during routine use.
Visualizing the Workflow and Logic
Caption: Workflow for the validation of the new analytical method.
Sources
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. starodub.nl [starodub.nl]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. scribd.com [scribd.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 18. echemi.com [echemi.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. epa.gov [epa.gov]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 27. chromatographytoday.com [chromatographytoday.com]
- 28. fabi.research.vub.be [fabi.research.vub.be]
Efficacy of 3-Methyl-4-decanol in Comparison to Commercially Available Pheromones: A Technical and Methodological Guide
This guide provides a comprehensive analysis of the efficacy of 3-Methyl-4-decanol as a potential insect pheromone, placed in the context of a well-established and commercially utilized semiochemical, (S)-2-methyl-4-octanol. While structurally related, the available scientific literature indicates a significant disparity in the current understanding and application of these two compounds. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a detailed comparison, experimental protocols, and a transparent assessment of the existing knowledge base.
Introduction: The Role of Methyl-Branched Alcohols in Weevil Chemical Ecology
Chemical communication is a fundamental aspect of insect behavior, governing critical activities such as mating, aggregation, and host location. Within the Coleoptera, and particularly the family Curculionidae (weevils), methyl-branched alcohols have been frequently identified as potent aggregation pheromones. These semiochemicals are typically produced by males and attract both sexes, leading to mass congregations on suitable host plants.
A prime example is the sugarcane weevil, Sphenophorus levis, a significant pest in sugarcane plantations. Males of this species produce (S)-2-methyl-4-octanol, which has been identified as a key component of its aggregation pheromone. This compound's efficacy has led to its use in monitoring and mass trapping programs for this pest.
This guide will use (S)-2-methyl-4-octanol as a benchmark to evaluate the potential of the structurally similar this compound.
Comparative Efficacy: (S)-2-methyl-4-octanol versus this compound
A thorough review of the current scientific literature reveals a significant body of research on the efficacy of (S)-2-methyl-4-octanol for attracting Sphenophorus levis. In contrast, there is a notable absence of published field data or electrophysiological studies on the activity of this compound as an insect attractant.
(S)-2-methyl-4-octanol: A Proven Aggregation Pheromone
(S)-2-methyl-4-octanol is a well-characterized aggregation pheromone for the sugarcane weevil, Sphenophorus levis. Its biological activity has been confirmed through gas chromatography-electroantennographic detection (GC-EAD) and field trapping studies. The (S)-enantiomer is the naturally produced, biologically active form.
| Pheromone | Target Insect | Behavioral Effect | Supporting Data |
| (S)-2-methyl-4-octanol | Sphenophorus levis (Sugarcane Weevil) | Aggregation of both males and females | GC-EAD, Field Trapping |
| (S)-2-methyl-4-octanol | Sphenophorus incurrens | Aggregation of both males and females | GC-EAD, Field Trapping |
Commercial lures containing (S)-2-methyl-4-octanol are available for monitoring and managing sugarcane weevil populations. These are typically used in conjunction with traps and often a food bait, such as sugarcane pieces, to enhance attraction.
This compound: An Uncharacterized Potential Semiochemical
This compound shares a similar structural motif with (S)-2-methyl-4-octanol, featuring a methyl-branched secondary alcohol. This structural similarity suggests it could potentially have biological activity in weevils or other insects that utilize this class of compounds for chemical communication. However, at present, there is no published data to support this hypothesis. Searches of scientific databases do not yield any field trials, electroantennography studies, or behavioral assays demonstrating the efficacy of this compound as an insect pheromone.
Experimental Methodologies
To facilitate research into the potential of this compound and other novel semiochemicals, this section provides detailed, step-by-step protocols for key experimental workflows.
Field Trapping Bioassay for Sugarcane Weevil
This protocol is designed to assess the attractiveness of a candidate pheromone lure under field conditions.
Objective: To compare the number of Sphenophorus levis adults captured in traps baited with a test compound (e.g., this compound) versus a standard lure ((S)-2-methyl-4-octanol) and an unbaited control.
Materials:
-
Pitfall traps or custom-made weevil traps
-
Lures impregnated with:
-
Test compound (e.g., this compound)
-
Positive control ((S)-2-methyl-4-octanol)
-
Solvent blank (negative control)
-
-
Sugarcane stalks, cut into pieces (as a co-attractant)
-
A solution for killing/preserving captured insects (e.g., propylene glycol or a dilute, unscented detergent solution)
-
Randomized block experimental design layout for trap placement
Procedure:
-
Trap Preparation:
-
Assemble pitfall traps, ensuring they are clean and free of any contaminating odors.
-
Add the killing/preserving agent to the bottom of the traps.
-
Place fresh sugarcane pieces into each trap.
-
-
Lure Deployment:
-
Hang the respective lures inside the traps, ensuring they are positioned securely and do not contact the killing agent.
-
-
Trap Placement:
-
In a sugarcane field with a known population of S. levis, deploy the traps according to a randomized block design.
-
Each block should contain one of each treatment (test compound, positive control, negative control).
-
Space traps at least 20 meters apart to minimize interference.
-
-
Data Collection:
-
Collect captured weevils from the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks).
-
Count and record the number of male and female weevils for each trap.
-
-
Data Analysis:
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in attraction between the treatments.
-
Caption: Workflow for a comparative field trapping bioassay.
Electroantennography (EAG) Bioassay
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for potential attractants.
Objective: To measure the antennal response of S. levis to this compound and compare it to the response elicited by (S)-2-methyl-4-octanol.
Materials:
-
Live S. levis adults
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., Ringer's solution)
-
Ag/AgCl electrodes
-
High-impedance amplifier
-
Data acquisition system (computer with appropriate software)
-
Purified, humidified air stream
-
Stimulus delivery system (Pasteur pipettes with filter paper)
-
Test compounds dissolved in a suitable solvent (e.g., hexane)
Procedure:
-
Antenna Preparation:
-
Immobilize a weevil.
-
Excise one antenna at its base using fine scissors.
-
Mount the excised antenna between the two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.
-
-
Stimulus Preparation:
-
Apply a known amount of the test compound solution to a small piece of filter paper and insert it into a Pasteur pipette.
-
Prepare separate pipettes for each test compound and a solvent control.
-
-
Recording:
-
Position the antenna in a continuous stream of purified, humidified air.
-
Insert the tip of the stimulus pipette into the air stream, delivering a puff of the volatile compound over the antenna.
-
Record the resulting depolarization of the antennal potential (the EAG response).
-
-
Data Analysis:
-
Measure the amplitude of the EAG responses (in millivolts) for each stimulus.
-
Normalize the responses to a standard compound or the solvent control.
-
Use statistical tests to compare the responses to different compounds.
-
Caption: Schematic of an Electroantennography (EAG) setup.
Synthesis of Methyl-Branched Alcohols
The synthesis of specific stereoisomers of methyl-branched alcohols is crucial for definitive bioassays. A general synthetic route can be adapted from published methods for similar compounds.
Objective: To provide a plausible synthetic pathway for obtaining this compound for bioassay.
General Strategy: A common approach involves the use of chiral building blocks to establish the desired stereochemistry, followed by carbon chain extension. For example, starting from a commercially available chiral epoxide or a product of asymmetric reduction.
Caption: A plausible synthetic pathway for this compound.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores that while (S)-2-methyl-4-octanol is a well-established and effective aggregation pheromone for Sphenophorus levis, this compound remains a compound of unknown biological activity in this context. The structural similarity provides a compelling rationale for its investigation, but without empirical data, its efficacy cannot be assumed.
For researchers and professionals in the field, this represents a clear knowledge gap and an opportunity for discovery. The experimental protocols detailed herein provide a roadmap for the systematic evaluation of this compound and other novel candidate semiochemicals. Future research should prioritize:
-
Synthesis of Enantiomerically Pure this compound: To properly assess biological activity, both enantiomers should be synthesized.
-
Electroantennography (EAG) Screening: To determine if the antennae of target pests, such as various weevil species, are responsive to the compound.
-
Behavioral Bioassays: To confirm whether a positive EAG response translates into an attractive or other behavioral effect in olfactometer or wind tunnel assays.
-
Field Trapping Trials: The definitive test of efficacy, comparing the performance of this compound lures against established standards and controls under real-world conditions.
By following this logical progression of inquiry, the potential of this compound as a novel tool for integrated pest management can be rigorously and definitively assessed.
References
- Illescas-Riquelme, C.P., Llanderal-Cázares, C., Ruiz-Montiel, C., González-Hernández, H., Alatorre-Rosas, R., Cruz-López, L., & Rojas, J.C. (20
A Researcher's Guide to the Stereochemical Labyrinth: Confirming the Absolute Configuration of 3-Methyl-4-decanol
For researchers in natural products, chemical ecology, and drug development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological function. A change in the absolute configuration of a single stereocenter can transform a potent therapeutic into an inert substance, or an insect attractant into a repellent. This guide provides an in-depth, experience-driven comparison of modern analytical methodologies for determining the absolute configuration of chiral secondary alcohols, using the naturally occurring signaling molecule, 3-Methyl-4-decanol, as a case study.
The Enigma of this compound: Why Absolute Configuration Matters
This compound is a chiral alcohol possessing two stereocenters, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Its lactonized form, cis-3-Methyl-4-decanolide, has been identified as a key component of the scent of African orchids, playing a role in pollinator attraction.[1][2] The biological activity of such semiochemicals is often exquisitely dependent on their stereochemistry. For instance, in the case of the almond bark beetle pheromone, (3S,4S)-4-methyl-3-heptanol is the major attractant, while some of its other stereoisomers are inactive or even inhibitory.[3][4] This underscores the critical need for unambiguous stereochemical assignment of naturally occurring this compound to understand its ecological role and potential applications.
This guide moves beyond a simple listing of techniques. It delves into the causality behind experimental choices and provides a framework for establishing self-validating protocols, ensuring the trustworthiness of your stereochemical assignments.
Comparative Analysis of Key Methodologies
The determination of the absolute configuration of a chiral secondary alcohol like this compound requires a robust analytical strategy. Below, we compare two of the most powerful and widely adopted techniques: Mosher's ester analysis (an NMR-based method) and chiral gas chromatography-mass spectrometry (GC-MS).
| Method | Principle | Sample Requirement | Instrumentation | Advantages | Limitations |
| Mosher's Ester Analysis | Derivatization with (R)- and (S)-MTPA to form diastereomeric esters. Analysis of differential anisotropic effects on proton chemical shifts (Δδ) via ¹H NMR.[5][6] | 1-5 mg of purified alcohol | High-field NMR spectrometer (≥400 MHz) | Provides unambiguous absolute configuration from first principles. Does not require enantiomerically pure standards of the analyte. | Can be labor-intensive. Requires careful spectral analysis and assignment. Potential for misinterpretation if the preferred conformation deviates from the model. |
| Chiral GC-MS | Enantioselective separation on a chiral stationary phase (e.g., cyclodextrin derivatives).[7] | Micrograms to nanograms | Gas chromatograph with a chiral capillary column coupled to a mass spectrometer. | High sensitivity and resolution. Can analyze complex mixtures. Allows for simultaneous quantification of enantiomers. | Requires authentic, enantiomerically pure standards for peak assignment and confirmation of absolute configuration. |
In-Depth Protocol and Causality: A Dual-Pronged Approach
For a definitive confirmation of the absolute configuration of a natural isolate of this compound, a combination of techniques is often the most rigorous approach. Here, we outline a strategy that leverages the strengths of both Mosher's method and chiral GC-MS.
Part 1: Unambiguous Assignment with Mosher's Ester Analysis
Mosher's method is a cornerstone for determining the absolute configuration of novel chiral alcohols because it provides a result from first principles, without the need for pre-existing standards of the analyte.[8]
-
Esterification:
-
Divide the purified this compound sample (approx. 2 mg) into two dry NMR tubes.
-
To one tube, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in deuterated chloroform (CDCl₃) with a hindered base (e.g., pyridine or DMAP).
-
To the second tube, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) under the same conditions.
-
Allow the reactions to proceed to completion at room temperature. The formation of the diastereomeric esters can be monitored by TLC or ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
It is crucial to assign the proton signals for the groups flanking the carbinol center. For this compound, these are the protons on the methyl group at C3, the ethyl group at C3, and the hexyl chain at C4. 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous assignment.
-
-
Data Analysis (The Δδ Calculation):
-
For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR , where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.
-
Causality: The anisotropic effect of the MTPA phenyl ring creates a shielding/deshielding cone. In the preferred conformation, the substituents of the alcohol will lie on either side of this cone. A positive Δδ value for a set of protons indicates they are on one side of the Mosher ester plane, while a negative Δδ value indicates they are on the other. This spatial arrangement is directly correlated to the absolute configuration of the carbinol center.
-
Caption: Workflow for determining absolute configuration using Mosher's method.
Part 2: High-Sensitivity Confirmation with Chiral GC-MS
While Mosher's method is powerful, it requires a relatively pure sample. Chiral GC-MS offers exceptional sensitivity and is ideal for analyzing complex natural extracts and for confirming the enantiomeric purity of a sample. The critical prerequisite for this method is the availability of authentic, enantiomerically pure standards.
The work by Masuzawa, Tamogami, and Kitahara on the synthesis of both enantiomers of cis-3-methyl-4-decanolide from the scent of African orchids provides the key to this confirmatory step.[1] By synthesizing the four stereoisomers of this compound, researchers can establish a definitive reference for comparison.
-
Enantioselective Synthesis of Standards: Synthesize all four stereoisomers of this compound using established asymmetric synthesis routes.[5] This provides the essential reference materials.
-
Column Selection and Method Development:
-
Select a suitable chiral capillary column. Cyclodextrin-based stationary phases, such as those containing permethylated β-cyclodextrin, are often effective for separating chiral alcohols.[7]
-
Optimize the GC temperature program to achieve baseline separation of the four stereoisomers.
-
-
Analysis of Natural Sample and Standards:
-
Inject a solution of the four synthetic stereoisomers to determine their respective retention times.
-
Inject the purified natural this compound sample under the identical GC-MS conditions.
-
Confirmation: The absolute configuration of the naturally occurring isomer is confirmed by matching its retention time to one of the synthetic standards. The mass spectrum further confirms the identity of the compound.
-
Caption: Workflow for confirming absolute configuration via chiral GC-MS.
Conclusion: A Path to Unambiguous Confirmation
The determination of the absolute configuration of naturally occurring this compound is a solvable, albeit intricate, challenge. While direct analysis of a natural isolate by Mosher's method can provide an initial assignment, the most rigorous and scientifically sound confirmation comes from a comparative analysis using chiral gas chromatography. The pioneering work on the enantioselective synthesis of the related cis-3-methyl-4-decanolide, a key component of the scent of African orchids, has paved the way for this definitive confirmation by enabling the creation of the necessary stereoisomeric standards.[1] By employing the dual-pronged approach detailed in this guide—leveraging the deductive power of NMR-based methods and the comparative precision of chiral chromatography—researchers can confidently navigate the stereochemical labyrinth and unlock a deeper understanding of the biological roles of these fascinating molecules.
References
-
Tu, Y., et al. (2002). Synthesis of Natural Fragrant Molecules cis-3-Methyl-4-decanolide and Aerangis Lactone. General Enantioselective Routes to β,γ-cis-Disubstituted γ-Lactones and γ,δ-cis-Disubstituted δ-Lactones. The Journal of Organic Chemistry, 67(11), 3802-3810. [Link]
-
Tu, Y., et al. (2002). Synthesis of natural fragrant molecules cis-3-methyl-4-decanolide and aerangis lactone. General enantioselective routes to beta,gamma-cis-disubstituted gamma-lactones and gamma,delta-cis-disubstituted delta-lactones. The Journal of Organic Chemistry, 67(11), 3802-10. [Link]
-
Masuzawa, Y., Tamogami, S., & Kitahara, T. (1999). Synthesis of Both Enantiomers of Cis-Methyl-4-Decanolide, A Key Component For the Scent of African Orchids. Natural Product Letters, 13(4), 239-246. [Link]
-
Leffingwell, J.C. The cis-3-Methyl-4-decanolides. Chirality & Odour Perception. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Seco, J. M., Quínoa, E., & Riguera, R. (2004). The Mosher method for the determination of absolute configuration of chiral compounds. Chemical reviews, 104(1), 17-117. [Link]
-
Latypov, S. K., et al. (1996). What can we learn from the Mosher method? A study of the conformational behavior of MTPA esters by means of ¹H NMR, ¹⁹F NMR, and molecular modeling. Journal of the American Chemical Society, 118(37), 8757-8765. [Link]
-
Riguera, R. (1997). A new approach to the assignment of the absolute configuration of chiral secondary alcohols. Journal of organic chemistry, 62(1), 113-116. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of chromatography A, 906(1-2), 275-299. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). (3R,4S)-3-methyldecan-4-ol. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound. [Link]
-
NIST. (n.d.). This compound. [Link]
-
Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of chemical ecology, 30(3), 631-41. [Link]
-
MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
-
Slideshare. (n.d.). stereochemistry and biological activity of drugs. [Link]
-
PubMed. (2017). Enantioselective Synthesis of Quaternary Δ4 - and Δ5 -Dehydroprolines Based on a Two-Step Formal [3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)acetates with Vinyl Ketones. [Link]
-
Organic Chemistry Portal. (2015). Enantioselective Synthesis of Alcohols and Amines. [Link]
-
ResearchGate. (2004). (PDF) Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. [Link]
-
PubMed. (1985). Synthesis of stereoisomers of 8-methyl-2-decanol and esters attractive to severalDiabrotica sp. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The cis-3-Methyl-4-decanolides [leffingwell.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural Product Letters - Google ブックス [books.google.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of natural fragrant molecules cis-3-methyl-4-decanolide and aerangis lactone. General enantioselective routes to beta,gamma-cis-disubstituted gamma-lactones and gamma,delta-cis-disubstituted delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 3-Methyl-4-decanol analysis results
An Expert's Guide to Inter-laboratory Comparison for the Analysis of 3-Methyl-4-decanol: Ensuring Accuracy and Reproducibility in Flavor and Fragrance Profiling
Introduction
This compound (C₁₁H₂₄O) is a secondary fatty alcohol significant in the flavor and fragrance industries for its contribution to specific aroma profiles.[1][2][3] Its chemical structure features a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can possess distinct sensory properties, making their accurate and independent quantification critical for quality control, product formulation, and regulatory compliance. The subtle yet significant impact of stereochemistry demands analytical methods that are not only precise within a single laboratory but are also highly reproducible across different facilities.
This guide, written for researchers, scientists, and quality assurance professionals, provides a comprehensive framework for establishing and executing an inter-laboratory comparison for the analysis of this compound. We will delve into the optimal analytical techniques, the design of a robust proficiency test based on international standards, and the statistical methodologies required to validate the analytical method's performance and assess laboratory proficiency. The objective is to build a self-validating system that ensures trustworthiness and consistency in analytical results, a cornerstone of scientific integrity.
Part 1: Foundational Analytical Principles
The Analytical Challenge: Chirality and Volatility
The primary challenge in analyzing this compound lies in its dual nature as both a volatile and a chiral compound.
-
Volatility : As a volatile organic compound (VOC), Gas Chromatography (GC) is the natural choice for separation.[4]
-
Chirality : Standard GC columns cannot distinguish between enantiomers; they will co-elute as a single peak. To resolve the enantiomers, a Chiral Stationary Phase (CSP) is required. A CSP creates a chiral environment within the column where the two enantiomers interact differently, resulting in different retention times and thus, separation.[5][6]
The Method of Choice: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
The combination of Chiral Gas Chromatography for separation and Mass Spectrometry (MS) for detection and quantification provides the most robust and reliable method for this analysis.[7]
-
Chiral GC : Achieves the physical separation of the (R)- and (S)-enantiomers.
-
Mass Spectrometry : Serves as a highly sensitive and specific detector. It confirms the identity of the compound by its mass spectrum, which can be compared against reference libraries like the NIST Mass Spectral Library.[8] Furthermore, it allows for accurate quantification, especially when using an internal standard.
Part 2: Designing a Robust Inter-laboratory Study
An inter-laboratory study, or proficiency test, is designed to evaluate the performance of an analytical method and the competence of the laboratories implementing it.[9] The framework for such a study should be grounded in the principles outlined by the International Organization for Standardization, particularly ISO 5725.[10][11]
The core objectives are:
-
Determine the Precision of the Analytical Method : Quantify the method's repeatability (within-laboratory consistency) and reproducibility (between-laboratory consistency).[10]
-
Evaluate Laboratory Performance : Objectively assess the proficiency of each participating laboratory against the consensus results.[12]
The following workflow illustrates the key stages of a well-designed inter-laboratory comparison.
Part 3: Experimental Protocol for this compound Analysis
To ensure comparability, all participating laboratories must adhere strictly to the same analytical protocol. This protocol is designed as a self-validating system, incorporating calibration, an internal standard, and quality control checks.
Materials and Reagents
-
Analytical Standards : Certified reference materials of (R)-3-Methyl-4-decanol and (S)-3-Methyl-4-decanol.
-
Internal Standard (ISTD) : 2-Nonanol or another suitable compound not present in the sample matrix.[13]
-
Solvent : High-purity methanol or ethanol.
-
Test Sample : A matrix (e.g., ethanol) spiked with a known concentration of this compound (as a racemic or specific enantiomeric mixture), prepared from a single source to ensure homogeneity.
Sample Preparation and Calibration
-
Stock Solutions : Prepare individual stock solutions of the this compound enantiomers and the internal standard in the chosen solvent.
-
Calibration Standards : Prepare a series of at least five calibration standards by diluting the stock solutions to cover the expected concentration range of the test sample. Each calibration standard must contain the internal standard at a constant concentration.
-
Test Sample Preparation : Accurately transfer a defined volume of the distributed test sample into a GC vial. Add the internal standard solution to achieve the same final ISTD concentration as in the calibration standards.
-
Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations from a separate stock solution to independently verify the accuracy of the calibration curve.
Chiral GC-MS Analysis Protocol
-
Gas Chromatograph : Agilent 8890 or equivalent.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
Column : A suitable chiral column, e.g., Beta DEX™ 225 (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume : 1 µL.
-
Inlet Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MS Parameters :
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or Scan mode (m/z 40-300) for identification.
-
Part 4: Statistical Analysis and Interpretation of Results
After receiving the data from all laboratories, a rigorous statistical analysis is performed according to ISO 5725 guidelines.[10][14]
Outlier Detection
Before any statistical summary, the data must be scrutinized for outliers.
-
Cochran's C Test : This test is used to identify laboratories with significantly larger within-laboratory variance (poorer repeatability) than others.[14]
-
Grubbs' Test : This test is applied to identify laboratories whose mean values are significantly different from the consensus mean.[14]
Any statistically identified outliers should be investigated and may be removed from the dataset before calculating the final precision parameters.
Calculation of Precision Parameters
From the cleaned dataset, the key precision metrics are calculated:
-
Repeatability Standard Deviation (sr) : The standard deviation of test results obtained under the same conditions (same operator, same apparatus, same laboratory, short interval of time).
-
Reproducibility Standard Deviation (sR) : The standard deviation of test results obtained under changed conditions (different operators, different apparatus, different laboratories).[10]
These values define the expected variability of the analytical method and are crucial for setting acceptance criteria for future analyses.
Laboratory Performance Evaluation (z-scores)
The performance of each laboratory is evaluated using a z-score, calculated as:
z = (x - X) / σ
Where:
-
x is the mean result from the individual laboratory.
-
X is the assigned value (the consensus mean from all participants).
-
σ is the standard deviation for proficiency assessment (often the reproducibility standard deviation).[9]
The interpretation of z-scores is standardized:
-
|z| ≤ 2.0 : Satisfactory performance.
-
2.0 < |z| < 3.0 : Questionable performance (warning signal).
-
|z| ≥ 3.0 : Unsatisfactory performance (action signal).
Data Summary
The final results of the inter-laboratory study should be summarized in a clear, concise table.
| Laboratory ID | Mean Conc. (mg/L) | Std. Dev. (mg/L) | z-score | Performance |
| Lab 01 | 48.9 | 0.45 | -0.65 | Satisfactory |
| Lab 02 | 51.2 | 0.51 | 1.15 | Satisfactory |
| Lab 03 | 49.5 | 0.60 | -0.12 | Satisfactory |
| Lab 04 | 53.5 | 0.75 | 2.89 | Questionable |
| Lab 05 | 47.1 | 0.55 | -2.01 | Questionable |
| Lab 06 | 49.8 | 0.48 | 0.11 | Satisfactory |
| ... | ... | ... | ... | ... |
| Assigned Value (X) | 49.7 mg/L | |||
| sr | 0.58 mg/L | |||
| sR (σ) | 1.55 mg/L |
Table 1: Hypothetical summary of inter-laboratory results for this compound analysis.
Conclusion
A successful inter-laboratory comparison provides invaluable data, establishing a benchmark for both the analytical method's performance and the proficiency of the laboratories that use it. For a chiral flavor compound like this compound, where subtle differences in enantiomeric composition can have significant sensory consequences, this level of analytical rigor is not just beneficial—it is essential. By following a structured approach grounded in international standards like ISO 5725, organizations can validate their analytical methods, ensure consistency across their networks, and ultimately, build trust in their results. This guide provides the framework to achieve that goal, promoting a culture of accuracy, reproducibility, and scientific integrity.
References
- BenchChem. (n.d.). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Retrieved from a URL provided by the grounding tool.
- Bavčar, D., & Baša Česnik, H. (2011). Validation of the method for the determination of some wine volatile compounds. Acta agriculturae Slovenica, 97(3), 285-293. Retrieved from a URL provided by the grounding tool.
- Los Alamos National Laboratory. (2020). Validation of Volatile Organic Compound Analytical Data. ER-AP-20309, R0. Retrieved from a URL provided by the grounding tool.
- Bipea. (n.d.). Proficiency testing programs FLAVORS - FRAGRANCES - ESSENTIAL OILS. Retrieved from a URL provided by the grounding tool.
- Chaumargasse, P., et al. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Retrieved from a URL provided by the grounding tool.
- Procházková, S., & Flimel, M. (n.d.). PROCEDURES USED IN THE STATISTICAL ANALYSIS OF PROFICIENCY TESTING PROGRAMS. Retrieved from a URL provided by the grounding tool.
- Analyzeseeds. (n.d.). Inter laboratory Comparative Tests ISO 5725-2. Retrieved from a URL provided by the grounding tool.
- Nyman, P. J., et al. (2014). Single-Laboratory Validation of a Method for the Determination of Select Volatile Organic Compounds in Foods by Using Vacuum Distillation with Gas Chromatography/Mass Spectrometry. Journal of AOAC International, 97(2), 510-20. Retrieved from a URL provided by the grounding tool.
- BenchChem. (2025). Cross-Validation of Analytical Methods for Volatile Ester Analysis: A Comparative Guide. Retrieved from a URL provided by the grounding tool.
- Alfa Chemistry. (n.d.). Flavor and Fragrance Standards. Retrieved from a URL provided by the grounding tool.
- Krysell, M. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Retrieved from a URL provided by the grounding tool.
- van der Veen, A. M. H. (n.d.). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Retrieved from a URL provided by the grounding tool.
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Casadei, E., et al. (n.d.). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils. Semantic Scholar. Retrieved from a URL provided by the grounding tool.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Guidechem. (n.d.). This compound 55816-17-6 wiki. Retrieved from a URL provided by the grounding tool.
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from a URL provided by the grounding tool.
- Compusense. (n.d.). Flavor & Fragrance Sensory Testing Solutions. Retrieved from a URL provided by the grounding tool.
- Eurolab. (n.d.). Aroma and Flavor Compound Testing. Retrieved from a URL provided by the grounding tool.
- AMETEK Grabner Instruments. (n.d.). Analyzers for Food, Flavor and Fragrances. Retrieved from a URL provided by the grounding tool.
- Tran, D. N., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Retrieved from a URL provided by the grounding tool.
- Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Quantitative Method for Flavor Agents. Retrieved from a URL provided by the grounding tool.
- Science.gov. (n.d.). quantitative gc-ms analysis: Topics. Retrieved from a URL provided by the grounding tool.
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Decanol. PubChem Compound Database. Retrieved from [Link]
- Penasa, R., et al. (n.d.). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from a URL provided by the grounding tool.
- HPC Standards. (n.d.). High-Purity Decanol Reference Materials for Accurate Residue Analysis. Retrieved from a URL provided by the grounding tool.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [webbook.nist.gov]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. analyzeseeds.com [analyzeseeds.com]
- 11. diva-portal.org [diva-portal.org]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. ttb.gov [ttb.gov]
- 14. szk.fce.vutbr.cz [szk.fce.vutbr.cz]
A Technical Guide to Evaluating Insect Behavioral Responses: A Comparative Analysis of Natural vs. Synthetic 3-Methyl-4-decanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the comparative analysis of insect behavioral responses to natural versus synthetic semiochemicals, using 3-Methyl-4-decanol as a representative model. While direct comparative data for this specific compound is not extensively available in current literature, this document synthesizes established principles and methodologies in chemical ecology to present a robust protocol for such an evaluation. The causality behind experimental choices is explained to ensure a deep understanding of the scientific process.
Introduction: The Significance of Chirality and Purity in Semiochemicals
This compound is a chiral alcohol that, like many other methyl-branched alcohols, has the potential to act as a pheromone in various insect species, particularly within the Coleoptera order (beetles), such as certain species of longhorn beetles (Cerambycidae) and weevils (Curculionidae). In nature, these compounds are often produced as a specific stereoisomer, and the behavioral response of the target insect can be highly dependent on the enantiomeric and diastereomeric purity of the chemical signal.
The central challenge in utilizing synthetic pheromones for pest management or research lies in replicating the exact chemical signature produced by the insect. The presence of other isomers in a synthetic blend, even in trace amounts, can lead to a reduced behavioral response or even inhibition of the desired behavior. Therefore, a rigorous comparative evaluation of the natural pheromone and its synthetic counterpart is a critical step in the development of effective semiochemical-based tools.
Experimental Evaluation of Behavioral Responses
A multi-tiered approach, combining electrophysiology and behavioral assays, is essential for a comprehensive comparison of natural and synthetic this compound.
Electroantennography (EAG): Assessing Olfactory Detection
Electroantennography (EAG) is a technique used to measure the electrical output of an insect's entire antenna in response to an olfactory stimulus.[1] It provides a rapid and sensitive measure of whether an insect's olfactory receptor neurons can detect a particular compound.
Experimental Protocol: Electroantennography (EAG)
-
Insect Preparation:
-
Immobilize an adult insect (e.g., a longhorn beetle) by gently restraining it in a pipette tip with the head protruding.
-
Carefully excise one antenna at the base using micro-scissors.
-
Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) and connected to silver wires. A small amount of conductive gel can ensure a good connection.[2]
-
-
Stimulus Preparation:
-
Natural Stimulus: Prepare an extract of the natural pheromone by collecting volatiles from the insect (e.g., through aeration of sexually mature males) and dissolving it in a high-purity solvent like hexane.
-
Synthetic Stimulus: Prepare serial dilutions of high-purity synthetic this compound in the same solvent. It is crucial to test individual stereoisomers if they are available, as well as the racemic mixture.
-
Control: Use the pure solvent as a negative control.
-
-
Data Acquisition:
-
Deliver a continuous stream of purified, humidified air over the mounted antenna.
-
Inject a pulse of the stimulus (natural extract, synthetic compound, or control) into the airstream.
-
Record the resulting depolarization of the antennal membrane as a negative voltage deflection (in millivolts, mV).
-
Present stimuli in increasing order of concentration, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover.[2]
-
Data Presentation: Hypothetical EAG Response Data
To illustrate the expected outcomes, the following table presents hypothetical EAG response data for a target longhorn beetle species.
| Stimulus | Concentration | Mean EAG Response (mV) ± SE |
| Hexane (Control) | - | 0.1 ± 0.02 |
| Natural Extract | - | 1.8 ± 0.2 |
| Synthetic (3R,4S)-3-Methyl-4-decanol | 1 µg/µl | 1.7 ± 0.3 |
| Synthetic (3S,4R)-3-Methyl-4-decanol | 1 µg/µl | 0.5 ± 0.1 |
| Synthetic Racemic Mixture | 1 µg/µl | 1.2 ± 0.2 |
Note: This data is illustrative and intended to demonstrate the format of results.
Diagram: Electroantennography (EAG) Experimental Workflow
Caption: Workflow for EAG analysis of insect antennal responses.
Olfactometer Bioassays: Quantifying Behavioral Choice
Olfactometer bioassays are used to study an insect's behavioral response to chemical cues in a controlled environment.[3] Y-tube and multi-arm olfactometers are common setups.
Experimental Protocol: Y-Tube Olfactometer Bioassay
-
Apparatus Setup:
-
A Y-shaped glass or plastic tube is used.[3]
-
Two separate air streams, filtered and humidified, are passed through each arm of the Y-tube.
-
The test stimuli are introduced into one arm, and a control is introduced into the other.
-
-
Stimulus Application:
-
Natural Stimulus: A filter paper treated with the natural pheromone extract is placed in the airflow of one arm.
-
Synthetic Stimulus: A filter paper with the synthetic this compound is used.
-
Control: A filter paper with only the solvent is placed in the other arm.
-
-
Behavioral Observation:
-
A single insect is introduced at the base of the Y-tube.
-
The insect is given a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified duration.
-
The positions of the stimulus and control arms are alternated between trials to avoid positional bias.
-
Data Presentation: Hypothetical Y-Tube Olfactometer Data
The table below shows hypothetical choice data for a target weevil species in a Y-tube olfactometer.
| Stimulus vs. Control | Number of Insects Choosing Stimulus | Number of Insects Choosing Control | No Choice | Chi-Square (χ²) | P-value |
| Natural Extract vs. Hexane | 35 | 12 | 3 | 11.04 | <0.001 |
| Synthetic (3R,4S) vs. Hexane | 32 | 15 | 3 | 6.15 | <0.05 |
| Synthetic Racemic vs. Hexane | 25 | 20 | 5 | 0.56 | >0.05 |
Note: This data is illustrative and intended to demonstrate the format of results.
Diagram: Y-Tube Olfactometer Experimental Workflow
Caption: Workflow for a Y-tube olfactometer bioassay.
Synthesis and Interpretation of Results
A direct comparison of the results from both EAG and olfactometer assays is crucial.
-
High EAG and Positive Behavioral Response: If a synthetic stereoisomer elicits a strong EAG response comparable to the natural extract and is also attractive in the olfactometer, it is likely the active component of the pheromone.
-
High EAG but Neutral/Repellent Behavior: A strong EAG response without attraction may indicate that the compound is detected but does not trigger an attractive behavior on its own, or it could be part of a more complex blend. It might also act as an antagonist.
-
Discrepancy Between Natural and Synthetic: If the natural extract is significantly more active than the best synthetic compound in both assays, it suggests that either the synthetic compound has impurities, the incorrect stereoisomer was tested, or there are other minor but behaviorally important components in the natural blend that have not been identified.
Conclusion and Future Directions
The rigorous, side-by-side evaluation of natural and synthetic semiochemicals is fundamental to the successful development of pheromone-based applications. While this guide uses this compound as a model, the principles and protocols outlined are broadly applicable to the study of other insect semiochemicals. Future research should focus on the identification of the specific insect species that utilize this compound and its stereoisomers as a pheromone. Subsequent studies can then apply the methodologies described herein to generate concrete comparative data, paving the way for its potential use in integrated pest management programs.
References
- Vertex AI Search. (n.d.). Y-tube Olfactometer for Entomology.
- BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene.
- Hughes, D. T., Wang, G., Zwiebel, L. J., & Luetje, C. W. (2012). A determinant of odorant specificity is located at the extracellular loop 2-transmembrane domain 4 interface of an anopheles gambiae odorant receptor subunit. Chemical Senses, 37(7), 637-47.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 143312. Retrieved January 22, 2026, from [Link].
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
- Pettersson, J. (1970). An aphid sex attractant. I. Biological studies. Entomologica Scandinavica, 1(1), 63-73.
-
ResearchGate. (n.d.). A schematic diagram of the four-arm olfactometer bioassay set up used... Retrieved January 22, 2026, from [Link]
- Schneider, D. (1957). Elektrophysiologische Untersuchungen von Chemo- und Mechanorezeptoren der Antenne des Seidenspinners Bombyx mori L. Zeitschrift für vergleichende Physiologie, 40(1), 8-41.
-
SciELO. (2015). Octadecanal as the Male-Produced Aggregation Pheromone of the Coconut Weevil, Amerrhinus ynca (Coleoptera: Curculionidae). Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Electroantennography. Retrieved January 22, 2026, from [Link]
Sources
A comparative analysis of different synthetic routes to 3-Methyl-4-decanol
A Comparative Guide to the Synthetic Routes of 3-Methyl-4-decanol
Introduction
This compound is a chiral secondary alcohol with two stereocenters at the C3 and C4 positions, leading to four possible stereoisomers.[1][2] Its structure serves as a representative model for complex, non-commercially available chiral building blocks essential in the synthesis of natural products, pharmaceuticals, and fine chemicals. The controlled synthesis of a specific stereoisomer of such a molecule is a frequent challenge in modern organic chemistry, demanding a careful selection of synthetic strategy.
This guide provides a comparative analysis of distinct synthetic routes to this compound. We will move beyond simple procedural descriptions to dissect the underlying logic, mechanistic considerations, and stereochemical control inherent to each pathway. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize a synthetic route tailored to their specific goals, whether it be rapid racemic synthesis for initial screening or a more intricate, stereocontrolled approach for total synthesis.
Part 1: Retrosynthetic Analysis
A logical starting point for designing a synthesis is retrosynthesis, the process of deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary C-C bond disconnection strategies and one functional group interconversion approach are most prominent.
-
C-C Disconnection adjacent to the Carbinol (Grignard/Organolithium Approach): The C-C bond next to the alcohol-bearing carbon can be disconnected in two ways, both pointing to a Grignard-type reaction between a carbonyl compound and an organometallic reagent.[3][4]
-
Disconnection A: Cleavage of the C4-C5 bond suggests hexylmagnesium bromide adding to 2-methylbutanal.
-
Disconnection B: Cleavage of the C3-C4 bond suggests sec-butylmagnesium bromide adding to heptanal.
-
-
Functional Group Interconversion (FGI) (Ketone Reduction Approach): The alcohol functional group can be traced back to a ketone via reduction. This simplifies the carbon skeleton synthesis to that of 3-methyl-4-decanone, which can then be reduced.[5][6]
-
C=C Bond Disconnection (Alkene Hydroboration Approach): The alcohol can be formed from an alkene precursor (3-methyl-4-decene) via hydroboration-oxidation. The alkene itself can be synthesized using powerful C=C bond-forming reactions like the Wittig reaction.[7][8]
Caption: Retrosynthetic analysis of this compound.
Part 2: Detailed Analysis of Synthetic Routes
Route 1: Synthesis via Grignard Reaction
The Grignard reaction is a robust and highly convergent method for creating alcohols via C-C bond formation.[3] It involves the nucleophilic addition of an organomagnesium halide to a carbonyl carbon.[9][10] For this compound, this provides two viable pathways.
Caption: Two convergent Grignard pathways to this compound.
Causality and Experimental Choices:
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is critical. The ether molecules solvate and stabilize the Grignard reagent, preventing its decomposition and facilitating its formation and reactivity.[9]
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source (e.g., water, alcohols), hence the need for flame-dried glassware and anhydrous solvents.
-
Workup: The reaction initially forms a magnesium alkoxide salt. A careful quench with a weak acid, such as aqueous ammonium chloride (NH₄Cl), protonates the alkoxide to yield the alcohol while neutralizing any unreacted Grignard reagent without causing acid-catalyzed side reactions like dehydration.
Stereochemical Considerations: Both starting aldehydes (except formaldehyde) and Grignard reagents are prochiral or chiral. The addition of the nucleophilic Grignard reagent to the planar carbonyl group is generally not stereoselective without a chiral catalyst or auxiliary. Since both 2-methylbutanal and sec-butylmagnesium bromide are chiral, and heptanal is prochiral, these reactions will produce a mixture of diastereomers. For instance, in Route A, the attack of the sec-butyl Grignard on the two faces of the heptanal carbonyl will occur with little facial selectivity, leading to a nearly 1:1 mixture of the (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R) diastereomeric pairs (assuming a racemic Grignard reagent).
Experimental Protocol (Route B)
-
Grignard Reagent Formation: To a flame-dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.6 g, 110 mmol). Add 20 mL of anhydrous THF. In the dropping funnel, add a solution of 1-bromohexane (16.5 g, 100 mmol) in 80 mL of anhydrous THF. Add a small portion of the bromide solution to the magnesium and wait for the exothermic reaction to initiate (initiation may require gentle heating or a crystal of iodine). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2-methylbutanal (8.6 g, 100 mmol) in 30 mL of anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup and Purification: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
| Parameter | Route A (Heptanal + sec-Butyl MgBr) | Route B (2-Methylbutanal + Hexyl MgBr) |
| Starting Aldehyde | Heptanal (C7) | 2-Methylbutanal (C5) |
| Grignard Reagent | sec-Butylmagnesium bromide (C4) | Hexylmagnesium bromide (C6) |
| Key Challenge | Potential for steric hindrance from the secondary Grignard reagent, which can sometimes lead to lower yields or side reactions like reduction.[3] | 2-Methylbutanal is prone to self-condensation (aldol reaction) under basic conditions if the Grignard addition is slow. |
| Stereochemistry | Creates two new stereocenters, resulting in a mixture of diastereomers. | Creates two new stereocenters, resulting in a mixture of diastereomers. |
| Typical Yield | 60-75% | 65-80% |
Route 2: Reduction of 3-Methyl-4-decanone
This two-step approach separates the construction of the carbon skeleton from the formation of the alcohol. The key is the synthesis and subsequent reduction of the ketone precursor.
Caption: Synthesis via ketone reduction.
Causality and Experimental Choices:
-
Ketone Synthesis: While Grignard reagents react with acid chlorides, they are too reactive and will add a second time to the ketone product.[11] A less reactive organometallic, like a lithium diorganocuprate (Gilman reagent), is preferred as it adds once to the acid chloride to cleanly provide the ketone.
-
Reducing Agents:
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent, safe to use in protic solvents like ethanol or methanol. It readily reduces aldehydes and ketones.[5][12]
-
Lithium aluminum hydride (LiAlH₄): A much more powerful and less selective reducing agent. It must be used in an anhydrous aprotic solvent (like THF or ether) and requires a separate aqueous workup step. It will reduce ketones, aldehydes, esters, and carboxylic acids.[5][13] For the simple reduction of a ketone, NaBH₄ is often the safer and more convenient choice.
-
Stereochemical Considerations: The reduction of the prochiral ketone 3-methyl-4-decanone creates a new stereocenter at C4. The existing stereocenter at C3 directs the incoming hydride nucleophile. According to Cram's rule and the more refined Felkin-Anh model, the hydride will preferentially attack from the less sterically hindered face, leading to a major and a minor diastereomer. This provides a degree of diastereoselectivity often not achievable in the Grignard route. For higher levels of enantioselectivity, asymmetric reducing agents like those used in a Corey-Bakshi-Shibata (CBS) reduction could be employed.[6]
Experimental Protocol
-
Ketone Synthesis (Not Detailed): Synthesize 3-methyl-4-decanone via the reaction of heptanoyl chloride with lithium di-sec-butylcuprate at -78 °C in THF.
-
Reduction: To a solution of 3-methyl-4-decanone (17.0 g, 100 mmol) in 200 mL of ethanol, cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.9 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Workup and Purification: After the addition is complete, stir the reaction at room temperature for 3 hours. Quench the reaction by slowly adding 50 mL of 1 M HCl. Remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude alcohol, which can be purified by vacuum distillation.
Part 3: Comparative Summary
| Feature | Route 1: Grignard Reaction | Route 2: Ketone Reduction |
| Number of Steps | 1 (from aldehyde) | 2 (from acid chloride) |
| Overall Yield | Good (60-80%) | Good (60-75% over 2 steps) |
| Stereocontrol | Low. Produces a nearly 1:1 mixture of diastereomers without chiral catalysts. | Moderate diastereoselectivity is possible due to substrate control (Felkin-Anh). High enantioselectivity is achievable with asymmetric reducing agents. |
| Starting Materials | Readily available aldehydes and alkyl halides. | Acid chlorides (from carboxylic acids) and alkyl halides. |
| Scalability | High. Grignard reactions are widely used in industry. Requires strict anhydrous conditions. | High. NaBH₄ reduction is a very common and robust industrial process. |
| Key Advantage | High convergency; builds the full carbon skeleton in a single step. | Allows for stereochemical control during the reduction step. |
| Key Disadvantage | Poor stereochemical control. | Longer synthetic sequence. |
Conclusion
The optimal synthetic route to this compound is dictated by the specific requirements of the research objective.
-
For the rapid synthesis of a diastereomeric mixture for initial biological screening or as a standard for analytical purposes, the Grignard Reaction (Route 1) is superior. Its one-step, convergent nature makes it the most efficient choice for accessing the target scaffold quickly. Between the two Grignard pathways, Route B (2-Methylbutanal + HexylMgBr) may offer slightly higher yields due to the use of a primary alkyl halide to form the Grignard reagent, which is typically more straightforward than using a secondary halide.
-
When the goal is the synthesis of a specific diastereomer or enantiomer, the Ketone Reduction Route (Route 2) is the clear choice. This pathway introduces the final stereocenter in a separate, controllable step. By leveraging substrate-controlled reduction or, more powerfully, asymmetric catalytic reduction, one can achieve high levels of diastereo- and enantioselectivity that are inaccessible through the standard Grignard approach. While this route requires an additional step, the payoff in stereochemical purity is significant for applications in total synthesis and pharmaceutical development.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
ResearchGate. (n.d.). An efficient asymmetric synthesis of (4R,8R)‐4,8‐dimethyldecanal, the most active component of natural Tribolure. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methyldecanol. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of 2°- and 3°-Carbinols via B-Methallyl-10-(TMS and Ph)-9-borabicyclo[3.3.2]decanes. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]
-
Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Organic Syntheses. (n.d.). Catalytic Asymmetric Ethoxyvinylation of Aldehydes. [Link]
-
Pearson. (n.d.). Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. [Link]
-
Orgo Made Easy. (2014). Reduction of Ketones and Aldehdyes Made Easy! - Organic Chemistry. [Link]
-
MDPI. (n.d.). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
Sources
- 1. This compound | C11H24O | CID 143312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. prepchem.com [prepchem.com]
A Comparative Guide to the Validation of 3-Methyl-4-octanol as a Key Pheromone Component in the African Palm Weevil, Rhynchophorus phoenicis
Introduction
In the intricate world of chemical ecology, the precise identification and validation of pheromones are paramount for developing effective, species-specific pest management strategies. This guide provides an in-depth technical comparison of the experimental methodologies used to validate the role of 3-methyl-4-octanol as a key aggregation pheromone component in the African palm weevil, Rhynchophorus phoenici. While the initial topic of interest was 3-Methyl-4-decanol, a comprehensive review of the scientific literature reveals a more robust and illustrative body of research centered on the structurally similar compound, 3-methyl-4-octanol. This guide will, therefore, use the validation of 3-methyl-4-octanol as a real-world, field-proven case study to demonstrate the principles and techniques essential for pheromone validation.
We will explore the causality behind experimental choices, from the initial identification of the compound in male weevil volatiles to the critical role of stereochemistry in eliciting a behavioral response. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the rigorous process of pheromone validation.
The Central Hypothesis: Isolating the Signal from the Noise
The primary hypothesis in pheromone validation is that a specific, male-produced volatile compound, in this case, 3-methyl-4-octanol, serves as an aggregation signal, attracting both males and females of the species. The validation process is a systematic approach to test this hypothesis, dissecting the chemical signals and the corresponding behavioral responses. This involves a multi-pronged approach, combining analytical chemistry and behavioral biology to build a conclusive case for the compound's pheromonal activity.
The Crucial Role of Stereochemistry
A key concept in pheromone science is the chirality of the active molecules. Many pheromones, including 3-methyl-4-octanol, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The biological activity of these enantiomers can vary significantly; one may be highly attractive, while another could be inactive or even inhibitory. For 3-methyl-4-octanol, the naturally occurring aggregation pheromone of Rhynchophorus phoenici has been identified as the (3S,4S)-isomer. The synthesis and testing of all possible stereoisomers are therefore not merely an academic exercise but a critical step in identifying the precise, biologically active component.
A Comparative Overview of Validation Techniques
The validation of a pheromone is a sequential and iterative process. Below is a comparison of the core techniques employed, each providing a unique piece of the evidentiary puzzle.
| Technique | Objective | Information Gained | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify the chemical components of volatiles collected from the insect. | Provides the chemical structure and relative abundance of compounds present in the insect's volatile profile. | Requires careful collection of volatiles to avoid contamination. Comparison with synthetic standards is necessary for confirmation. |
| Gas Chromatography-Electroantennography (GC-EAG) | To identify which of the volatile compounds elicit a response from the insect's antennae. | Pinpoints the specific compounds in a complex mixture that are neuronally detected by the insect. | A positive EAG response indicates detection, but not necessarily a behavioral attraction. |
| Olfactometer Bioassays | To quantify the behavioral response (attraction or repulsion) to a specific chemical stimulus in a controlled laboratory setting. | Provides quantitative data on the attractiveness of a compound or mixture compared to a control. | The design of the olfactometer (e.g., Y-tube, four-arm) and experimental parameters (airflow, concentration) must be carefully controlled. |
| Field Trapping Experiments | To validate the attractiveness of a synthetic pheromone lure under natural conditions and in competition with other environmental odors. | Provides real-world data on the efficacy of the pheromone lure in attracting the target insect. | Trap design, lure release rate, and trap placement can significantly impact results. Environmental factors can introduce variability. |
Experimental Workflows and Protocols
The following sections detail the step-by-step methodologies for the key experiments in validating 3-methyl-4-octanol as a pheromone.
Collection and Analysis of Insect Volatiles (GC-MS)
The foundational step is to identify the compounds produced by the insect. For aggregation pheromones, this typically involves analyzing the volatiles released by males.
Workflow: Volatile Collection and GC-MS Analysis
Caption: Workflow for the identification of candidate pheromone components.
Protocol: Headspace Volatile Collection and GC-MS Analysis
-
Insect Preparation: Collect adult male Rhynchophorus phoenici and house them in a clean, controlled environment.
-
Volatile Collection: Place the male weevils in a glass aeration chamber. Pass purified air over the insects and then through a sorbent trap (e.g., Porapak Q) to collect the volatile organic compounds.
-
Elution: Elute the trapped volatiles from the sorbent using a high-purity solvent such as hexane.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into a GC-MS system.
-
Column: Use a nonpolar capillary column (e.g., DB-5ms) to separate the compounds based on their boiling points and polarity.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and gradually increase to a high temperature (e.g., 250°C) to elute a wide range of compounds.
-
Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of each compound.
-
-
Compound Identification: Compare the obtained mass spectra with a library of known compounds (e.g., NIST library) for tentative identification.
-
Confirmation: Confirm the identity of 3-methyl-4-octanol by comparing its mass spectrum and GC retention time with those of a synthesized, authentic standard.
Electrophysiological Validation (GC-EAG)
GC-EAG is a powerful technique that links the chemical information from the GC with the biological response of the insect's antenna.
Workflow: GC-EAG Analysis
Caption: Workflow for identifying electrophysiologically active compounds.
Protocol: Coupled Gas Chromatography-Electroantennographic Detection
-
Antenna Preparation: Excise an antenna from a live R. phoenici and mount it between two electrodes using conductive gel.
-
GC-EAG System: Use a GC equipped with an effluent splitter that directs a portion of the column effluent to the mass spectrometer and the other portion over the prepared antenna.
-
Sample Injection: Inject the weevil volatile extract into the GC.
-
Data Acquisition: Simultaneously record the chromatogram from the MS and the electrical signal (depolarization) from the antenna.
-
Analysis: Align the two data streams. A peak in the EAG trace that corresponds in time to a specific peak in the chromatogram indicates that the compound eluting at that time is detected by the insect's antenna. For R. phoenici, a consistent EAG response would be expected at the retention time of 3-methyl-4-octanol.
Behavioral Validation in the Laboratory (Olfactometer Bioassays)
Olfactometer assays are essential to determine if the detected compound elicits an attractive behavioral response.
Workflow: Olfactometer Bioassay
Caption: Workflow for quantifying insect behavioral response to odors.
Protocol: Four-Arm Olfactometer Assay
-
Olfactometer Setup: Use a four-arm olfactometer, which allows for the simultaneous presentation of four different odor fields. Purified, humidified air is passed through each of the four arms.
-
Odor Stimuli: Prepare solutions of the different stereoisomers of 3-methyl-4-octanol in a solvent like paraffin oil. Apply each solution to a filter paper and place it in one of the olfactometer arms. One arm should contain the solvent only as a control.
-
Insect Release: Release an individual adult weevil into the center of the olfactometer.
-
Observation: Record the amount of time the weevil spends in each of the four odor fields over a set period (e.g., 10 minutes).
-
Data Analysis: Statistically compare the time spent in the arm containing the (3S,4S)-3-methyl-4-octanol with the time spent in the control arm and the arms with other stereoisomers. A significantly longer time spent in the arm with the (3S,4S)-isomer indicates attraction.
Comparative Data: Hypothetical Olfactometer Results for R. phoenici
| Test Compound | Mean Time in Odor Field (seconds ± SE) | Statistical Significance vs. Control (p-value) |
| (3S,4S)-3-methyl-4-octanol | 285 ± 25 | < 0.01 |
| (3R,4R)-3-methyl-4-octanol | 75 ± 15 | > 0.05 |
| (3S,4R)-3-methyl-4-octanol | 60 ± 12 | > 0.05 |
| (3R,4S)-3-methyl-4-octanol | 65 ± 14 | > 0.05 |
| Control (Solvent) | 55 ± 10 | - |
Field Validation (Trapping Experiments)
The ultimate test of a pheromone's efficacy is its performance in the field, where it must compete with a multitude of other sensory stimuli.
Protocol: Field Trapping Study
-
Trap and Lure Preparation: Use standardized flight traps (e.g., vane traps). Prepare lures by dispensing a known amount of synthetic (3S,4S)-3-methyl-4-octanol onto a rubber septum. Also prepare lures with other stereoisomers, potential synergists (like ethyl acetate), and blank lures (control).
-
Experimental Design: Set up a randomized complete block design in a suitable habitat for R. phoenici. Each block should contain one of each lure type. Traps within a block should be spaced sufficiently far apart to avoid interference (e.g., 50 meters).
-
Trap Deployment: Deploy the traps and leave them for a set period (e.g., one week).
-
Data Collection: After the trapping period, collect the traps and count the number of male and female R. phoenici captured in each.
-
Data Analysis: Use statistical methods (e.g., ANOVA) to compare the mean number of weevils captured in traps with the (3S,4S)-3-methyl-4-octanol lure to the captures in the control traps and traps with other treatments.
Comparative Data: Hypothetical Field Trapping Results for R. phoenici
| Lure Treatment | Mean Number of Weevils Captured per Trap per Week (± SE) | Statistical Significance vs. Control (p-value) |
| (3S,4S)-3-methyl-4-octanol | 45 ± 8 | < 0.001 |
| (3S,4S)-3-methyl-4-octanol + Ethyl Acetate | 120 ± 15 | < 0.001 |
| Racemic 3-methyl-4-octanol | 25 ± 5 | < 0.01 |
| Ethyl Acetate alone | 5 ± 2 | > 0.05 |
| Control (Blank Lure) | 2 ± 1 | - |
The results would likely demonstrate that the (3S,4S)-isomer is significantly attractive and that its attractiveness is enhanced by a synergist like ethyl acetate, a common fermentation volatile from host plants.
Conclusion: A Self-Validating System
The validation of 3-methyl-4-octanol as a key pheromone component for Rhynchophorus phoenici exemplifies a robust, self-validating scientific process. Each experimental step builds upon the last, creating a cohesive and compelling body of evidence. The initial identification by GC-MS is validated by the antennal response in GC-EAG. The physiological relevance of this response is then confirmed by the attractive behavior observed in olfactometer assays. Finally, the ecological significance and practical applicability are demonstrated in field trapping experiments. By systematically comparing the activity of the target compound with controls and alternative compounds (including its own stereoisomers), this multi-faceted approach provides the rigorous validation necessary for the development of effective pheromone-based tools for pest management.
References
-
Noser, A. A., et al. (2017). Enantioselective Synthesis of (S) 3-Methyl-4-Octanol as Insect Pheromone Using Polymeric Asymmetric Reagent. Journal of Applicable Chemistry, 6(1), 41-49. [Link]
-
Jaffé, K., et al. (1993). Chemical ecology of the palm weevil Rhynchophorus palmarum (L.) (Coleoptera: Curculionidae): Attraction to host plants and to a male-produced aggregation pheromone. Journal of Chemical Ecology, 19(8), 1703-1720. [Link]
-
Said, I., et al. (2021). Palm Weevil Pheromones – Discovery and Use. ResearchGate. [Link]
- Mori, K., Kiyota, H., & Rochat, D. (1993). Pheromone synthesis. CLIV: Synthesis of the stereoisomers of 3-methyl-4-octanol to determine the absolute configuration of the naturally occurring (3S,4S)-isomer isolated as the male-produced aggregation pheromone of the African palm weevil
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Methyl-4-decanol
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of chiral molecules is a paramount concern. 3-Methyl-4-decanol, a chiral secondary alcohol with applications in fragrance and as a building block for more complex molecules, presents a valuable case study for comparing different synthetic strategies. This guide provides an in-depth analysis of four distinct approaches to its synthesis: a classic Grignard reaction, a Wittig olefination followed by hydroboration-oxidation, a diastereoselective asymmetric synthesis using an Evans auxiliary, and a biocatalytic kinetic resolution. Each strategy will be evaluated on its chemical principles, experimental protocol, and a thorough cost-effectiveness analysis to guide your synthetic planning.
Introduction to this compound and Synthetic Challenges
This compound possesses two chiral centers, leading to four possible stereoisomers. The biological or olfactory properties of such molecules are often stereospecific, making enantioselective or diastereoselective synthesis a critical consideration. The challenge lies not only in achieving the desired stereochemistry but also in doing so in a manner that is scalable, high-yielding, and economically viable. This guide will dissect the trade-offs between these factors for each synthetic route.
Strategy 1: Grignard Reaction - A Straightforward Approach to a Racemic Mixture
The Grignard reaction is a robust and well-established method for forming carbon-carbon bonds and is a go-to for the synthesis of secondary alcohols from aldehydes.[1] This approach is characterized by its operational simplicity and the ready availability of starting materials.
Causality Behind Experimental Choices
The retrosynthetic disconnection for this compound via a Grignard reaction points to two primary routes: the reaction of a hexylmagnesium halide with 2-methylbutanal or the reaction of a 1-methylpropylmagnesium halide with heptanal. We will focus on the former, as hexylmagnesium bromide and 2-methylbutanal are commercially available and this route directly assembles the desired carbon skeleton. The use of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as Grignard reagents are highly reactive towards protic solvents like water and alcohols. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side products. An acidic workup is necessary to protonate the intermediate alkoxide to yield the final alcohol.[2]
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
1-Bromohexane
-
Anhydrous diethyl ether (Et₂O)
-
Iodine crystal (for initiation)
-
2-Methylbutanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of a solution of 1-bromohexane (1.1 eq) in anhydrous Et₂O. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the hexylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-methylbutanal (1.0 eq) in anhydrous Et₂O dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup and Purification: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.
Workflow Diagram
Caption: Workflow for the Grignard synthesis of racemic this compound.
Strategy 2: Wittig Olefination and Hydroboration-Oxidation - A Two-Step Racemic Approach
This strategy involves the formation of an alkene intermediate via the Wittig reaction, followed by hydroboration-oxidation to install the hydroxyl group with anti-Markovnikov regioselectivity.[3] This two-step sequence provides an alternative route to the target alcohol, also as a racemic mixture.
Causality Behind Experimental Choices
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[4] To synthesize the C11 backbone of this compound, we can react hexanal with the ylide generated from 1-bromo-2-methylpropane. The use of a strong base like n-butyllithium is necessary to deprotonate the phosphonium salt to form the reactive ylide.[5] The subsequent hydroboration-oxidation of the resulting alkene, 3-methyl-dec-4-ene, is a classic method for the anti-Markovnikov hydration of an alkene, placing the hydroxyl group at the C4 position.[3] The use of borane-tetrahydrofuran complex (BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide is a standard and reliable procedure for this transformation.
Experimental Protocol: Wittig Olefination and Hydroboration-Oxidation
Part A: Wittig Reaction to form 3-Methyl-dec-4-ene
Materials:
-
(2-Methylpropyl)triphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexanal
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend (2-methylpropyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution will turn a deep red/orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.
-
Reaction with Aldehyde: Add a solution of hexanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by adding water. Extract the mixture with hexane. The triphenylphosphine oxide byproduct will precipitate and can be removed by filtration.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 3-methyl-dec-4-ene is typically used in the next step without further purification.
Part B: Hydroboration-Oxidation to form this compound
Materials:
-
Crude 3-methyl-dec-4-ene
-
Anhydrous tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
Hydroboration: In a flame-dried flask under nitrogen, dissolve the crude 3-methyl-dec-4-ene in anhydrous THF. Cool the solution to 0 °C.
-
Add BH₃·THF (1.1 eq) dropwise, keeping the temperature below 5 °C. After the addition, allow the mixture to stir at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.
-
Heat the mixture to 50 °C and stir for 1 hour.
-
Workup and Purification: Cool to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield this compound.
Workflow Diagram
Caption: Workflow for the Wittig/Hydroboration-Oxidation synthesis of racemic this compound.
Strategy 3: Asymmetric Synthesis via Evans Aldol Reaction - A Diastereoselective Approach
Causality Behind Experimental Choices
This strategy involves attaching a chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, to a propionyl group.[8] The resulting chiral imide is then enolized with a boron triflate and a hindered base to form a Z-enolate. This enolate reacts with heptanal in a highly diastereoselective manner, controlled by the stereochemistry of the auxiliary. The chiral auxiliary forces the reaction to proceed through a specific chair-like transition state, leading to the formation of a single major diastereomer of the aldol adduct. Subsequent removal of the auxiliary, for example by reduction with lithium borohydride, yields the desired enantiomerically enriched 1,2-diol, which can then be deoxygenated to give the target alcohol. A more direct reductive cleavage of the auxiliary can also furnish the chiral alcohol.
Experimental Protocol: Asymmetric Synthesis of (3S,4R)-3-Methyl-4-decanol
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Heptanal
-
Lithium borohydride (LiBH₄)
-
Methanol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Acylation of Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add Et₃N (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). Stir at room temperature for 2 hours. Work up by washing with water and brine, dry over MgSO₄, and concentrate to obtain the N-propionyloxazolidinone.
-
Diastereoselective Aldol Reaction: Dissolve the N-propionyloxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C. Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of Et₃N (1.2 eq). Stir for 30 minutes. Add heptanal (1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup: Quench the reaction with a pH 7 buffer. Extract with CH₂Cl₂, wash with brine, and dry over MgSO₄. Purify the crude aldol adduct by flash chromatography.
-
Reductive Cleavage of Auxiliary: Dissolve the purified aldol adduct in anhydrous Et₂O and cool to 0 °C. Add LiBH₄ (2.0 eq) and stir for 2 hours. Slowly add methanol to quench the excess reagent. After workup with aqueous Rochelle's salt, extract with Et₂O, dry, and concentrate.
-
Purification: Purify the crude product by flash chromatography to yield enantiomerically enriched (3S,4R)-3-Methyl-4-decanol and recover the chiral auxiliary.
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 3-Methyl-4-decanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed protocol for the safe and compliant disposal of 3-Methyl-4-decanol, moving beyond a simple checklist to instill a deep understanding of the principles behind these essential procedures. Our commitment is to empower your research with the knowledge to maintain a safe and efficient laboratory environment.
Immediate Safety and Hazard Assessment of this compound
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation.[1]
Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Table 1: Key Hazard Information for this compound
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Category 2 | Wear protective gloves. Wash hands and exposed skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Category 2 | Wear eye protection/face protection. |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
The causality behind these precautions lies in the chemical nature of this compound as a fatty alcohol. While not acutely toxic, its organic structure can interact with biological tissues, leading to the observed irritant effects.
The Core Principle: Hazardous Waste Management
The fundamental principle governing the disposal of this compound is that it must be treated as hazardous chemical waste . The SDS explicitly states to "Dispose of contents/container to an approved waste disposal plant." This directive prohibits disposal down the drain or in regular trash.
At the federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Alcohols, particularly those with low water solubility and a flashpoint that may classify them as ignitable, are of concern. While this compound is a combustible liquid, it is crucial to manage it as a regulated hazardous waste to prevent environmental contamination and ensure workplace safety. Improper disposal can lead to significant environmental harm and substantial regulatory penalties.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a self-validating system for the safe and compliant disposal of this compound.
Step 1: Segregation and Container Selection
-
Rationale: Proper segregation prevents dangerous chemical reactions.
-
Procedure:
-
Designate a specific, properly labeled hazardous waste container for flammable or combustible organic liquids. This container should be made of a material compatible with this compound, such as high-density polyethylene (HDPE) or glass. Avoid using metal containers for any acidic or basic waste streams.[2]
-
Never mix this compound with incompatible waste streams, such as strong oxidizing agents, acids, or bases.[3]
-
If reusing a chemical container, ensure it is clean, in good condition, and the original label is completely defaced or removed to avoid misidentification.[4]
-
Step 2: Waste Accumulation and Labeling
-
Rationale: Clear and accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Procedure:
-
Affix a hazardous waste label to the designated container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The specific hazards (e.g., "Irritant," "Combustible Liquid")
-
The date when the first drop of waste was added to the container.
-
-
Keep the container securely closed at all times, except when actively adding waste.[4]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Rationale: SAAs are designated areas for the safe, temporary storage of hazardous waste at or near the point of generation.[5]
-
Procedure:
-
Store the labeled, sealed waste container in a designated SAA.[3][5]
-
The SAA should be under the direct control of laboratory personnel and clearly marked with a "Hazardous Waste" sign.[2]
-
Ensure the SAA is located in a well-ventilated area and away from sources of ignition.
-
Secondary containment, such as a plastic tub, is highly recommended to contain any potential leaks or spills.[4]
-
Step 4: Arranging for Disposal
-
Rationale: Hazardous waste must be transported and disposed of by a licensed and approved waste management facility.
-
Procedure:
-
Once the waste container is full (no more than 90% capacity to allow for expansion), or within one year of the initial accumulation date, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.[2][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards of this compound and adhering to the principles of hazardous waste management, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to be familiar with their institution's specific EHS policies and to consult the Safety Data Sheet for any chemical before use.
References
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
ERG Environmental Services. Proper Disposal of Alcohol-Based Sanitizer Products. [Link]
-
U.S. Environmental Protection Agency. How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. [Link]
-
Earth911. How to Dispose of Liquor and Denatured Alcohol Safely. [Link]
-
University of Illinois Division of Research Safety. Chemical Waste Procedures. [Link]
Sources
- 1. This compound | 55816-17-6 [amp.chemicalbook.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to Personal Protective Equipment for Handling 3-Methyl-4-decanol
As scientific professionals dedicated to advancing drug development, our work inherently involves the careful handling of a diverse array of chemical compounds. Among these is 3-Methyl-4-decanol, a molecule whose safe management in the laboratory is paramount to both personal safety and the integrity of our research. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this specific aliphatic alcohol. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why these protective measures are essential.
Understanding the Risks: The Chemical Profile of this compound
Before detailing PPE protocols, it is crucial to understand the inherent hazards of this compound. According to safety data sheets, this compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) : It can cause skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2) : It poses a risk of serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3) , targeting the respiratory system and potentially causing respiratory irritation.[1]
These classifications are the foundation upon which we build our PPE strategy. The primary routes of exposure we must guard against are dermal contact, ocular exposure, and inhalation.
Core PPE Protocols for this compound
A risk-based approach is essential when selecting PPE. The following protocols are designed to provide a robust barrier against the identified hazards of this compound during routine laboratory operations.
Direct skin contact is a significant risk, making glove selection a critical decision. The goal is to prevent the chemical from breaching the glove material and causing irritation.
-
Glove Selection : Chemical-resistant gloves are mandatory.[1] Nitrile gloves are a common and effective choice for incidental contact with many organic solvents.[2] For prolonged handling or in situations with a higher risk of splashing, consider thicker butyl rubber or neoprene gloves, which offer enhanced protection against a broader range of chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Proper Glove Technique : Donning and doffing gloves correctly is as important as the glove material itself. To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface with bare skin. Dispose of contaminated gloves in accordance with your institution's hazardous waste guidelines.[1]
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1]
-
Minimum Requirement : At a minimum, chemical splash goggles that provide a complete seal around the eyes are required.[1][2] Standard safety glasses do not offer sufficient protection against splashes.
-
Enhanced Protection : When handling larger quantities of the chemical or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[2] This provides an extra layer of protection for the entire face. All eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.
To protect against accidental spills and splashes that could contaminate personal clothing and lead to skin exposure, appropriate body protection is necessary.
-
Laboratory Coat : A standard, buttoned laboratory coat should be worn at all times when handling this compound.
-
Chemical-Resistant Apron : For procedures involving larger volumes or a higher likelihood of splashes, a chemical-resistant apron worn over the lab coat provides an additional barrier.
While general laboratory ventilation should be the primary means of controlling vapor exposure, there are situations where respiratory protection may be necessary.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.
-
Respirator Use : In cases of inadequate ventilation or during spill cleanup where vapor concentrations may be higher, a NIOSH-approved respirator may be required. The specific type of respirator and cartridge should be selected based on a formal risk assessment of the potential exposure levels.[3]
Summary of Recommended PPE for Various Operational Scales
The level of PPE required can be scaled based on the quantity of this compound being handled and the nature of the procedure.
| Operational Scale | Task Example | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small Scale | Weighing and preparing dilute solutions (<100 mL) | Nitrile gloves | Chemical splash goggles | Laboratory coat | Not generally required with adequate ventilation |
| Medium Scale | Synthesis or purification (100 mL - 1 L) | Nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Laboratory coat and chemical-resistant apron | Recommended if not performed in a fume hood |
| Large Scale | Bulk transfer or reactions (>1 L) | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | Required; consult safety officer for appropriate respirator |
Decision-Making Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when planning to work with this compound.
Caption: A flowchart for selecting appropriate PPE for handling this compound.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of used PPE and any materials contaminated with this compound is a critical final step in the handling process.
-
Contaminated PPE : Used gloves, disposable aprons, and any other contaminated disposable items should be placed in a designated hazardous waste container.[1]
-
Chemical Waste : Unused or waste this compound, as well as any solutions containing it, must be disposed of as hazardous chemical waste. Follow your institution's specific procedures for chemical waste disposal, which typically involve collection in a clearly labeled, sealed container.[4] Do not pour this chemical down the drain.[4]
-
Spill Cleanup : In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure the cleanup area is well-ventilated.
By adhering to these detailed PPE protocols and disposal procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143312, this compound. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
